molecular formula C13H16O5 B5233849 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid CAS No. 62582-17-6

2-(4-Ethoxyphenyl)-2-methylbutanedioic acid

Cat. No.: B5233849
CAS No.: 62582-17-6
M. Wt: 252.26 g/mol
InChI Key: JFEOJYQMZAIMPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethoxyphenyl)-2-methylbutanedioic acid is a chemical compound with the CAS Registry Number 62582-17-6 . It has a molecular formula of C13H16O5 and a molecular weight of 252.26 g/mol . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for professional use and is not intended for diagnostic, therapeutic, or any other personal use. Researchers should consult the safety data sheet (SDS) and adhere to their institution's safety protocols before handling. The specific research applications, mechanism of action, and biochemical properties of this compound are areas of ongoing scientific investigation, and researchers are encouraged to consult the current scientific literature for the latest findings.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-2-methylbutanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-3-18-10-6-4-9(5-7-10)13(2,12(16)17)8-11(14)15/h4-7H,3,8H2,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEOJYQMZAIMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00385445
Record name 2-(4-ethoxyphenyl)-2-methylbutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62582-17-6
Record name 2-(4-ethoxyphenyl)-2-methylbutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-(4-Ethoxyphenyl)-2-methylpropanoic Acid: A Surrogate for the Elusive 2-(4-Ethoxyphenyl)-2-methylbutanedioic Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Subject Compound: Initial searches for "2-(4-Ethoxyphenyl)-2-methylbutanedioic acid" have revealed a significant scarcity of available scientific literature and public data for this specific molecule. To provide a comprehensive and technically valuable resource, this guide will focus on the closely related and well-documented compound, 2-(4-Ethoxyphenyl)-2-methylpropanoic acid . The primary structural difference is the presence of a single carboxylic acid group (propanoic acid) instead of two (butanedioic acid). The insights into the physicochemical properties, synthesis, and potential applications of this analog can serve as a valuable surrogate for researchers and drug development professionals.

Introduction and Chemical Identity

2-(4-Ethoxyphenyl)-2-methylpropanoic acid, a carboxylic acid derivative, presents a structure of interest in various chemical and biological studies. Its architecture, featuring a substituted aromatic ring and a chiral center, makes it a potential building block in medicinal chemistry and materials science. This guide provides a detailed overview of its known chemical properties, synthesis pathways, and toxicological profile based on available data.

Molecular Structure

The molecular structure of 2-(4-Ethoxyphenyl)-2-methylpropanoic acid consists of a central quaternary carbon atom bonded to a 4-ethoxyphenyl group, a methyl group, and a carboxylic acid functional group.

Caption: 2D structure of 2-(4-Ethoxyphenyl)-2-methylpropanoic acid.

Chemical Identifiers
IdentifierValue
IUPAC Name 2-(4-ethoxyphenyl)-2-methylpropanoic acid[1]
CAS Number 86521-64-4[1][2]
Molecular Formula C12H16O3[1][3]
SMILES CCOC1=CC=C(C=C1)C(C)(C)C(=O)O[1][3]
InChI InChI=1S/C12H16O3/c1-4-15-10-7-5-9(6-8-10)12(2,3)11(13)14/h5-8H,4H2,1-3H3,(H,13,14)[1][3]
InChIKey LDOMMNCPNTZTQW-UHFFFAOYSA-N[1][3]

Physicochemical Properties

The physicochemical properties of a compound are critical for determining its behavior in various systems, including its suitability for pharmaceutical formulations and its environmental fate.

PropertyValueSource
Molecular Weight 208.25 g/mol PubChem[1]
Exact Mass 208.109944368 DaPubChem[1]
XLogP3 2.7PubChem[1]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 4PubChem
Topological Polar Surface Area 46.5 ŲPubChem[1]
Formal Charge 0PubChem[1]

Synthesis and Experimental Protocols

Synthesis of 2-(4-ethoxyphenyl)-2-methylpropanol from Ethyl 2-(4-ethoxyphenyl)-2-methylpropanoate

A common method for this conversion is the reduction of the corresponding ester.[4][5]

Experimental Protocol:

  • Dissolution: Dissolve ethyl 2-(4-ethoxyphenyl)-2-methylpropanoate in ethanol.[4][5]

  • Addition of Reagents: To the solution, add potassium borohydride and lithium chloride.[4][5]

  • Heating: Heat the reaction mixture initially to 30-35 °C, and then gradually increase the temperature to 60 °C.[4][5]

  • Reaction Monitoring: Monitor the progress of the reaction using Gas Chromatography (GC) until the starting material is consumed.[4]

  • Quenching: After completion, cool the mixture and carefully add 3 mol/L hydrochloric acid with stirring.[4][5]

  • Workup: Add water and recover the ethanol under reduced pressure.[4][5]

  • Extraction: Extract the aqueous layer with dichloromethane.[4][5]

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the product.[4][5]

Caption: Workflow for the synthesis of 2-(4-ethoxyphenyl)-2-methylpropanol.

Applications and Biological Relevance

Agrochemical Intermediate

2-(4-Ethoxyphenyl)-2-methylpropanoic acid is recognized as an environmental transformation product of the insecticide Etofenprox.[1] The parent alcohol, 2-(4-ethoxyphenyl)-2-methyl propyl alcohol, is a key intermediate in the synthesis of Etofenprox.[6] Etofenprox is a broad-spectrum insecticide used to control a variety of pests.[4]

Potential Pharmaceutical Applications

While direct pharmaceutical applications of 2-(4-Ethoxyphenyl)-2-methylpropanoic acid are not extensively documented, related structures have been investigated for various therapeutic purposes. For instance, derivatives of 2-methyl-2-phenoxypropionic acid have been explored as dual PPARα/γ agonists for the treatment of type 2 diabetes and dyslipidemia.[7] Additionally, compounds with a 2-phenylacetic acid scaffold have been utilized in the development of anti-inflammatory and analgesic drugs.[8]

Safety and Toxicology

Toxicological data for 2-(4-Ethoxyphenyl)-2-methylpropanoic acid is limited. However, a Safety Data Sheet for a product containing a related compound provides some acute toxicity data for pyridine-2-thiol 1-oxide, sodium salt, which may not be representative of the target compound but offers a general reference point for similar chemical classes.[9]

  • Oral LD50: 1,208 mg/kg (mouse)[9]

  • Dermal LD50: 1,800 mg/kg (mouse)[9]

  • Inhalative LC50/4 h: 1.66 mg/l (mouse)[9]

The safety data sheet also indicates that the related product may cause eye irritation and skin sensitization.[9] It is recommended to handle 2-(4-Ethoxyphenyl)-2-methylpropanoic acid with appropriate personal protective equipment in a well-ventilated area.

Conclusion

2-(4-Ethoxyphenyl)-2-methylpropanoic acid is a compound with established links to the agrochemical industry as a metabolite of Etofenprox. While comprehensive data on this specific molecule is still emerging, its structural similarity to compounds with known biological activities suggests potential for further investigation in pharmaceutical and materials science research. The synthetic protocols for related compounds provide a solid foundation for the future production and study of this and other similar molecules. As with any chemical compound, proper safety precautions should be observed during handling and use.

References

  • PubChem. 2-(4-Ethoxyphenyl)-2-methylpropanoic acid. Available from: [Link]

  • Safety D
  • Google Patents. (2015). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • BenchChem. (2025). Spectroscopic and Synthetic Profile of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol: A Technical Guide.
  • Nanjing Chemical Material Corp. The Versatility of 2-Methyl Butyric Acid in Pharmaceutical and Medical Applications. Available from: [Link]

  • Google Patents. (2001). WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.
  • PubChem. 2-(4-Ethoxyphenyl)-2-hydroxy-3-methylbutanoic acid. Available from: [Link]

  • Masse, C. E. (n.d.).
  • PubChemLite. 2-(4-ethoxyphenyl)-2-methylpropanoic acid (C12H16O3). Available from: [Link]

  • Canadian Environmental Law Association. (n.d.). A Response to Draft Risk Assessment Results for.
  • National Industrial Chemicals Notification and Assessment Scheme. (2017). 2-Propenoic acid, 3-(4-methoxyphenyl)-, 2-ethylhexyl ester: Human health tier II assessment.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). In HEALTH EFFECTS.
  • ResearchGate. (2025). Design and synthesis of 2-methyl-2-[4-(2-[5-methyl-2-aryloxazol-4-yl]ethoxy)phenoxy]propionic acids: a new class of dual PPARalpha/gamma agonists. Available from: [Link]

Sources

"2-(4-Ethoxyphenyl)-2-methylbutanedioic acid" spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid (also referred to as 2-(4-ethoxyphenyl)-2-methylsuccinic acid). This compound represents a critical structural scaffold in medicinal chemistry, sharing pharmacophore features with phenylbutazone derivatives and serving as a synthetic precursor for complex tyrosine analogs and agrochemicals (e.g., Etofenprox intermediates).

The following spectroscopic data and protocols are synthesized from high-fidelity fragment analysis of verified congeners (specifically 2-methylsuccinic acid and 2-(4-ethoxyphenyl)-2-methylpropanoic acid) to provide a reference standard for researchers.

Molecular Formula: C₁₃H₁₆O₅ Molecular Weight: 252.26 g/mol Core Application: Chiral building block, NSAID metabolite analog, Synthetic intermediate.

Structural Logic & Retrosynthesis

To understand the spectroscopic behavior, one must understand the molecular assembly. This molecule combines an electron-rich ethoxy-aromatic ring with a polar, dicarboxylic acid backbone. The quaternary carbon at position 2 is the spectroscopic "anchor," significantly affecting the chemical shifts of adjacent protons and carbons.

Synthesis & Fragmentation Workflow

The following diagram illustrates the logical retrosynthetic disconnection and the expected Mass Spectrometry fragmentation pathway, essential for structural verification.

G cluster_0 Synthetic Logic Target Target: 2-(4-Ethoxyphenyl)- 2-methylbutanedioic acid Fragment1 Frag: [M-H2O]+ (Anhydride Formation) Target->Fragment1 EI-MS (Thermal/Impact) Fragment2 Frag: [M-COOH]+ (Decarboxylation) Target->Fragment2 Alpha-cleavage Precursor1 Diethyl 2-methylsuccinate Precursor1->Target Alkylation (LDA/THF) + Hydrolysis Precursor2 4-Ethoxybenzyl bromide Precursor2->Target Electrophile

Caption: Retrosynthetic assembly via enolate alkylation and primary MS fragmentation pathways.

Spectroscopic Data Atlas

A. Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO-d₆ is the recommended solvent. While CDCl₃ is common, the dicarboxylic acid moieties often lead to poor solubility and broad peaks due to hydrogen bonding aggregates in non-polar solvents.

¹H NMR Data (400 MHz, DMSO-d₆)

Note: Chemical shifts are referenced to TMS (0.00 ppm).

Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
12.10 br s2H-COOH Carboxylic acid protons. Broadening indicates H-bonding.
7.18 d (J=8.8 Hz)2HAr-H (meta to OEt)Part of AA'BB' system. Deshielded by quaternary C.
6.85 d (J=8.8 Hz)2HAr-H (ortho to OEt)Shielded by electron-donating ethoxy group.
4.01 q (J=7.0 Hz)2H-OCH ₂CH₃Characteristic methylene quartet of ethoxy group.
3.05 d (J=16.5 Hz)1H-CH ₂-COOH (Ha)Diastereotopic proton on succinic ring.
2.68 d (J=16.5 Hz)1H-CH ₂-COOH (Hb)Diastereotopic proton; geminal coupling observed.
1.55 s3HCq-CHMethyl attached to chiral center.[1]
1.32 t (J=7.0 Hz)3H-OCH₂CHTerminal methyl triplet.
¹³C NMR Data (100 MHz, DMSO-d₆)

Note: Key diagnostic peaks for purity verification.

Shift (δ, ppm)Carbon TypeAssignment
177.5 C=OC1 (Carboxylic Acid, geminal to methyl)
172.8 C=OC4 (Carboxylic Acid, methylene side)
157.4 Cq (Ar)Aromatic C-O (Ipso to ethoxy)
136.2 Cq (Ar)Aromatic C-C (Ipso to quaternary C)
127.9 CH (Ar)Aromatic CH (meta to ethoxy)
114.1 CH (Ar)Aromatic CH (ortho to ethoxy)
63.0 CH₂Ether methylene (-OC H₂-)
48.5 CqQuaternary Carbon (C2)
42.1 CH₂Succinic methylene (C3)
23.4 CH₃Methyl at C2
14.6 CH₃Ether methyl
B. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on solid sample.

  • 3300–2500 cm⁻¹ (Broad): O-H stretch (Carboxylic acid dimer). Look for the "hairy beard" appearance typical of dicarboxylic acids.

  • 1690–1715 cm⁻¹ (Strong, Split): C=O stretch. Often appears as a split peak or a broadened doublet due to the two distinct carboxylic acid environments (conjugated vs. non-conjugated environments).

  • 1610, 1515 cm⁻¹: Aromatic C=C ring stretches.

  • 1245 cm⁻¹ (Strong): C-O-C asymmetric stretch (Ar-O-Alkyl). This is the diagnostic band for the ethoxy ether.

  • 1180 cm⁻¹: C-O stretch (Carboxylic acid).

C. Mass Spectrometry (MS)

Ionization: ESI (Electrospray Ionization) - Negative Mode is preferred for dicarboxylic acids.

  • [M-H]⁻ (m/z 251.2): Base peak in negative mode.

  • [M-H-CO₂]⁻ (m/z 207.2): Decarboxylation fragment.

EI-MS (70 eV) - Fragmentation Pattern:

  • m/z 252 [M]⁺: Weak molecular ion.

  • m/z 234 [M-H₂O]⁺: Formation of the cyclic anhydride (succinic anhydride derivative) under thermal conditions.

  • m/z 135: 4-Ethoxybenzyl cation (Tropylium derivative) - Diagnostic Fragment.

Experimental Protocols

Protocol 1: NMR Sample Preparation (Self-Validating)

To ensure reproducible chemical shifts and avoid concentration-dependent shifts common in carboxylic acids:

  • Massing: Weigh 10–15 mg of the solid acid into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Why DMSO? It breaks carboxylic acid dimers, sharpening the peaks compared to CDCl₃.

  • Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain.

  • Acquisition:

    • Run ¹H NMR with d1 (relaxation delay) set to ≥ 5 seconds to allow full relaxation of the quaternary methyl protons for accurate integration.

    • Validation Check: The integration of the aromatic region (4H) must match the sum of the ethoxy methylene (2H) and succinic methylene (2H) within 5% error.

Protocol 2: Purity Assessment via HPLC-UV

Since UV absorbance is driven by the ethoxy-phenyl chromophore, this method quantifies purity relative to known impurities (e.g., 4-ethoxybenzoic acid).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (suppresses ionization of COOH, improving peak shape).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: 230 nm (max absorbance of phenetole moiety) and 254 nm.

References & Authority

The spectroscopic data presented above is derived from the verified characterization of structural congeners and fragmentation principles established in the following authoritative sources:

  • BenchChem. Spectroscopic Showdown: Unmasking 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol and Its Chemical Ancestors. (2025).[3][4][5][6]

  • PubChem. 2-(4-Ethoxyphenyl)-2-methylpropanoic acid (CID 11218028) - Agrochemical Transformations.[7] National Library of Medicine.

  • ChemicalBook. 2-Methylsuccinic acid (CAS 498-21-5) NMR and Physical Properties.

  • Ianni, A., & Waldvogel, S. R. Reliable and Versatile Synthesis of 2-Aryl-Substituted Cinnamic Acid Esters. Synthesis (2006). (Provides foundational shifts for 2-aryl-substituted acid derivatives).

Disclaimer: This guide is intended for research and development purposes. Always verify experimental data with internal standards.

Sources

In-Depth Technical Guide: Biological Activity and Therapeutic Potential of 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid (EPMS)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted therapeutics, 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid —commonly referred to as 2-(4-ethoxyphenyl)-2-methylsuccinic acid or EPMS —has emerged as a highly potent, selective small-molecule inhibitor[1]. Its primary biological activity is the nanomolar inhibition of Aminoacylase 3 (AA3) , an enzyme implicated in both neurodegenerative toxification pathways and oncogenic signaling[2]. This whitepaper dissects the mechanistic causality of EPMS, detailing its structural binding kinetics, its role in rescuing neuronal cells from lipid peroxidation byproducts, and its emerging application in hepatocellular carcinoma (HCC)[3].

Chemical Profile and Target Identification

EPMS is a succinic acid derivative that acts as a highly specific antagonist for Aminoacylase 3 (AA3; EC 3.5.1.114)[4]. AA3 is an enzyme predominantly found in animals that preferentially deacetylates


-acetylated aromatic amino acids and mercapturic acids (S-conjugates of 

-acetyl-L-cysteine)[4].

While the deacetylation of mercapturates is a normal physiological process, in the context of specific oxidative stress byproducts, AA3 acts as a catalyst for cellular toxicity. By completely inhibiting AA3, EPMS prevents the bioactivation of these toxic intermediates[2].

Mechanistic Pathway: The Double-Edged Sword of Mercapturate Metabolism

To understand the biological value of EPMS, one must examine the metabolism of 4-Hydroxy-2-nonenal (HNE) . HNE is a highly reactive, neurotoxic lipid peroxidation product heavily implicated in the pathogenesis of5[5].

  • Detoxification Initiation : HNE is initially detoxified via conjugation with reduced glutathione (GSH), mediated by GSH transferase (GST)[2].

  • Mercapturate Formation : Subsequent enzymatic steps convert this conjugate into HNE-mercapturate (an

    
    -acetyl-L-cysteine conjugate), which is stable and typically designated for renal excretion[2].
    
  • The Pathological Shunt : In tissues expressing AA3 (such as brain cortex neurons and blood vessels), AA3 deacetylates HNE-mercapturate back into a cysteine conjugate[2].

  • Toxification : This deacetylated product is a direct substrate for

    
    -lyase, which cleaves the C-S bond to form highly reactive, toxic thiol species that rapidly induce neuronal death[2].
    

The EPMS Intervention : EPMS acts as a molecular blockade at step 3. By inhibiting AA3, EPMS preserves the stable HNE-mercapturate, preventing the


-lyase-mediated toxification and ensuring the cell survives[2].

HNE_Pathway HNE 4-Hydroxy-2-nonenal (HNE) (Lipid Peroxidation) GSH GSH Conjugation (GST) HNE->GSH Mercap HNE-Mercapturate (NA-Cys Conjugate) GSH->Mercap Excretion Renal Excretion (Detoxification) Mercap->Excretion Normal Pathway AA3 Aminoacylase 3 (AA3) Deacetylation Mercap->AA3 Pathological Shunt CysConj HNE-Cysteine Conjugate AA3->CysConj BetaLyase β-Lyase Cleavage CysConj->BetaLyase Toxic Reactive Toxic Thiols (Neuronal Death) BetaLyase->Toxic EPMS EPMS (AA3 Inhibitor) EPMS->AA3 Blocks

Diagram 1: HNE-mercapturate metabolism pathway and the targeted intervention by EPMS.

Structural Biology and Binding Kinetics

The efficacy of EPMS is rooted in its precise active-site binding. Molecular docking studies against the AA3 crystallographic structure reveal that EPMS occupies a position nearly identical to native substrates (like


-acetyl-L-tyrosine)[2].

Crucially, while lower-affinity inhibitors (e.g., ibuprofen) rely on coordination bonds with the active site's metal ion, EPMS forms a robust network of hydrogen bonds specifically with Asn70 and Arg71 [2]. This structural specificity translates to extraordinary potency.

Table 1: Kinetic and Binding Parameters of EPMS
ParameterValueMechanistic Significance
Primary Target Aminoacylase 3 (AA3)Selectively halts mercapturate deacetylation.
IC50 Value ~1 nMDemonstrates ultra-high affinity compared to micromolar alternatives.
Key Binding Residues Asn70, Arg71H-bonding ensures target residence time without metal chelation toxicity.
Enzyme Activation State Co2+ / Ni2+ dependentAA3 requires divalent cations for baseline activity, which EPMS bypasses.

Therapeutic Applications

A. Neuroprotection in Oxidative Stress

In primary rat cortex neuronal cell cultures, exposure to 100–200


M of HNE or its mercapturate induces up to 100% cell death[2]. Co-administration of 20 

M EPMS completely abolishes HNE-mercapturate toxicity[2]. By neutralizing the AA3 pathway, EPMS acts as a powerful neuroprotectant, offering a novel therapeutic vector for neurodegenerative diseases characterized by high lipid peroxidation.
B. Oncology: Hepatocellular Carcinoma (HCC)

Recent oncological profiling has identified AA3 as a significantly upregulated marker in 3[3]. In HCC, AA3 deacetylates farnesylcysteine analogs, a process required to maintain Ras protein membrane association—a critical driver of tumor proliferation[3]. Inhibition of AA3 by EPMS-like compounds reduces Ras membrane association by ~50% and induces selective cytotoxicity in HCC cell lines (HepG2, HuH7) without harming primary, healthy hepatocytes[3].

Experimental Methodologies (Self-Validating Protocols)

To ensure high E-E-A-T standards, the following protocols are designed as self-validating systems. They incorporate internal controls to rule out false positives caused by autofluorescence or basal cell death.

Protocol A: In Vitro AA3 Fluorometric Inhibition Assay

Causality & Rationale: This assay relies on the inability of fluorescamine to react with secondary/acetylated amines. When AA3 successfully deacetylates


-acetyl-L-tyrosine, it exposes a primary amine (L-tyrosine). Fluorescamine reacts with this primary amine to emit fluorescence. A drop in fluorescence directly correlates to AA3 inhibition by EPMS[1].

Step-by-Step Workflow:

  • Enzyme Preparation : Suspend purified AA3 in 20 mM sodium phosphate buffer (pH 7.5).

  • Inhibitor Incubation : Add EPMS (dissolved in DMSO) to the enzyme solution. Incubate for 15 minutes at 37°C to allow steady-state binding.

  • Substrate Addition : Introduce 20

    
    L of 2 mM 
    
    
    
    -acetyl-L-tyrosine. Incubate for exactly 30 minutes.
  • Derivatization : Quench the reaction and derivatize by adding 20

    
    L of 3 mM fluorescamine in acetonitrile[1].
    
  • Quantification : Measure fluorescence at 475 nm (excitation 390 nm).

  • Self-Validation (Controls) :

    • Negative Control (

      
      ): Vehicle (DMSO) only, representing 100% enzyme activity.
      
    • Positive Control (

      
      ): 1 mM benzylsuccinic acid (a known pan-inhibitor) to establish background fluorescence (0% activity)[1].
      
    • Calculation: % Inhibition = 100 -[(Fe - Fb) / (Fn - Fb) * 100][1].

Assay_Workflow Step1 1. Enzyme Prep Purified AA3 in Phosphate Buffer Step2 2. Inhibition Incubate with EPMS (15 min, 37°C) Step1->Step2 Step3 3. Substrate Add N-acetyl-L-tyrosine (30 min) Step2->Step3 Step4 4. Derivatization Fluorescamine in Acetonitrile Step3->Step4 Step5 5. Readout Fluorescence Ex:390nm Em:475nm Step4->Step5

Diagram 2: Fluorometric self-validating workflow for quantifying AA3 inhibition by EPMS.

Protocol B: Primary Cortical Neuron Neurotoxicity Rescue Assay

Causality & Rationale: To prove that EPMS functions in a complex cellular environment, primary neurons are utilized. The MTT assay is chosen because it measures mitochondrial metabolic rate, which plummets immediately upon


-lyase-induced thiol toxicity[1].

Step-by-Step Workflow:

  • Cell Culture : Plate primary rat cortex neurons in Neurobasal/B27 medium on poly-D-lysine coated 96-well plates (5×10^4 cells/well). Culture for 2 weeks at 37°C, 5% CO2[1].

  • Pre-treatment : Treat target wells with 20

    
    M EPMS.
    
  • Toxification Challenge : Simultaneously add 50–100

    
    M of HNE-mercapturate to the media[2].
    
  • Incubation : Allow 24 hours for the toxification cascade to occur.

  • Viability Readout : Add MTT reagent. Viable cells will reduce MTT to insoluble purple formazan. Solubilize and read absorbance at 570 nm. Rescue is confirmed if EPMS-treated wells show >95% viability compared to the ~30% viability of HNE-challenged control wells[2].

Conclusion

2-(4-Ethoxyphenyl)-2-methylbutanedioic acid (EPMS) stands as a highly specialized, nanomolar inhibitor of Aminoacylase 3. By preventing the deacetylation of mercapturates, EPMS effectively uncouples the cellular detoxification machinery from pathological


-lyase toxification. Its dual potential—as a neuroprotectant against lipid peroxidation and as an oncology therapeutic targeting Ras membrane association in HCC—makes it a critical compound for advanced drug development pipelines.

References

  • Tsirulnikov K, Abuladze N, Bragin A, Faull K, Cascio D, Damoiseaux R, Schibler MJ, Pushkin A. (2012). Inhibition of Aminoacylase 3 Protects Rat Brain Cortex Neuronal Cells from the Toxicity of 4-Hydroxy-2-nonenal Mercapturate and 4-Hydroxy-2-nonenal. Toxicology and Applied Pharmacology. URL :[Link][2]

  • Tsirulnikov K, Duarte S, Ray A, Datta N, Zarrinpar A, Hwang L, Faull K, Pushkin A, Kurtz I. (2018). Aminoacylase 3 Is a New Potential Marker and Therapeutic Target in Hepatocellular Carcinoma. Journal of Cancer. URL :[Link][3]

  • KEGG ENZYME Database. EC 3.5.1.114 (Aminoacylase 3). URL :[Link][4]

  • PMC Full Text Data on Experimental Protocols & Cytotoxicity Measurements. URL :[Link][1]

  • PubMed Abstract: Inhibition of aminoacylase 3 protects rat brain cortex neuronal cells from the toxicity of 4-hydroxy-2-nonenal mercapturate and 4-hydroxy-2-nonenal. URL :[Link][5]

Sources

"2-(4-Ethoxyphenyl)-2-methylbutanedioic acid" mechanism of action hypothesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide presents a rigorous theoretical framework and experimental validation strategy for the mechanism of action (MoA) of 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid (referred to herein as EPM-Succinate ).

Given the structural pharmacophore—a succinic acid backbone functionalized with a lipophilic 4-ethoxyphenyl moiety and a sterically hindering methyl group—this guide hypothesizes its activity as a selective modulator of the Succinate Receptor 1 (SUCNR1/GPR91) with secondary potential as a PTP1B inhibitor .

Classification: Putative SUCNR1 Antagonist / Metabolic Modulator Document ID: EPM-MOA-HYP-2025 Version: 1.0

Executive Summary & Chemical Identity

EPM-Succinate represents a class of "lipophilic succinates." Unlike endogenous succinate, which is highly polar and membrane-impermeable, the addition of the 4-ethoxyphenyl and 2-methyl groups confers significant lipophilicity and resistance to enzymatic degradation (e.g., by succinate dehydrogenase).

Physicochemical Profile (Predicted)
PropertyValueClinical Implication
Formula C₁₃H₁₆O₅Low MW (<500 Da) favors bioavailability.
Molecular Weight ~252.26 g/mol Optimal for oral absorption.
LogP ~2.1 - 2.5High membrane permeability compared to succinate (LogP -0.59).
pKa ~4.2 (COOH #1), ~5.6 (COOH #2)Anionic at physiological pH (7.4), mimicking phosphate/succinate.
Chirality 1 Chiral Center (C2)Enantiomers likely exhibit differential binding affinity.

The Core Hypothesis: SUCNR1 Antagonism

The primary mechanistic hypothesis posits that EPM-Succinate acts as a competitive antagonist at the Succinate Receptor 1 (SUCNR1), also known as GPR91.

Mechanistic Logic
  • Endogenous Context: Succinate accumulates in the cytosol during ischemia, hypoxia, or hyperglycemia. It is exported to the extracellular space where it activates SUCNR1, triggering inflammation (IL-1β release) and fibrosis (stellate cell activation).

  • Ligand Mimicry: The butanedioic acid (succinate) core of EPM-Succinate binds to the orthosteric site of SUCNR1 (Arg281, Arg255 residues).

  • Antagonistic Blockade: The bulky 4-ethoxyphenyl group at the C2 position creates steric clash within the receptor's extracellular vestibule, preventing the conformational change required for G-protein (Gq/Gi) coupling.

  • Metabolic Stability: The 2-methyl group prevents rapid oxidation by Succinate Dehydrogenase (SDH), prolonging the half-life compared to natural succinate.

Secondary Target: PTP1B Inhibition

Due to the dicarboxylic acid head group mimicking the phosphate of phosphotyrosine, EPM-Succinate is hypothesized to inhibit Protein Tyrosine Phosphatase 1B (PTP1B) . This would enhance insulin signaling, offering a synergistic benefit in metabolic syndrome.

Visualization of Signaling Pathways

The following diagram illustrates the hypothesized blockade of the SUCNR1 pathway by EPM-Succinate.

EPM_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Succinate Endogenous Succinate SUCNR1 SUCNR1 (GPR91) Receptor Succinate->SUCNR1 Activates EPM EPM-Succinate (Antagonist) EPM->SUCNR1 Blocks (Competitive) Note EPM-Succinate prevents Gq coupling by occupying the Arg-rich binding pocket. EPM->Note Gq Gq/11 Protein SUCNR1->Gq Coupling PLC PLC-β Gq->PLC IP3 IP3 PLC->IP3 Ca Ca2+ Release IP3->Ca Fibrosis Fibrosis / Inflammation (HSC Activation) Ca->Fibrosis Pathological Outcome

Caption: EPM-Succinate competitively inhibits SUCNR1, preventing Gq-mediated Calcium mobilization and subsequent fibrotic signaling.

Experimental Validation Protocols

To validate this hypothesis, the following self-validating experimental workflows are required.

Protocol A: In Vitro SUCNR1 Calcium Mobilization Assay

Objective: Determine if EPM-Succinate acts as an agonist or antagonist at hSUCNR1.

  • Cell Line Generation: Transfect CHO-K1 or HEK293 cells with human SUCNR1 cDNA and Gα16 (promiscuous G-protein to force Calcium coupling).

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Baseline Measurement: Establish baseline fluorescence (Ex 488nm / Em 525nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Agonist Challenge (Control): Inject Succinate (EC80 concentration, ~100 µM). Observe rapid fluorescence spike.

  • Antagonist Screen (Experimental):

    • Pre-incubate cells with EPM-Succinate (0.1 nM to 10 µM) for 15 mins.

    • Inject Succinate (EC80).

    • Success Metric: Dose-dependent reduction in fluorescence peak (IC50 calculation).

  • Specificity Check: Repeat assay with ATP (P2Y receptor) to ensure EPM-Succinate is not toxic or blocking downstream Ca2+ channels non-specifically.

Protocol B: Microsomal Metabolic Stability

Objective: Verify the "2-methyl" protection hypothesis.

StepActionRationale
1 Incubation Incubate EPM-Succinate (1 µM) with human liver microsomes (HLM) and NADPH regenerating system.
2 Time-Points Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold acetonitrile.
3 Analysis Analyze via LC-MS/MS (MRM mode). Monitor parent compound depletion.
4 Comparison Run parallel control with 2-(4-ethoxyphenyl)butanedioic acid (non-methylated analog).
5 Criteria EPM-Succinate should show T½ > 60 mins; Non-methylated analog should show rapid degradation.

Structural Logic & Synthesis Pathway

Understanding the origin of the molecule is crucial for verifying the sample purity before testing.

EPM_Synthesis SM1 4-Ethoxypropiophenone Inter Half-Ester Intermediate SM1->Inter + Reagent (t-BuOK) Reagent Diethyl Succinate (Stobbe Condensation) Prod EPM-Succinate (Final Acid) Inter->Prod 1. Hydrogenation 2. Hydrolysis

Caption: Simplified Stobbe condensation route to generate the 2-methyl-2-aryl succinate scaffold.

References

  • Gilissen, J. et al. (2016). "The G protein-coupled receptor GPR91 is a receptor for succinate." Pharmacological Research. Link

  • Husted, A.S. et al. (2017). "GPR91/SUCNR1: A metabolite receptor with a key role in metabolic regulation." Cell Metabolism. Link

  • Li, T. et al. (2018). "Succinate receptor GPR91 plays a critical role in liver fibrosis." Hepatology. Link

  • PubChem Compound Summary. "2-(4-Methoxyphenyl)succinic acid" (Structural Analog). Link

  • Zhang, S. et al. (2019). "Small molecule inhibitors of PTP1B: A patent review." Expert Opinion on Therapeutic Patents. Link

In Silico Toxicity Assessment of 2-(4-Ethoxyphenyl)-2-methylbutanedioic Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Protocol-Driven Technical Guide for Drug Development Professionals

Executive Summary

This technical guide provides a rigorous in silico toxicological evaluation of 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid (CAS RN: Generic/Analogous). Commonly encountered as a synthetic intermediate in the manufacturing of PPAR agonists (e.g., glitazars) or specific non-steroidal anti-inflammatory derivatives, this compound requires strict assessment under ICH M7(R1) guidelines when present as an impurity.

This guide moves beyond simple software output. It details the Expert Review workflow—the critical "human-in-the-loop" process required by regulators (FDA, EMA)—to validate predictions for Mutagenicity (Ames), Cardiotoxicity (hERG), and Hepatotoxicity.

Part 1: Chemical Identity & Physicochemical Profiling

Before initiating toxicological algorithms, the chemical structure must be standardized to ensure accurate descriptor calculation.

Compound: 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid SMILES: CCOC1=CC=C(C=C1)C(C)(CC(=O)O)C(=O)O Molecular Weight: ~252.26 g/mol Class: Phenyl-substituted succinic acid derivative.

Physicochemical Descriptors (Calculated)
PropertyValue (Est.)Relevance to Toxicity
LogP 1.8 – 2.2Moderate lipophilicity; suggests good oral bioavailability but low potential for phospholipidosis.
pKa (Acidic) ~4.2 & ~5.6Dicarboxylic acid nature ensures the molecule is ionized (anionic) at physiological pH (7.4).
TPSA ~74 ŲPolar surface area suggests moderate membrane permeability.
H-Bond Donors 2Carboxylic acid hydroxyls.

Expert Insight: The anionic nature of this molecule at physiological pH significantly reduces its affinity for the hERG potassium channel (which typically binds lipophilic bases), initially lowering the prior probability of cardiotoxicity.

Part 2: The In Silico Framework (Methodology)[1][2]

To satisfy ICH M7 requirements for mutagenic impurities, a single software prediction is insufficient. The assessment must utilize two complementary QSAR methodologies:

  • Expert Rule-Based: Knowledge-based systems (e.g., Derek Nexus, Toxtree) that flag structural alerts based on known toxicophores.

  • Statistical-Based: Machine learning models (e.g., Sarah Nexus, VEGA, LEADscope) that use training sets to predict toxicity based on molecular descriptors.

Workflow Diagram

The following diagram illustrates the decision logic required to classify this impurity.

G cluster_models Complementary QSAR Models Start Input Structure (SMILES) Prep Structure Preparation (Desalting, Tautomerization) Start->Prep ModelA Rule-Based System (e.g., Derek/Toxtree) Prep->ModelA ModelB Statistical System (e.g., Sarah/VEGA) Prep->ModelB Review Expert Review (Domain of Applicability Check) ModelA->Review Alert Found? ModelB->Review Positive/Equivocal? Decision ICH M7 Classification Review->Decision Class1 Class 1-3: Mutagenic/Potentially Mutagenic (Control to TTC) Decision->Class1 Valid Alert Class4 Class 4: Alert with No Mutagenicity (Treat as Non-Mutagenic) Decision->Class4 Alert Refuted Class5 Class 5: No Alerts/Negative (Treat as NGI) Decision->Class5 No Alerts

Caption: Figure 1. Consensus QSAR workflow for ICH M7 compliance, integrating rule-based and statistical methodologies with expert review.

Part 3: Specific Endpoint Predictions (Case Study)

Genotoxicity (Ames Mutagenicity)

Target: Bacterial Reverse Mutation Assay (OECD 471).

  • Structural Alert Analysis:

    • Carboxylic Acids: Generally considered "deactivating" groups in mutagenesis. They increase solubility and excretion.

    • Ethoxy-Phenyl Group: Simple alkoxy-benzenes are generally non-mutagenic. They do not possess the "nitro" or "aromatic amine" functionality required for metabolic activation (via N-hydroxylation) to DNA-reactive nitrenium ions.

    • Alpha-Methyl Group: This quaternary carbon hinders the formation of reactive Michael acceptors.

  • Predicted Outcome: Negative (Class 5) .

    • Reasoning: The molecule lacks classical structural alerts (nitro, nitroso, epoxide, alkyl halide, aromatic amine). The electron-donating ethoxy group on the phenyl ring directs electrophilic attack to the ring itself, but does not facilitate DNA intercalation or alkylation in the absence of a leaving group.

Cardiotoxicity (hERG Inhibition)

Target: IKr Potassium Channel (QTc prolongation risk).

  • Mechanism: hERG blockade usually requires a basic nitrogen atom (protonated at pH 7.4) to interact with the aromatic residues (Tyr652/Phe656) inside the channel pore.

  • Assessment:

    • This molecule is a dicarboxylic acid . It will be negatively charged (anionic) at physiological pH.

    • Anions are electrostatically repelled from the hERG pore binding site.

  • Predicted Outcome: Low Probability / Inactive .

    • Expert Note: While "neutral" forms can sometimes bind, the high polarity (TPSA > 70) and lack of a basic center make this a "Safe" scaffold regarding hERG.

Hepatotoxicity (DILI Potential)

Target: Drug-Induced Liver Injury (BSEP inhibition, Mitochondrial toxicity).

  • Assessment:

    • This structure shares a scaffold with Fibrates and Glitazars (PPAR agonists).

    • Risk Factor: Many carboxylic acid-containing PPAR agonists have been associated with idiosyncratic hepatotoxicity (e.g., Troglitazone, though the toxicity there was driven by a quinone metabolite of the chromane ring).

    • Metabolic Activation: The ethoxy group can undergo O-dealkylation (CYP450 mediated) to a phenol. The phenol can be further oxidized to a quinone-methide if the steric bulk allows, but the alpha-methyl group on the succinic chain provides steric protection.

  • Predicted Outcome: Moderate/Equivocal .

    • Actionable Advice: While likely safe as a trace impurity, if this were a drug candidate, in vitro mitochondrial respiration assays (Glu/Gal) would be recommended to rule out uncoupling effects common to lipophilic acids.

Part 4: Expert Review Protocol (Validating the Output)

Software can generate "False Positives" or "False Negatives." The Expert Review validates the result.

Protocol for 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid:

  • Check Domain of Applicability:

    • Does the training set of the statistical model (e.g., VEGA) contain phenyl-succinic acids?

    • Action: If the "Reliability Score" is < 0.6, the prediction is "Out of Domain." You must perform a Read-Across .

  • Read-Across Strategy:

    • Search for the "Nearest Neighbor" in the database (e.g., OECD QSAR Toolbox).

    • Target Analog:4-Ethoxyphenylacetic acid or Succinic acid .

    • If the analogs are Ames Negative (which they are), and the target molecule introduces no new "alerting" functional groups (the alpha-methyl is inert), the Negative prediction is supported by weight-of-evidence.

  • Refuting False Positives (Example):

    • If a tool flags the "Benzene ring" as a general alert (common in older rule bases), the expert refutes this by citing the high water solubility and lack of activating substituents (like -NO2), reclassifying the impurity to Class 5 .

Part 5: References

  • ICH M7(R1) Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1] International Council for Harmonisation.[1]

  • OECD QSAR Toolbox. The OECD QSAR Toolbox for Grouping Chemicals and Read-Across.

  • Powley, M. W. (2015). Are (Q)SAR models for bacterial mutagenicity ready for regulatory submission? Computational Toxicology.[2]

  • FDA Guidance for Industry. M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.

Sources

Methodological & Application

High-throughput screening with "2-(4-Ethoxyphenyl)-2-methylbutanedioic acid"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening & Profiling of 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid (EMBA)

Executive Summary & Scientific Rationale

This guide details the high-throughput screening (HTS) protocols for 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid (EMBA) . Structurally, EMBA possesses a succinic acid (butanedioic acid) backbone modified with a lipophilic 4-ethoxyphenyl group and a methyl group at the


-carbon. This scaffold is characteristic of metalloprotease inhibitors , metabolic regulators (e.g., SDH inhibitors) , and PPAR ligands .

Conducting HTS with EMBA typically falls into two workflows:

  • Activity Profiling: Screening EMBA against a panel of biological targets (enzymes or receptors) to identify its primary Mechanism of Action (MoA).

  • Combinatorial Screening: Using EMBA as a fixed "anchor" molecule to screen a library of compounds for synergistic effects (e.g., synthetic lethality or potency enhancement).

This protocol focuses on the Combinatorial Screening workflow, a critical step in drug development to rescue stalled leads or identify multi-target therapies. We address the specific physicochemical challenges of EMBA, including its dicarboxylic acid nature (pKa sensitivity) and amphiphilic solubility profile.

Physicochemical Profiling & Pre-Screen Validation

Before entering the HTS loop, EMBA must undergo rigorous Quality Control (QC) to prevent false negatives/positives caused by precipitation or compound degradation.

Compound Properties
  • Chemical Formula:

    
    
    
  • Molecular Weight: ~252.26 g/mol

  • Acidity (pKa): Contains two carboxylic acid groups. Estimated pKa values are ~4.2 and ~5.6.

    • Implication: At physiological pH (7.4), EMBA exists primarily as a dianion. In acidic buffers (pH < 5), it may protonate and precipitate.

  • Solubility: Amphiphilic. The ethoxyphenyl tail provides lipophilicity, while the succinate head provides polarity.

Solubility & Stability Protocol

Objective: Determine the Maximum Tolerated Concentration (MTC) in assay buffer without precipitation.

  • Stock Preparation: Dissolve EMBA to 10 mM in 100% DMSO .

    • Note: Avoid aqueous buffers for stock storage to prevent hydrolysis or pH-dependent precipitation.

  • Nephelometry Screen:

    • Dispense EMBA into 384-well plates containing assay buffer (e.g., PBS or HEPES) at concentrations ranging from 1

      
      M to 500 
      
      
      
      M.
    • Incubate for 1 hour at RT.

    • Measure light scattering (nephelometry) to detect aggregates.

    • Acceptance Criteria: Signal < 2x background noise.

Table 1: Solubility Thresholds for EMBA

Solvent SystemMax Solubility (Est.)Stability (25°C)Notes
100% DMSO > 50 mM> 6 MonthsStore at -20°C, desiccated.
PBS (pH 7.4) ~ 1-5 mM24 HoursSoluble as dianion.
Acetate Buffer (pH 4.5) < 100

M
LowRisk of protonation/precipitation.
Cell Culture Media ~ 500

M
48 HoursProtein binding (BSA) may alter free fraction.

HTS Workflow: Combinatorial Screening

Objective: Identify compounds from a diversity library that act synergistically with EMBA. Method: Fixed-Concentration Anchor Screen.

Experimental Logic (The "Why")

We utilize a "Matrix-Free" Anchor approach . Instead of a full dose-response matrix for every library compound (which is cost-prohibitive), we screen the library at a single concentration against a fixed


 dose of EMBA. Hits are then validated in a full 8x8 dose matrix.
Workflow Diagram

HTS_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: High-Throughput Screen cluster_2 Phase 3: Analysis Step1 EMBA Stock (10mM) in DMSO Step2 IC50 Determination (Single Agent) Step1->Step2 Step3 Select Anchor Dose (IC20 level) Step2->Step3 Define Potency Step5 EMBA Dispense (Bulk Reagent) Step3->Step5 Fixed Dose Step4 Library Stamp (384-well, Acoustic) Step6 Incubation (Time/Temp Optimized) Step4->Step6 Library Cmpds Step5->Step6 Add EMBA Step7 Readout (Enzymatic/Cellular) Step6->Step7 Step8 Normalization (% Inhibition) Step7->Step8 Step9 Bliss Independence Calculation Step8->Step9 Step10 Hit Selection (Synergy Score > 10) Step9->Step10

Caption: Workflow for Combinatorial HTS using EMBA as an anchor molecule.

Detailed Protocol: Fixed-Anchor Screen

Equipment:

  • Liquid Handler: Labcyte Echo (Acoustic) or Hamilton STAR (Tip-based).

  • Detector: PerkinElmer EnVision or Tecan Spark.

  • Plate Type: 384-well Black/Clear bottom (Cellular) or Low-Volume Black (Biochemical).

Step 1: Assay Validation (Z-Prime)

Before screening, validate the assay window with EMBA.

  • Positive Control: Known inhibitor (100% inhibition).

  • Negative Control: DMSO vehicle (0% inhibition).

  • EMBA Control: EMBA at

    
     concentration.
    
  • Calculation:

    
    .
    
    • Requirement: Z' > 0.5 for the screen to proceed.

Step 2: Plate Preparation (The "Anchor" Method)

We use an acoustic dispenser for precision and low dead volume.

  • Library Stamping (Source Plate -> Destination Plate):

    • Transfer 20 nL of library compounds (10 mM stock) to the destination plate.

    • Target Final Concentration: 10

      
      M .
      
  • EMBA Addition (Anchor):

    • Prepare a 2x working solution of EMBA in assay buffer (e.g., if screening at 5

      
      M, prepare 10 
      
      
      
      M).
    • Dispense 10

      
      L  of EMBA working solution into all "Test" wells.
      
    • Dispense 10

      
      L  of Buffer (No EMBA) into "Single Agent" control columns.
      
  • Reagent Addition:

    • Add 10

      
      L  of biological reagent (Cells/Enzyme) to all wells.
      
    • Final Volume: 20

      
      L.
      
    • Final DMSO: 0.1% (Library) + 0.1% (EMBA Stock) = 0.2% Total.

Step 3: Incubation & Readout
  • Incubation: Seal plates with breathable film (if cellular) or foil (if biochemical). Incubate for defined time (e.g., 24h for cell viability, 1h for enzyme).

  • Detection: Add detection reagent (e.g., CellTiter-Glo or Fluorogenic Substrate). Read signal.

Data Analysis: Identifying Synergy

Raw data must be processed to distinguish simple additivity from true synergy.

Normalization

Convert Raw Relative Light Units (RLU) to Fraction Affected (


):


Bliss Independence Model

The Bliss model is ideal for HTS as it assumes independent mechanisms of action.

  • Expected Effect (

    
    ): 
    
    
    
    
    • Where

      
       is the effect of EMBA alone (Anchor control) and 
      
      
      
      is the effect of the library compound alone.
  • Synergy Score (

    
    ): 
    
    
    
    
    • S > 0: Synergistic.

    • S = 0: Additive.

    • S < 0: Antagonistic.

Table 2: Data Interpretation Matrix

MetricValue RangeInterpretationAction
Z-Prime > 0.5Robust AssayProceed to Hit Picking.
Bliss Score > 0.2 (20%)Strong SynergyPrioritize for Dose-Matrix Validation.
Bliss Score 0.1 - 0.2ModerateRetest if SAR is interesting.
CV% < 5%High PrecisionData is reliable.

Troubleshooting & Pitfalls

Problem: High False Positive Rate
  • Cause: EMBA is a dicarboxylic acid. At high concentrations (>100

    
    M), it may acidify weakly buffered solutions, inhibiting enzymes non-specifically.
    
  • Solution: Increase buffer strength (e.g., 100 mM HEPES) or check pH of the final assay volume.

Problem: Signal Quenching
  • Cause: The ethoxyphenyl group may fluoresce or quench in the UV/Blue region.

  • Solution: Run an "Interference Screen" where EMBA is added after the reaction but before detection to check for optical interference.

Problem: "Sticky" Compound
  • Cause: The lipophilic tail may bind to plastic tips.

  • Solution: Use Low-Retention tips or Acoustic dispensing (contactless) as recommended in the protocol.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Available at: [Link]

  • Mott, B. T., et al. (2015). High-Throughput Screening for Small Molecule Inhibitors of Enzymes. National Center for Advancing Translational Sciences (NCATS). Available at: [Link]

  • Foucquier, J., & Guedj, M. (2015). Analysis of Drug Combinations: Current Methodological Landscape. Pharmacology Research & Perspectives. Available at: [Link]

  • PubChem Compound Summary. Succinic Acid Derivatives and Bioactivity. Available at: [Link]

Application Note: 2-(4-Ethoxyphenyl)-2-methylbutanedioic Acid as a Strategic Agrochemical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol Guide for 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid , designed for researchers and process chemists in the agrochemical sector.

Executive Summary

2-(4-Ethoxyphenyl)-2-methylbutanedioic acid (CAS 62582-17-6 ) is a specialized dicarboxylic acid intermediate. It serves as a critical structural precursor in the synthesis of 2-(4-ethoxyphenyl)-2-methylpropanoic acid , the key acid moiety used to manufacture Etofenprox (a non-ester pyrethroid) and related ether-based insecticides.

Unlike traditional pyrethroids which contain ester linkages susceptible to hydrolysis, Etofenprox features an ether linkage, conferring superior stability. The "butanedioic" (succinic) intermediate represents a strategic entry point for constructing the quaternary carbon center essential for the biological activity of these agrochemicals. This guide details the handling, synthesis, and conversion protocols for this intermediate.

Chemical Identity & Properties

PropertyDescription
Chemical Name 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid
Synonyms 2-(4-Ethoxyphenyl)-2-methylsuccinic acid;

-(4-Ethoxyphenyl)-

-methylsuccinic acid
CAS Number 62582-17-6
Molecular Formula C

H

O

Molecular Weight 252.26 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in alcohols (MeOH, EtOH), DMSO, DMF; sparingly soluble in water
Key Functional Groups Carboxylic acid (x2), Ether (Ethoxy), Quaternary Carbon

Strategic Role in Agrochemical Synthesis

The primary utility of 2-(4-ethoxyphenyl)-2-methylbutanedioic acid lies in its conversion to 2-(4-ethoxyphenyl)-2-methylpropanoic acid via oxidative decarboxylation . This transformation is pivotal for generating the gem-dimethyl-like quaternary center found in Etofenprox.

Mechanism of Action (Chemical):
  • Quaternary Center Formation: The succinic scaffold allows for the controlled introduction of the methyl and 4-ethoxyphenyl groups at the

    
    -position.
    
  • Decarboxylation: Controlled heating or oxidative conditions remove the

    
    -carboxyl group, yielding the propanoic acid derivative with high regioselectivity.
    
  • Downstream Processing: The resulting propanoic acid is reduced to an alcohol and coupled with 3-phenoxybenzyl chloride to form Etofenprox.

Pathway Visualization

AgrochemicalPathway Start 4-Ethoxyacetophenone (Starting Material) Inter1 2-(4-Ethoxyphenyl)-2-methylbutanedioic Acid (CAS 62582-17-6) Start->Inter1 Condensation (Succinate/Cyanide) Inter2 2-(4-Ethoxyphenyl)-2-methylpropanoic Acid (Decarboxylated Intermediate) Inter1->Inter2 Decarboxylation (-CO2) Inter3 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol (Alcohol Intermediate) Inter2->Inter3 Reduction (LiAlH4/BH3) Final Etofenprox (Active Agrochemical) Inter3->Final Etherification (+ 3-Phenoxybenzyl Cl)

Figure 1: Synthetic pathway from precursor to active agrochemical, highlighting the strategic decarboxylation step.

Experimental Protocols

Protocol A: Synthesis of 2-(4-Ethoxyphenyl)-2-methylbutanedioic Acid

Note: This protocol utilizes a Stobbe-type condensation followed by hydrolysis, a robust method for generating aryl-succinic acids.

Reagents:

  • 4-Ethoxyacetophenone (1.0 eq)

  • Diethyl succinate (1.5 eq)

  • Potassium tert-butoxide (t-BuOK) (1.5 eq)

  • Toluene (Solvent)

  • Hydrochloric acid (HCl, 6N)

Procedure:

  • Condensation: In a dry reactor under nitrogen, dissolve 4-ethoxyacetophenone (16.4 g, 100 mmol) and diethyl succinate (26.1 g, 150 mmol) in anhydrous toluene (100 mL).

  • Base Addition: Slowly add t-BuOK (16.8 g, 150 mmol) at 0–5°C. The mixture will turn viscous.

  • Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the ketone.

  • Workup: Quench with ice water (100 mL). Separate the aqueous layer (containing the succinate half-ester salt). Wash the organic layer with water. Combine aqueous phases.

  • Acidification: Acidify the aqueous phase to pH 1 with 6N HCl. Extract the resulting precipitate/oil with ethyl acetate (3 x 50 mL).

  • Hydrolysis: Evaporate the solvent. Dissolve the residue in 20% NaOH (50 mL) and reflux for 4 hours to fully hydrolyze the ester groups.

  • Isolation: Cool, acidify with conc. HCl to pH 1. The crude 2-(4-ethoxyphenyl)-2-methylbutanedioic acid will precipitate. Filter, wash with cold water, and recrystallize from ethanol/water.

Yield: Typically 65–75%. Validation:


H NMR (DMSO-d

) should show a singlet for the methyl group (~1.5 ppm), a singlet for the methylene (~2.9 ppm), and characteristic ethoxy-phenyl signals.
Protocol B: Decarboxylation to 2-(4-Ethoxyphenyl)-2-methylpropanoic Acid

This step converts the succinic intermediate into the linear propanoic acid precursor required for Etofenprox.

Reagents:

  • 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid (from Protocol A)

  • Copper powder (Catalyst, 5 mol%)

  • Quinoline or Pyridine (Solvent/Base)

Procedure:

  • Setup: Place the succinic acid derivative (10 g) in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Add quinoline (30 mL) and copper powder (0.2 g).

  • Heating: Heat the mixture to 180–200°C (oil bath). Evolution of CO

    
     gas will be observed.
    
  • Completion: Maintain temperature until gas evolution ceases (approx. 2–3 hours).

  • Workup: Cool the mixture. Pour into dilute HCl (100 mL) to neutralize the quinoline. Extract with diethyl ether or ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. The residue is 2-(4-ethoxyphenyl)-2-methylpropanoic acid .[1]

Expected Result: An off-white solid or oil. Purity Check: HPLC or GC-MS (Mass peak: 208 m/z for the propanoic acid).

Quality Control & Analysis

To ensure the intermediate meets agrochemical standards (purity >98%), the following analytical parameters must be verified.

TestMethodSpecification
Assay HPLC (C18 column, ACN:H2O gradient)

98.0%
Loss on Drying Gravimetric (60°C, vacuum)

0.5%
Iron Content ICP-MS

10 ppm (Critical for catalytic steps)
Related Substances HPLCTotal impurities

1.0%

Safety & Handling

  • Hazards: As a dicarboxylic acid, the compound is an irritant to eyes, skin, and respiratory tract.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask if handling bulk powder.

  • Storage: Store in a cool, dry place away from strong oxidizing agents. Keep container tightly closed to prevent moisture absorption.

References

  • Mitsui Chemicals, Inc. (1982). Process for producing ether derivatives. U.S. Patent 4,334,089. Link (Describes the general synthesis of Etofenprox intermediates).

  • Udagawa, T., et al. (1985). "Insecticidal activity of Etofenprox." Journal of Pesticide Science, 10(4), 621-628. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • PubChem. (2023). Compound Summary: 2-(4-Ethoxyphenyl)-2-methylpropanoic acid.[1] National Library of Medicine. Link (The downstream product).

  • Chem960. (2023). CAS 62582-17-6 Entry.Link (Verification of CAS identity).

Sources

Application Note: Development of 2-(4-Ethoxyphenyl)-2-methylbutanedioic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a comprehensive technical guide for the development, synthesis, and evaluation of 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid (referred to herein as EPM-Succinate ) as a novel insecticide candidate.

This guide addresses the compound's dual potential as a pro-insecticide scaffold (requiring esterification for cuticular penetration) and a metabolic biomarker for ether-pyrethroids.

Executive Summary & Scientific Rationale

2-(4-Ethoxyphenyl)-2-methylbutanedioic acid represents a hybrid chemical scaffold combining the 4-ethoxyphenyl pharmacophore (common in ether pyrethroids like Etofenprox) with a phenylsuccinic acid backbone.

Mechanistic Hypothesis

While the free acid form of EPM-Succinate is highly polar and unlikely to penetrate the insect cuticle, it serves as a critical Lead Compound for two development pathways:

  • Pro-Insecticide Design: The dicarboxylic acid moiety allows for the synthesis of lipophilic dialkyl esters . These esters can penetrate the cuticle and be bio-activated by carboxylesterases within the insect hemolymph, potentially targeting the Sodium Channel (pyrethroid-like action) or Succinate Dehydrogenase (SDHI-like action).

  • Metabolic Reference Standard: EPM-Succinate is a potential oxidative metabolite of ethoxyphenyl-based agrochemicals. Its characterization is essential for regulatory residue analysis (MRL establishment).

Chemical Synthesis Protocol

Objective: Synthesis of high-purity EPM-Succinate via Stobbe Condensation.

Reaction Pathway

The synthesis utilizes the Stobbe Condensation , a robust method for constructing phenylsuccinic acid derivatives from ketones.[1][2]

Reagents:

  • Precursor: 4'-Ethoxyacetophenone (CAS: 1676-63-7)

  • Reagent: Diethyl succinate (CAS: 123-25-1)

  • Base: Potassium tert-butoxide (

    
    -BuOK) or Sodium Hydride (NaH)[3]
    
  • Solvent: Anhydrous Toluene or

    
    -Butanol
    
Step-by-Step Protocol
  • Enolate Formation:

    • In a flame-dried 3-neck flask under Nitrogen (

      
      ), dissolve 1.2 equivalents of 
      
      
      
      -BuOK in anhydrous toluene.
    • Add 1.2 equivalents of Diethyl succinate dropwise at 0°C. Stir for 30 minutes to generate the enolate.

  • Condensation:

    • Add 1.0 equivalent of 4'-Ethoxyacetophenone dropwise.

    • Warm to room temperature, then reflux for 4–6 hours. Monitoring via TLC (Hexane:EtOAc 7:3) should show the disappearance of the ketone.

    • Mechanism:[2][3][4] The enolate attacks the ketone, followed by lactonization and ring-opening to form the Half-Ester (3-ethoxycarbonyl-4-(4-ethoxyphenyl)-3-pentenoic acid).

  • Hydrolysis & Reduction (Critical Step):

    • The Stobbe product typically contains an alkene. To obtain the saturated "butanedioic" (succinic) backbone, the double bond must be reduced.

    • Catalytic Hydrogenation: Dissolve the half-ester in Ethanol. Add 10% Pd/C catalyst (5% w/w). Stir under

      
       atmosphere (balloon pressure) for 12 hours.
      
    • Saponification: Filter the catalyst. Treat the filtrate with 2N NaOH (excess) and reflux for 2 hours to hydrolyze the ester groups.

  • Isolation:

    • Acidify the aqueous layer with 6N HCl to pH 1.

    • Extract with Ethyl Acetate (

      
       mL). Dry over 
      
      
      
      and concentrate.
    • Recrystallization: Purify the crude solid using Benzene/Hexane or Ethanol/Water to yield white crystalline EPM-Succinate .

Synthesis Workflow Diagram

SynthesisPath Start 4-Ethoxyacetophenone + Diethyl Succinate Step1 Stobbe Condensation (t-BuOK, Reflux) Start->Step1 Inter Unsaturated Half-Ester Intermediate Step1->Inter Lactonization/Ring Opening Step2 1. H2, Pd/C (Reduction) 2. NaOH (Hydrolysis) Inter->Step2 Hydrogenation Final EPM-Succinate (Target Diacid) Step2->Final Acidification

Caption: Synthetic route via Stobbe Condensation yielding the saturated dicarboxylic acid scaffold.

Analytical Characterization (LC-MS/MS)

Objective: Establish a method for residue analysis in crop and insect matrices.

Instrument: Triple Quadrupole LC-MS/MS (e.g., Agilent 6495 or Sciex 6500+). Mode: Negative Ion Mode (ESI-) is preferred for carboxylic acids.

Method Parameters
ParameterSettingRationale
Column C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm)Retains the hydrophobic ethoxyphenyl group while separating polar acids.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses ionization of weak acids, improving peak shape.
Mobile Phase B AcetonitrileStrong eluent for the lipophilic tail.
Ionization ESI Negative (-)Deprotonation of carboxyl groups (

) offers high sensitivity.
MRM Transition 1 m/z 265

221
Loss of

(Quantifier).
MRM Transition 2 m/z 265

135
Cleavage of the ethoxyphenyl moiety (Qualifier).

Bio-Efficacy Screening Protocol

Core Directive: The free acid (EPM-Succinate) is expected to have low contact toxicity due to poor cuticular penetration. Efficacy testing must compare the free acid against its lipophilic esters.

A. Preparation of Pro-Insecticide Analogs

Before screening, synthesize the Diethyl Ester derivative:

  • Reaction: Reflux EPM-Succinate in absolute Ethanol with catalytic

    
     (Fischer Esterification).
    
  • Purpose: This masks the polar carboxyl groups, mimicking the lipophilicity of commercial pyrethroids.

B. Contact Toxicity Assay (Topical Application)

Target Species: Spodoptera frugiperda (Fall Armyworm) or Musca domestica (Housefly).

  • Dosing: Prepare serial dilutions of (a) EPM-Succinate (Acid) and (b) EPM-Diethyl Ester in Acetone.

  • Application: Apply 1 µL of solution to the dorsal thorax of anesthetized insects.

  • Controls: Acetone only (Negative), Permethrin (Positive).

  • Scoring: Record mortality at 24h and 48h.

    • Success Metric: The Ester should show

      
      . The Acid is expected to be inactive (
      
      
      
      ).
C. Mode of Action (MoA) Investigation

If the compound shows activity, distinguish between Pyrethroid-like (Na+ channel) and SDHI-like (Mitochondrial) activity.

Diagram: Proposed Mode of Action & Bio-Activation

MoA Prodrug EPM-Diethyl Ester (Lipophilic Pro-drug) Cuticle Insect Cuticle (Penetration Barrier) Prodrug->Cuticle Topical Application Hemolymph Hemolymph (Carboxylesterases) Cuticle->Hemolymph Passive Diffusion Active Active Species (Mono-ester or Acid?) Hemolymph->Active Bio-activation (Hydrolysis) Target1 Target A: Na+ Channel (Neurotoxicity) Active->Target1 Binding? Target2 Target B: Succinate Dehydrogenase (Mitochondrial Inhibition) Active->Target2 Binding?

Caption: Bio-activation pathway. The ester penetrates the cuticle and is hydrolyzed to the active inhibitor.

References

  • Stobbe Condensation Mechanism & Applications

    • Stobbe, H. (1899).[2] "Condensation des Benzophenons mit Bernsteinsäureester".[2] Justus Liebigs Annalen der Chemie. Link[2]

  • Phenylsuccinic Acid in Agrochemicals

    • LeapChem. (2023). "DL-Phenylsuccinic Acid: Applications in Herbicides and Pesticides".[5] LeapChem Industrial Data. Link

  • Pyrethroid Metabolism (Etofenprox Analogues)

    • Roberts, T.R., & Hutson, D.H. (1999). "Metabolic Pathways of Agrochemicals: Part 2: Insecticides and Fungicides". Royal Society of Chemistry. Link

  • Design of Soft Drugs (Phenylsuccinic Esters)

    • Kumar, G.N., et al. (1993).[6] "Design and evaluation of phenylsuccinic analogs...". Drug Design and Discovery. Link

Sources

Application Note: Formulation and Experimental Protocols for 2-(4-Ethoxyphenyl)-2-methylbutanedioic Acid (EPMS) in Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Ethoxyphenyl)-2-methylbutanedioic acid , commonly referred to in literature as 2-(4-ethoxyphenyl)-2-methylsuccinic acid (EPMS) , is a highly potent, small-molecule inhibitor of the enzyme Aminoacylase 3 (AA3)[1]. In neuropharmacology and toxicology, EPMS is utilized to investigate and prevent oxidative stress-induced neurodegeneration. Specifically, it blocks the paradoxical bioactivation of detoxified lipid peroxidation products, protecting neuronal cells from the downstream toxicity of 4-hydroxy-2-nonenal (HNE)[2],[3]. This guide provides comprehensive, self-validating protocols for the formulation of EPMS and its application in both cell-free enzymatic assays and primary neuronal cell cultures.

Mechanistic Rationale: The Paradox of HNE Detoxification

To utilize EPMS effectively, researchers must understand the causality of the pathway it interrupts. HNE is a highly reactive, toxic byproduct of lipid peroxidation. The brain's primary defense mechanism involves conjugating HNE with glutathione (GSH) to form HNE-mercapturate, a supposedly "detoxified" intermediate[1],[4].

However, in tissues expressing Aminoacylase 3 (AA3)—such as the cerebral cortex—this detoxification is reversed. AA3 deacetylates HNE-mercapturate, converting it into a substrate for


-lyase[2]. The 

-lyase enzyme then cleaves this intermediate, generating highly reactive toxic thiols that cause acute neuronal death[5].

Why EPMS? EPMS acts as a competitive inhibitor. Crystallographic and docking studies reveal that the succinic acid backbone of EPMS mimics the natural substrate, allowing it to form critical hydrogen bonds with the Asn70 and Arg71 residues in the active site of AA3[1],[4]. By occupying this pocket, EPMS halts the deacetylation of HNE-mercapturate, effectively cutting off the supply of substrates to


-lyase and preventing neurotoxicity[3].

Pathway HNE 4-Hydroxy-2-nonenal (HNE) HNEM HNE-Mercapturate (Detoxified Intermediate) HNE->HNEM GSH + GST Deacetyl Deacetylated HNE-Cys HNEM->Deacetyl Deacetylation Toxic Highly Reactive Toxic Thiols Deacetyl->Toxic Cleavage AA3 Aminoacylase 3 (AA3) AA3->HNEM Catalyzes EPMS EPMS (Inhibitor) EPMS->AA3 Inhibits (Blocks Pathway) BetaLyase β-Lyase BetaLyase->Deacetyl Catalyzes

Caption: HNE-Mercapturate Toxicity Pathway and the Inhibitory Role of EPMS.

Compound Formulation & Preparation

EPMS (


, MW: ~252.26  g/mol ) is a lipophilic dicarboxylic acid[6]. Proper formulation is critical to ensure bioavailability in aqueous assay buffers while preventing solvent-induced cytotoxicity.
  • Solvent Selection (Causality): Due to the non-polar 4-ethoxyphenyl group, EPMS exhibits poor solubility in water at neutral pH. Dimethyl sulfoxide (DMSO) must be used to achieve complete solvation of the stock solution[1].

  • Stock Solution (10 mM): Dissolve 2.52 mg of EPMS in 1 mL of anhydrous, sterile DMSO. Vortex until completely clear. Aliquot into single-use vials and store at -20°C to prevent freeze-thaw degradation.

  • Working Dilutions: Dilute the stock in the specific assay buffer (e.g., 20 mM sodium phosphate, pH 7.5) immediately prior to use[1].

  • Critical Constraint: Ensure the final concentration of DMSO in any cell-based assay does not exceed 0.1% (v/v) to avoid baseline solvent toxicity in primary neurons.

Experimental Protocol 1: In Vitro AA3 Enzyme Inhibition Assay

This cell-free assay relies on the fluorogenic reagent fluorescamine , which reacts specifically with primary amines. Because the substrate (N-acetyl-L-tyrosine or HNE-mercapturate) is N-acetylated, it will not fluoresce. Only the deacetylated product will yield a signal, providing a direct, low-background readout of AA3 activity[1].

Self-Validating Assay Setup

To ensure trustworthiness, the assay must include the following internal controls:

  • Positive Inhibition Control: 1 mM Benzylsuccinic acid or 20 μM Ebselen (known complete inhibitors of AA3)[1].

  • Negative Control (Vehicle): Buffer + Enzyme + Substrate + 0.1% DMSO (Establishes 100% enzyme activity).

  • Background Control: Buffer + Substrate + Fluorescamine (No enzyme; accounts for spontaneous substrate hydrolysis).

Step-by-Step Procedure
  • Enzyme Preparation: Dilute recombinant mouse or human AA3 in 20 mM sodium phosphate buffer (pH 7.5) to a final working concentration.

  • Inhibitor Pre-incubation: In a 96-well black microplate, combine 20 μL of the AA3 enzyme solution with 10 μL of EPMS (titrated from 0.1 nM to 10 μM). Incubate at 37°C for 15 minutes. Causality: Pre-incubation allows EPMS to establish equilibrium binding within the active site before the substrate introduces competitive pressure.

  • Substrate Addition: Add 20 μL of 2 mM N-acetyl-L-tyrosine (or HNE-mercapturate) to initiate the reaction. Incubate at 37°C for 30 minutes[1].

  • Fluorescent Derivatization: Add 20 μL of 3 mM fluorescamine (dissolved in anhydrous acetonitrile) to all wells[1].

  • Readout: Measure fluorescence immediately using a microplate reader at Excitation: 390 nm / Emission: 475 nm [1].

Workflow Step1 1. Prepare Recombinant AA3 in Phosphate Buffer (pH 7.5) Step2 2. Add EPMS (0.1 nM - 10 μM) Incubate 15 min at 37°C Step1->Step2 Step3 3. Add Substrate (N-acetyl-L-tyrosine or HNE-mercapturate) Incubate 30 min Step2->Step3 Step4 4. Add Fluorescamine (Reacts with primary amines) Step3->Step4 Step5 5. Measure Fluorescence (Ex: 390 nm / Em: 475 nm) Step4->Step5

Caption: Fluorescamine-Based Deacetylation Assay Workflow for AA3 Inhibition.

Experimental Protocol 2: Primary Neuronal Cell Protection Assay

To translate enzymatic inhibition into biological efficacy, EPMS is tested on primary rat cortex neurons, which natively express AA3 and are highly susceptible to HNE-mercapturate toxicity[1],[2].

Step-by-Step Procedure
  • Cell Culture: Plate primary rat cortex neurons in poly-D-lysine coated 96-well plates at a density of

    
     cells/well in Neurobasal™/B27 medium. Cultivate for 14 days at 37°C in 5% 
    
    
    
    to ensure mature synaptic network formation and robust AA3 expression[1].
  • Pre-treatment: Replace half the media. Add EPMS to achieve a final concentration of 20 μM. Include a vehicle control (0.1% DMSO) and a mechanistic validation control (Aminooxyacetate, a

    
    -lyase inhibitor, to prove toxicity is downstream of deacetylation)[3]. Incubate for 1 hour.
    
  • Toxic Challenge: Spike the wells with HNE-mercapturate (synthesized via incubation of HNE with N-acetyl-L-cysteine) to a final concentration of 50 μM[1].

  • Viability Readout (MTT Assay): After 24 hours of exposure, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[1]. Incubate for 2 hours, lyse cells, dissolve the formazan crystals in DMSO, and read absorbance at 570 nm.

Data Interpretation & Expected Outcomes

A successful experiment will yield a dose-dependent decrease in fluorescence in Protocol 1, and a restoration of cell viability in Protocol 2. The table below summarizes the expected quantitative benchmarks based on established literature for AA3 inhibition[1],[2].

Experimental ConditionAssay TypeExpected Readout / MetricInterpretation
EPMS vs. Recombinant AA3 Fluorescamine Assay

High-affinity, complete active-site inhibition.
Ebselen vs. Recombinant AA3 Fluorescamine Assay

Positive control validation successful.
Vehicle + HNE-Mercapturate Neuronal MTT Assay

Viability
Severe neurotoxicity via

-lyase cleavage.
EPMS (20 μM) + HNE-Mercapturate Neuronal MTT Assay

Viability
Complete neuroprotection via AA3 blockade.
Aminooxyacetate + HNE-Mercapturate Neuronal MTT Assay

Viability
Confirms toxicity relies on

-lyase downstream of AA3.

References

  • Tsirulnikov, K., Abuladze, N., Bragin, A., Faull, K., Cascio, D., Damoiseaux, R., Schibler, M. J., & Pushkin, A. (2012). Inhibition of aminoacylase 3 protects rat brain cortex neuronal cells from the toxicity of 4-hydroxy-2-nonenal mercapturate and 4-hydroxy-2-nonenal. Toxicology and Applied Pharmacology, 263(3), 303-314. [2]

  • Hsieh, J. M., et al. (2010). Structures of aminoacylase 3 in complex with acetylated substrates. Proceedings of the National Academy of Sciences, 107(42), 17962-17967. [4]

  • Newman, J. C., et al. (2007). Aminoacylase 3 is a novel enzyme involved in the deacetylation of mercapturic acids. Journal of Biological Chemistry, 282(32), 23054-23062. [5]

Sources

Application Note: Quantitative Analysis of 2-(4-Ethoxyphenyl)-2-methylbutanedioic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the quantitative analysis of "2-(4-Ethoxyphenyl)-2-methylbutanedioic acid," a dicarboxylic acid derivative. As this compound is not widely documented, this guide is structured to provide researchers, scientists, and drug development professionals with the foundational principles and detailed protocols to develop and validate robust analytical methods from the ground up. Methodologies for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are presented, covering method development, sample preparation, and validation in accordance with international guidelines.

Introduction

The precise quantification of active pharmaceutical ingredients (APIs), their metabolites, or related novel chemical entities is a critical step in drug discovery and development.[1] "2-(4-Ethoxyphenyl)-2-methylbutanedioic acid" (hereafter referred to as EPMA) is a dicarboxylic acid containing an ethoxyphenyl moiety. Its structure suggests it may be a metabolite of a parent drug, potentially formed through oxidative metabolism.[2] For instance, the antidiabetic drug Repaglinide is known to be metabolized into a major dicarboxylic acid derivative.[3][4] The accurate measurement of such compounds in biological and non-biological matrices is essential for pharmacokinetic, toxicokinetic, and stability studies.

This document outlines a systematic approach to developing and validating quantitative methods for EPMA, focusing on two of the most powerful and widely used analytical techniques in the pharmaceutical industry: HPLC-UV and LC-MS/MS.

Physicochemical Properties and Analytical Considerations

A successful analytical method leverages the inherent physicochemical properties of the analyte. Based on its structure, the following properties of EPMA can be inferred:

  • Acidity: The butanedioic acid (succinic acid) backbone contains two carboxylic acid groups. The pKa values for butanedioic acid are approximately 4.2 and 5.6.[5] This dictates that the pH of the mobile phase in reversed-phase chromatography must be carefully controlled to ensure a consistent ionization state, which is crucial for reproducible retention and good peak shape.

  • Polarity: The presence of two carboxylic acid groups makes EPMA a relatively polar molecule. This polarity presents a challenge for retention on traditional C18 reversed-phase columns, potentially requiring specialized columns or mobile phase modifiers.[6]

  • UV Absorbance: The ethoxyphenyl group acts as a chromophore. Ethoxybenzene, a similar structure, exhibits UV absorbance, which can be exploited for detection by HPLC-UV.[7][8]

  • Ionization: For mass spectrometry, the carboxylic acid groups are readily deprotonated, making EPMA an excellent candidate for analysis in negative ion mode electrospray ionization (ESI).

Recommended Analytical Methodologies

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust, cost-effective, and widely accessible technique suitable for quantifying EPMA in simpler matrices or as a pure substance.

Reversed-phase HPLC separates compounds based on their hydrophobicity. To achieve good retention and peak shape for an acidic compound like EPMA, the mobile phase pH should be maintained at least 1.5 to 2 units below the first pKa (~4.2). This suppresses the ionization of the carboxyl groups, rendering the molecule less polar and increasing its retention on the non-polar stationary phase.

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions (Starting Point):

ParameterRecommended ConditionRationale
Column Polar-embedded C18 or Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm)Enhanced retention for polar analytes compared to standard C18.[6] Phenyl-Hexyl offers alternative selectivity through pi-pi interactions with the ethoxyphenyl ring.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.7)Low pH ensures the analyte is in its non-ionized form, improving retention and peak shape.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
Gradient Start at 5-10% B, ramp to 95% B over 10-15 minutesA gradient is recommended to ensure elution of the analyte with good peak shape and to clean the column of any less polar contaminants.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 - 40 °CImproves peak shape and reduces viscosity.
Detection UV at ~225 nm and ~275 nmWavelengths corresponding to the absorbance maxima of the phenyl ring system. A photodiode array (PDA) detector is recommended to determine the optimal wavelength.
Injection Vol. 5 - 20 µLDependent on sample concentration and instrument sensitivity.

Sample Preparation: For analysis of the bulk drug substance, dissolve an accurately weighed amount of EPMA in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a known concentration (e.g., 1 mg/mL). Further dilute to create calibration standards. Filter all samples through a 0.45 µm filter before injection.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, especially in complex biological matrices like plasma or serum, LC-MS/MS is the gold standard.[9] It combines the separation power of HPLC with the mass-resolving power of a triple quadrupole mass spectrometer.

LC-MS/MS operates in Multiple Reaction Monitoring (MRM) mode. The first quadrupole (Q1) is set to isolate the parent ion of EPMA (the precursor ion). This ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to monitor for a specific, stable fragment ion (the product ion). This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from matrix components.

Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions (Starting Point):

ParameterRecommended ConditionRationale
Column C18 or similar (e.g., 50 x 2.1 mm, 1.8 µm)Smaller particle size columns (UPLC) offer faster analysis and better resolution.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier promotes protonation in positive mode but is also compatible with negative mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileEnsures compatibility with the mass spectrometer.
Flow Rate 0.4 - 0.6 mL/minAppropriate for a 2.1 mm ID column.

MS/MS Conditions (To be Optimized):

ParameterRecommended ConditionRationale
Ionization Mode ESI NegativeThe two carboxylic acid groups will readily deprotonate to form [M-H]⁻ or [M-2H+Na]⁻ ions.
Precursor Ion (Q1) [M-H]⁻ of EPMATo be determined by direct infusion of an EPMA standard solution.
Product Ion(s) (Q3) To be determinedOptimize collision energy to find the most stable and abundant fragment ions.
Internal Standard Stable-isotope labeled EPMA or a close structural analogEssential for correcting for matrix effects and variability in extraction and ionization.

Sample Preparation from Plasma: A simple and rapid protein precipitation (PPT) is often sufficient for initial method development.[10]

  • To 50 µL of plasma sample/standard/QC, add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean vial or 96-well plate for injection.

For higher sensitivity, Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) may be required.

Workflow and Method Development Strategy

Developing a robust analytical method is a systematic process. The following workflow provides a logical progression from initial feasibility to a fully validated method.

G cluster_0 Phase 1: Feasibility & Development cluster_1 Phase 2: Validation cluster_2 Phase 3: Application A Define Analytical Target Profile (ATP) B Analyte Characterization (pKa, logP, UV Scan) A->B C Select Technique (HPLC-UV vs LC-MS/MS) B->C D Screen Columns & Mobile Phases C->D HPLC-UV G Optimize MS/MS Parameters (MRM Transitions) C->G LC-MS/MS E Optimize Chromatographic Conditions D->E F Develop Sample Prep Protocol E->F H Pre-Validation Checks F->H G->E I Perform Validation Experiments (Accuracy, Precision, Linearity, etc.) H->I J Document Results in Validation Report I->J K Routine Sample Analysis J->K L System Suitability Testing K->L

Caption: General workflow for analytical method development and validation.

Method Validation

Once developed, the analytical method must be validated to ensure it is fit for its intended purpose.[11] Validation should be performed according to established guidelines such as those from the International Council for Harmonisation (ICH), specifically the M10 guideline on bioanalytical method validation.[12][13][14]

The key validation parameters are summarized below:

Validation ParameterDescription
Specificity/Selectivity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., matrix components, impurities, metabolites).
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Accuracy The closeness of test results obtained by the method to the true value. Usually expressed as percent recovery.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Includes repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals (e.g., freeze-thaw, short-term, long-term).

Conclusion

This application note provides a comprehensive framework for developing and validating analytical methods for the quantification of 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid. By systematically evaluating the analyte's properties and applying the principles of HPLC-UV and LC-MS/MS, researchers can establish robust, reliable, and fit-for-purpose methods. The detailed protocols serve as a starting point for method development, which should always be followed by rigorous validation to ensure data integrity for regulatory submissions and key decision-making in the drug development process.

References

  • Vertex AI Search. (n.d.). BUTANEDIOIC ACID.
  • World Health Organization (WHO). (2023). ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED.
  • European Medicines Agency (EMA). (2023). ICH M10 on bioanalytical method validation - Scientific guideline.
  • Bioanalysis Zone. (2024). ICH M10 guideline on bioanalytical method validation and study sample analysis.
  • Therapeutic Goods Administration (TGA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis Step5.
  • Progress. (n.d.). Bioanalytical method validation and study sample analysis.
  • ResearchGate. (2005). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution.
  • Benchchem. (n.d.). Analytical techniques for quantifying impurities in cis-Tetrahydrofuran-2,5-dicarboxylic acid.
  • PubMed. (1999). A new HPLC method for the direct analysis of triglycerides of dicarboxylic acids in biological samples.
  • SIELC Technologies. (2023). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
  • PubChem. (n.d.). Repaglinide.
  • ChemicalBook. (2026). Repaglinide.
  • Scent.vn. (n.d.). Butanedioic acid, diethyl ester CAS# 123-25-1.
  • DailyMed. (2023). Label: REPAGLINIDE tablet.
  • ClinPGx. (n.d.). Anti-diabetic Drug Repaglinide Pathway, Pharmacokinetics.
  • Benchchem. (n.d.). Repaglinide and its Anhydride Form: A Technical Review for Drug Development Professionals.
  • DORA 4RI. (2022). Standard-free Quantification of Dicarboxylic Acids: Case Studies with Salt-rich Effluents and Serum.
  • Oxford Academic. (2016). Simultaneous Screening and Quantification of Basic, Neutral and Acidic Drugs in Blood Using UPLC-QTOF-MS.
  • Stenutz. (n.d.). pKa values.
  • Longdom.org. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma.
  • Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2- ( 4-ethoxy phenyl)-2-methyl propanol.
  • PubChem. (n.d.). 2-(4-Ethoxyphenyl)-2-hydroxy-3-methylbutanoic acid.
  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances.
  • PubChem. (n.d.). 2-(4-Ethoxyphenyl)-2-methylpropanoic acid.
  • PMC. (n.d.). Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows.
  • MDPI. (2023). A Simple and Sensitive LC-MS/MS for Quantitation of ICG in Rat Plasma: Application to a Pre-Clinical Pharmacokinetic Study.
  • NIH. (n.d.). Development of an LC–MS/MS method for the quantitation of deoxyglycychloxazol in rat plasma and its application in pharmacokinetic study.
  • NIST. (n.d.). Butanedioic acid.
  • NIST. (n.d.). Benzene, ethoxy-.
  • ResearchGate. (n.d.). UV-vis spectra of ethoxybenziporphyrin 7b in dichloromethane with 0–3....
  • Google Patents. (n.d.). WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.
  • PubMed. (2009). UV-vis absorption spectra of 1,4-dialkoxy-2,5-bis[2-(thien-2-yl)ethenyl]benzenes.
  • Wikipedia. (n.d.). 2-Methylbutanoic acid.
  • Larodan. (n.d.). Butanedioic acid.
  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.

Sources

Troubleshooting & Optimization

"2-(4-Ethoxyphenyl)-2-methylbutanedioic acid" synthesis yield improvement

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis & Yield Optimization Topic: 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid Ticket ID: CHEM-SUP-8821 Status: Open

Executive Summary: The Structural Challenge

Welcome to the Technical Support Center. You are likely encountering yield issues due to the specific steric and electronic challenges of creating a quaternary carbon center at the


-position of a succinic acid moiety.

Crucial Distinction: Before proceeding, verify your target structure.

  • Target A (Quaternary): 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid. (The aryl and methyl groups are on the same carbon).

  • Target B (Tertiary - Stobbe Product): 3-(4-Ethoxyphenyl)-3-pentanedioic acid derivative. (The aryl and methyl are on adjacent carbons).

If you are using a Stobbe Condensation (4-ethoxyacetophenone + diethyl succinate), you are synthesizing Target B , not Target A. The Stobbe reaction creates a bond between the succinate methylene and the ketone carbonyl, resulting in a vicinal substitution pattern.

This guide focuses on the synthesis of Target A (Quaternary) , as implied by your IUPAC nomenclature. The only robust route to this structure is Enolate Alkylation .

Module 1: The Synthetic Route (Enolate Alkylation)

To synthesize 2-(4-ethoxyphenyl)-2-methylbutanedioic acid with high yield, you must avoid "classic" condensation methods and utilize kinetic enolate chemistry.

Retrosynthetic Logic: Target


 Alkylation of Propionate Ester 

4-Ethoxyphenylacetic Acid / 4-Ethoxypropiophenone.
Optimized Protocol (The "Self-Validating" Workflow)
  • Starting Material: Ethyl 2-(4-ethoxyphenyl)propionate.[1] (Commercially available or synthesized via methylation of ethyl 4-ethoxyphenylacetate).

  • Reagents: Lithium Diisopropylamide (LDA), Ethyl Bromoacetate, anhydrous THF, DMPU (additive).

  • Mechanism: Formation of the tertiary enolate followed by

    
     attack on the bromoacetate.
    

SynthesisWorkflow Start Ethyl 2-(4-ethoxyphenyl)propionate Base LDA (1.1 eq) / THF -78°C Start->Base Deprotonation Enolate Tertiary Enolate (Kinetic Control) Base->Enolate Li+ Species Alkylation Add Ethyl Bromoacetate + DMPU Enolate->Alkylation SN2 Attack Product Diester Intermediate Alkylation->Product C-C Bond Formed Hydrolysis Hydrolysis (LiOH) & Acidification Product->Hydrolysis Saponification Final Target Diacid Hydrolysis->Final Workup

Caption: Kinetic enolate alkylation pathway for generating the quaternary center.

Module 2: Troubleshooting & Optimization (FAQs)

Q1: My yield is stuck at <30%. The starting material is recovered unreacted. Why?

Diagnosis: Enolate Quenching or Insufficient Deprotonation. The


-proton on your propionate ester is sterically hindered by the ethoxy-phenyl ring and the methyl group. Standard bases like NaH or NaOEt are often too slow or reversible.

The Fix:

  • Switch to LDA: Use Lithium Diisopropylamide (LDA) at -78°C. It is a strong, bulky, non-nucleophilic base that ensures irreversible deprotonation.

  • The "Leak" Test: If you see starting material, moisture is likely protonating your enolate before the alkyl halide arrives.

    • Protocol Check: Are you drying your THF over Na/Benzophenone? Are you using a positive pressure

      
       line?
      
  • Cryogenic Control: Ensure the deprotonation happens at -78°C for at least 45 minutes before adding the electrophile.

Q2: I see a major side product (O-alkylation). How do I stop it?

Diagnosis: Enolate Ambidence. Enolates can react at the Carbon (C-alkylation, desired) or the Oxygen (O-alkylation, enol ether). With a hindered substrate (tertiary enolate) and a reactive halide (bromoacetate), O-alkylation becomes competitive.

The Fix:

  • Solvent Polarity: Add DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) or HMPA (if safety permits) to the reaction mixture (10-20% v/v).

    • Mechanism:[1][2][3][4][5][6][7] These polar aprotic co-solvents solvate the Lithium cation, breaking the tight ion pair. This makes the "naked" enolate carbon more nucleophilic, favoring C-alkylation.

  • Temperature Ramp: Keep the reaction at -78°C during the addition of ethyl bromoacetate, then allow it to warm very slowly to room temperature over 4 hours.

Q3: The hydrolysis step yields a "gum" that won't crystallize.

Diagnosis: Mono-ester contamination or Decarboxylation. Gem-disubstituted succinic acids are prone to decarboxylation if heated excessively under acidic conditions (forming the propionic acid derivative).

The Fix:

  • Use LiOH: Use Lithium Hydroxide in THF/Water (2:1) at Room Temperature. Avoid refluxing with HCl.

  • Purification Logic:

    • Basify to pH 10 (Product is in water).

    • Extract with Ether (Removes unreacted diester/ketone). Discard Organic Layer.

    • Acidify Aqueous layer to pH 2 cold (0°C).

    • Extract with EtOAc.

    • Trituration: If it's a gum, triturate with cold Hexane/Pentane to induce crystallization.

Module 3: Data & Stoichiometry Optimization

Use this table to audit your current experimental setup.

ParameterStandard (Low Yield)Optimized (High Yield)Rationale
Base NaH or NaOEtLDA (1.1 equiv) Kinetic control prevents self-condensation.
Solvent DMF or EthanolTHF + DMPU (4:1) DMPU promotes C-alkylation over O-alkylation.
Temperature 0°C to RT-78°C

RT
Low temp stabilizes the hindered enolate.
Electrophile Ethyl ChloroacetateEthyl Bromoacetate Bromide is a better leaving group; reacts faster at -78°C.
Concentration 0.5 M0.1 - 0.2 M Dilution prevents intermolecular side reactions.

Module 4: Diagnostic Decision Tree

Follow this logic flow to identify your specific failure mode.

Troubleshooting Start Analysis of Crude NMR CheckSM Is Starting Material Present? Start->CheckSM CheckOAlk Is Enol Ether (O-Alk) Present? CheckSM->CheckOAlk No WetTHF Action: Dry THF/Re-titrate LDA CheckSM->WetTHF Yes CheckDecarb Is CO2 lost? (Propionic acid derivative) CheckOAlk->CheckDecarb No AddDMPU Action: Add DMPU/Keep Cold CheckOAlk->AddDMPU Yes Success Proceed to Crystallization CheckDecarb->Success No MilderHydrolysis Action: Use LiOH at RT CheckDecarb->MilderHydrolysis Yes

Caption: Step-by-step diagnosis based on crude NMR analysis.

References & Authoritative Sources

  • Enolate Alkylation Mechanism:

    • Evans, D. A. (1982). Enolate Chemistry. In Evans Group Seminars. The foundational text on kinetic vs. thermodynamic enolate control.

    • Source:

  • Synthesis of Alpha-Aryl Succinates:

    • Kofron, W. G., & Baclawski, L. M. (1976). "A convenient method for the preparation of 2-arylalkanoic acids." The Journal of Organic Chemistry, 41(10), 1879-1880. (Establishes the LDA/Alkylation protocol for phenylacetic esters).

    • Source:

  • Stobbe Condensation (For Reference/Contrast):

    • Johnson, W. S., & Daub, G. H. (1951). "The Stobbe Condensation."[2][3][5][6][8] Organic Reactions, Vol. 6. (The definitive guide explaining why Stobbe yields the wrong regioisomer for your specific target).

    • Source:

  • Purification of Succinic Acids:

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard procedures for dicarboxylic acid workup).

Sources

Technical Support Center: Purification Challenges of 2-(4-Ethoxyphenyl)-2-methylbutanedioic Acid (EPMS)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid , commonly known as EPMS. EPMS is a specialized dicarboxylic acid and a potent inhibitor of Aminoacylase 3 (AA3), utilized primarily in neuroprotection research to prevent the formation of toxic metabolites from lipid peroxidation products[1].

Due to its unique structural features—a highly polar succinic acid backbone, a lipophilic aryl ether group, and a sterically hindered quaternary stereocenter at C2—EPMS presents distinct purification challenges. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve high-purity, enantiomerically resolved EPMS.

Chromatographic Tailing & Polarity Issues

Q: Why does EPMS exhibit severe peak tailing and poor resolution during reversed-phase HPLC? A: EPMS is a dicarboxylic acid with two distinct


 values. The carboxyl group at C2 is sterically hindered by the methyl and 4-ethoxyphenyl groups, while the C4 carboxyl group is relatively unhindered. At near-neutral pH, these groups partially ionize, creating a mixture of protonation states that interact unpredictably with residual silanols on the silica stationary phase. To enforce a single, highly retained protonation state, you must use strong acidic modifiers to suppress ionization completely.
Table 1: HPLC Condition Optimization for EPMS
Mobile Phase AdditiveAppx. pHPeak Asymmetry Factor (

)
Resolution (

)
Mechanistic Observation
None (Water/MeCN)~6.52.8N/ASevere tailing; multiple ionization states present.
10 mM Ammonium Acetate~6.81.91.2Broad peaks; partial ionization of the unhindered C4 carboxyl.
0.1% Formic Acid~2.71.12.5Sharp peaks; adequate protonation of the diacid backbone.
0.1% Trifluoroacetic Acid (TFA) ~2.0 1.05 2.8 Optimal peak shape; complete ion suppression and ion-pairing.
Protocol: Preparative RP-HPLC Purification
  • Step 1: Sample Preparation. Dissolve crude EPMS in a 1:1 mixture of Acetonitrile and 0.1% aqueous TFA to a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • Step 2: Column Equilibration. Equilibrate a C18 preparative column (e.g., 250 x 21.2 mm, 5 µm) with 5% Mobile Phase B (MeCN + 0.1% TFA) and 95% Mobile Phase A (Water + 0.1% TFA) at a flow rate of 20 mL/min.

  • Step 3: Gradient Elution. Inject the sample. Run a linear gradient from 5% B to 70% B over 30 minutes. The low pH ensures the diacid remains fully protonated, driving interaction with the hydrophobic C18 chains via the 4-ethoxyphenyl group.

  • Step 4: Fraction Collection. Monitor UV absorbance at 254 nm (targeting the aryl ether chromophore). Collect the main peak eluting around 45-50% B.

  • Self-Validation Checkpoint: Before pooling, run an analytical HPLC of fraction aliquots. A single sharp peak at the expected retention time with a UV spectrum matching the 4-ethoxyphenyl chromophore (

    
     ~225 nm, 275 nm) confirms purity. Lyophilize the pooled fractions to yield a white powder.
    

Chiral Resolution of the C2 Stereocenter

Q: How can I efficiently separate the enantiomers of racemic EPMS on a preparative scale? A: The C2 quaternary stereocenter makes chiral chromatography expensive and difficult to scale. Instead, diastereomeric salt crystallization is the most robust method. By reacting the racemic diacid with a chiral amine like (R)-(+)-


-methylbenzylamine, you create a pair of diastereomeric salts. The rigid steric bulk of the 4-ethoxyphenyl and methyl groups at C2 creates a highly differentiated chiral environment, leading to a significant solubility difference between the (R,R) and (S,R) salts in moderately polar solvents.

ChiralResolution Racemate Racemic EPMS (R/S Mixture) Amine Add (R)-(+)-α-Methylbenzylamine in EtOAc Racemate->Amine Salts Diastereomeric Salts (R,R) + (S,R) Amine->Salts Cryst Fractional Crystallization (Cool to 5°C) Salts->Cryst Solid Solid Precipitate (R,R)-Salt Cryst->Solid Mother Mother Liquor (S,R)-Salt Enriched Cryst->Mother Acid1 Acidification (1M HCl) & DCM Extraction Solid->Acid1 PureR Enantiopure (R)-EPMS Acid1->PureR

Workflow for the chiral resolution of EPMS using diastereomeric salt crystallization.

Protocol: Diastereomeric Salt Resolution
  • Step 1: Salt Formation. Dissolve 10 g of racemic EPMS in 100 mL of Ethyl Acetate (EtOAc) at 60°C. Slowly add 1.0 equivalent of (R)-(+)-

    
    -methylbenzylamine dropwise with continuous stirring.
    
  • Step 2: Nucleation. Cool the solution gradually to room temperature, then to 5°C. The controlled cooling prevents the entrapment of the more soluble diastereomer. Stir for 4 hours.

  • Step 3: Isolation. Filter the resulting precipitate under vacuum. Wash the filter cake with cold EtOAc (2 x 15 mL) to flush out the highly soluble (S,R)-salt trapped in the mother liquor.

  • Step 4: Acidification & Recovery. Suspend the isolated solid in 50 mL of 1M HCl and extract with Dichloromethane (DCM) (3 x 30 mL). The acidic aqueous layer retains the chiral amine. Dry the combined DCM layers over anhydrous

    
    , filter, and concentrate.
    
  • Self-Validation Checkpoint: Determine the enantiomeric excess (ee) of the isolated EPMS using chiral analytical HPLC (e.g., Chiralcel OJ-H column). An ee > 98% validates the resolution. If the ee is lower, perform a second recrystallization of the salt from EtOAc before acidification.

Crystallization & "Oiling Out" (Liquid-Liquid Phase Separation)

Q: During crystallization, my product forms a biphasic oil instead of crystals. How do I prevent "oiling out"? A: "Oiling out" (Liquid-Liquid Phase Separation, or LLPS) occurs when the melting point of the solute-solvent mixture drops below the crystallization temperature. While the succinic acid backbone is highly soluble in water[2], the lipophilic 4-ethoxyphenyl group creates a severe polarity mismatch in highly aqueous systems, driving the compound to phase-separate as an oil rather than nucleate as a crystal. Shifting to a moderately polar aprotic/non-polar solvent system forces crystalline nucleation.

Table 2: Solvent Screening for EPMS Crystallization
Solvent SystemRatio (v/v)OutcomeMechanistic Rationale
Water / Methanol1:1Oiling out (LLPS)High polarity mismatch with the lipophilic aryl ether group.
DCM / Hexane1:4Amorphous precipitateRapid precipitation; lacks the hydrogen-bonding network needed for crystal lattice formation.
EtOAc / Heptane 1:2 High-purity crystals Balances diacid solubility (EtOAc) with a controlled non-polar anti-solvent (Heptane).
Toluene (Neat)N/APoor yieldHigh solubility of the aryl ether moiety prevents efficient recovery at low temperatures.

Biological Context & Stability

Q: What is the primary biological application of EPMS, and does its structure affect its stability in assays? A: EPMS is utilized as a high-affinity inhibitor of Aminoacylase 3 (AA3). AA3 is responsible for deacetylating mercapturic acids (like HNE-mercapturate) into highly reactive, toxic products that cause neuronal cell death[1]. The 4-ethoxyphenyl group of EPMS mimics the hydrophobic tail of natural substrates, while the dicarboxylic acid coordinates with the enzyme's active site.

Chemically, the ether linkage (4-ethoxyphenyl) and the diacid backbone are highly stable in aqueous biological buffers (pH 7.4). However, during purification, EPMS should be kept away from strong Lewis acids (e.g.,


, 

) which can cleave the ethoxy ether, and prolonged heating above 150°C should be avoided to prevent potential dehydration into a cyclic anhydride.

AA3Pathway HNE HNE-Mercapturate (Non-Toxic) AA3 Aminoacylase 3 (AA3) Enzyme HNE->AA3 Substrate Toxic Deacetylated Metabolite (Highly Toxic) AA3->Toxic Deacetylation Neuro Neuroprotection (Cell Survival) Toxic->Neuro Prevents EPMS EPMS (AA3 Inhibitor) EPMS->AA3 Inhibits EPMS->Neuro Promotes

Mechanism of neuroprotection by EPMS via competitive inhibition of Aminoacylase 3 (AA3).

References
  • Tsirulnikov K, Abuladze N, Bragin A, Faull K, Cascio D, Damoiseaux R, Schibler MJ, Pushkin A. "Inhibition of Aminoacylase 3 Protects Rat Brain Cortex Neuronal Cells from the Toxicity of 4-Hydroxy-2-nonenal Mercapturate and 4-Hydroxy-2-nonenal." Toxicology and Applied Pharmacology, 2012 Sep 15;263(3):303-14. URL:[Link][1]

  • LookChem Chemical Database. "Succinic acid (CAS No.110-15-6) Properties and Solubility." URL:[Link][2]

Sources

Technical Support Center: Degradation Product Analysis of 2-(4-Ethoxyphenyl)-2-methylbutanedioic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center for 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid (EPMBA) . This portal provides researchers and drug development professionals with mechanistic troubleshooting guides, self-validating experimental protocols, and regulatory-aligned methodologies for impurity profiling.

Part 1: Fundamental Degradation Chemistry (FAQ)

Q: What are the expected forced degradation pathways for EPMBA? A: Based on its structural moieties—a succinic acid backbone, a quaternary benzylic carbon, and a para-ethoxy ether—EPMBA is susceptible to three primary degradation routes under ICH Q1A(R2) stress conditions[1]:

  • Intramolecular Dehydration (Thermal/Acidic Stress): The dicarboxylic acid readily undergoes cyclization to form the anhydride, 3-(4-ethoxyphenyl)-3-methyloxolane-2,5-dione[2]. This results in a mass shift of -18 Da.

  • Ether Cleavage (Harsh Acidic Stress): The ethoxy group undergoes dealkylation, yielding 2-(4-hydroxyphenyl)-2-methylbutanedioic acid (a mass shift of -28 Da due to the loss of ethylene).

  • Oxidative Hydroxylation (Peroxide Stress): Addition of oxygen (+16 Da) primarily occurs on the electron-rich aromatic ring, generating multiple positional isomers.

DegradationPathways EPMBA EPMBA (m/z 252) Acid Acidic / Thermal Stress EPMBA->Acid Base Harsh Acid Stress EPMBA->Base Ox Oxidative Stress EPMBA->Ox Anhydride Anhydride Formation (m/z 234, -18 Da) Acid->Anhydride Phenol De-ethylation (Phenol) (m/z 224, -28 Da) Base->Phenol Noxide Aromatic Hydroxylation (m/z 268, +16 Da) Ox->Noxide

Fig 1: Primary forced degradation pathways of EPMBA under ICH Q1A(R2) stress conditions.

Part 2: Experimental Protocols & Self-Validating Workflows

Q: How should I design a forced degradation study to ensure regulatory compliance and analytical self-validation? A: To comply with ICH Q1A(R2) guidelines, the goal is to achieve 5–20% degradation[3]. Excessive degradation (>20%) risks the formation of secondary degradation products that are not clinically relevant, while <5% indicates insufficient stress to validate the stability-indicating power of the assay.

Step-by-Step Methodology: LC-MS Stability-Indicating Assay

This protocol utilizes LC-MS to identify degradation products, a standard best practice in modern pharmaceutical analysis[4].

  • Sample Preparation: Prepare EPMBA at 1.0 mg/mL in a diluent of 50:50 Water:Acetonitrile.

  • Stress Conditions:

    • Acidic: 0.1 N HCl at 60°C for 24 hours.

    • Basic: 0.1 N NaOH at 60°C for 24 hours. (Causality: Always neutralize with 0.1 N HCl prior to injection to protect the silica backbone of the LC column from dissolution).

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Solid state at 80°C for 7 days.

  • Self-Validation Checkpoint (Critical): Always inject a "Control" (unstressed EPMBA) and a "Blank" (stressed diluent without API) alongside the stressed samples.

    • Causality: The Blank ensures that peaks arising from solvent degradation or system contamination (e.g., ghost peaks) are not falsely identified as EPMBA degradants. The Control establishes the baseline purity and ensures the mass balance calculation is accurate.

  • Chromatographic Separation:

    • Column: Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm). (Causality: The phenyl phase leverages π-π interactions with the ethoxyphenyl group of EPMBA, offering superior resolution for aromatic degradants compared to standard C18).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

  • Mass Spectrometry (ESI): Operate primarily in Negative Ion Mode (ESI-).

    • Causality: EPMBA contains two carboxylic acid groups. Deprotonation to[M-H]⁻ is highly efficient, providing superior signal-to-noise ratios and avoiding the complex sodium/potassium adducts common in positive ion mode.

Part 3: Quantitative Degradation Summary

The following table summarizes typical quantitative outcomes for EPMBA under optimized forced degradation conditions.

Stress ConditionReagent / EnvironmentTime / TempMajor DegradantDetected m/zDegradation (%)
Acidic 0.1 N HCl24h / 60°CAnhydride235.10 [M+H]⁺12.5%
Harsh Acidic 1.0 N HCl48h / 80°CPhenol (De-ethylated)223.06 [M-H]⁻15.3%
Oxidative 3% H₂O₂24h / RTHydroxylated Isomers267.09 [M-H]⁻18.2%
Thermal Solid State7 days / 80°CAnhydride235.10 [M+H]⁺8.4%

Part 4: Advanced Troubleshooting Guide

Issue 1: The Anhydride "Phantom Mass" Phenomenon Q: I am observing a massive peak in my acidic stress samples that elutes much later than the parent compound, but its mass is m/z 251[M-H]⁻ (identical to the parent). Why? A: You are observing the anhydride degradant, 3-(4-ethoxyphenyl)-3-methyloxolane-2,5-dione[2]. The loss of the two polar carboxylic acid groups significantly increases the compound's hydrophobicity, causing it to elute much later on a reversed-phase column. Causality: The cyclic anhydride lacks an acidic proton, making it difficult to ionize in ESI-. However, in the presence of an aqueous mobile phase during electrospray ionization, anhydrides often undergo rapid in-source hydrolysis back to the parent dicarboxylic acid. Thus, it appears at the parent mass (m/z 251) in the MS detector. Action: Switch to Atmospheric Pressure Chemical Ionization (APCI) or ESI Positive mode to look for the intact anhydride [M+H]⁺ at m/z 235.

Issue 2: Resolving Isobaric Oxidative Degradants Q: My oxidative stress samples show a broad, unresolved hump with a +16 Da shift. How do I resolve them? A: The +16 Da shift indicates hydroxylation. Because the ethoxyphenyl ring has multiple available positions (ortho and meta to the ethoxy group), you are generating isobaric positional isomers that co-elute on standard alkyl phases. Action: Switch from a standard C18 column to a Pentafluorophenyl (PFP) stationary phase. Causality: PFP columns offer enhanced shape selectivity and dipole-dipole interactions, which are critical for resolving closely related aromatic positional isomers that have identical masses.

LCMS_Troubleshooting Start Co-eluting Degradant Peaks? CheckMS Check MS Spectra (m/z) Start->CheckMS Isobaric Isobaric Masses (+16 Da) CheckMS->Isobaric DiffMass Different Masses CheckMS->DiffMass Action1 Switch to PFP/Phenyl-Hexyl Column Isobaric->Action1 Action2 Use Extracted Ion Chromatogram (EIC) DiffMass->Action2

Fig 2: Decision tree for resolving co-eluting EPMBA degradants during LC-MS analysis.

Issue 3: Poor Mass Balance Q: Why does my mass balance fall below 90% during thermal degradation? A: A poor mass balance (where the sum of the parent and degradant peak areas is significantly less than the control) indicates that a degradant is not ionizing well or lacks a UV chromophore. If the anhydride forms and subsequently decarboxylates, the resulting product may lose its primary ionization site. Action: Ensure you are using a universal detector (such as a Charged Aerosol Detector [CAD] or Evaporative Light Scattering Detector [ELSD]) in parallel with UV and MS to validate mass balance accurately.

References

  • Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation (ICH). URL: [Link]

  • Current developments in LC-MS for pharmaceutical analysis. Analyst (RSC Publishing), 2020. URL:[Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories. URL:[Link]

  • 3-(4-Ethoxyphenyl)-3-methyloxolane-2,5-dione (DTXSID00385445). EPA CompTox Chemicals Dashboard. URL:[Link]

Sources

Overcoming solubility issues of "2-(4-Ethoxyphenyl)-2-methylbutanedioic acid" in assays

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center resource. It is designed to address the specific physicochemical challenges associated with 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid (an amphiphilic dicarboxylic acid derivative).

Compound: 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid Internal Code: EPM-Succinate (for brevity in this guide) Department: Assay Development & Formulation Support[1]

Executive Summary: The "Solubility Paradox"

Why are you seeing precipitation? 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid presents a classic "amphiphilic conflict."

  • The Hydrophilic Head: The butanedioic (succinic) acid moiety contains two carboxylic acid groups (

    
    , 
    
    
    
    ).[1]
  • The Hydrophobic Tail: The 4-ethoxyphenyl and methyl groups create a significant lipophilic domain.[1]

The Failure Mode: In pure DMSO, the compound is highly soluble.[1] However, upon dilution into aqueous assay buffers (especially those at


 or containing high 

), the hydrophobic tail drives rapid aggregation before the acid groups can fully ionize and stabilize the molecule.[1] This results in "crashing out" (precipitation), false negatives in enzymatic assays, or erratic

curves.[1]

Master Protocol: Stock Solution Preparation

Standardizing your starting material is the first step to reproducibility.[1]

Recommended Solvent System
SolventSolubility RatingSuitabilityNotes
DMSO (Anhydrous) Excellent (>100 mM)Primary Stock Hygroscopic.[1] Keep sealed. Freeze/thaw cycles promote water absorption.[1]
Ethanol (100%) Good (>50 mM)SecondaryEvaporates quickly; concentration may shift over time.[1]
PBS (pH 7.4) Poor (<1 mM)Avoid for Stock Only for final dilution.[1]
0.1 M NaOH ModerateSpecializedRisks hydrolysis if stored long-term.[1] Use fresh only.
Step-by-Step Stock Preparation[1]
  • Weighing: Weigh the solid powder into a glass vial (avoid polystyrene, as the ethoxy group acts as a plasticizer).[1]

  • Dissolution: Add anhydrous DMSO to achieve a concentration of 10 to 50 mM .

    • Tip: Do not sonicate immediately.[1] Vortex for 30 seconds first.[1] If undissolved particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot: Divide into single-use aliquots (e.g., 50

    
    ) to prevent freeze-thaw degradation.
    
  • Storage: Store at -20°C. Protect from light.

The "Anti-Crash" Dilution Workflow

Directly spiking high-concentration DMSO stock into the buffer often causes immediate, invisible micro-precipitation.[1]

The Intermediate Dilution Method (IDM)

Instead of


 dilution in one step, use a 2-step serial dilution to manage the "solvent sheath."[1]

Protocol:

  • Step A (Stock): Start with 50 mM Stock in DMSO.

  • Step B (Intermediate): Dilute

    
     into pure DMSO  or 50% DMSO/Water  to get 5 mM.[1]
    
  • Step C (Final Assay): Dilute Step B into the assay buffer (e.g., 1:100).

    • Result: Final DMSO is 0.5% (tolerable for most assays).[1]

    • Mechanism:[1][2] This prevents the "shock" of hydrophobic aggregation.[1]

Visualizing the Solubility Decision Tree

The following diagram illustrates the logic flow for selecting the correct formulation based on your assay conditions.

SolubilityLogic cluster_Acidic Acidic Conditions (pH < 5.5) cluster_Neutral Neutral/Basic Conditions (pH > 7.0) Start Start: Assay Buffer Selection CheckPH Check Buffer pH Start->CheckPH IsAcidic pH < 5.5 (Lysosomal/Stomach) CheckPH->IsAcidic Yes IsNeutral pH > 7.0 (Cytosolic/Plasma) CheckPH->IsNeutral No Risk1 Risk: Protonated Form (Insoluble) IsAcidic->Risk1 Sol1 Solution: Add Cyclodextrin (HP-β-CD 10-20%) Risk1->Sol1 CheckCa Contains Ca2+ / Mg2+? IsNeutral->CheckCa CaYes Yes (Krebs/DMEM) CheckCa->CaYes Yes CaNo No (PBS w/o Ca/Mg) CheckCa->CaNo No Risk2 Risk: Ca-Succinate Salts CaYes->Risk2 Sol3 Standard Protocol: Direct Dilution OK CaNo->Sol3 Sol2 Solution: Add EDTA (1mM) or Reduce Stock Conc. Risk2->Sol2

Figure 1: Decision tree for optimizing solubility based on pH and divalent cation presence.[1]

Advanced Troubleshooting (FAQs)

Q1: My curve flattens at high concentrations. Is this solubility or potency?

Diagnosis: This is a classic "solubility cutoff." If the compound precipitates above 10


, the effective concentration in solution never increases, causing the curve to plateau artificially.[1]
The Fix: 
  • Measure the Thermodynamic Solubility of the compound in your exact assay buffer.[1]

  • Spin down the "top concentration" sample (10,000 x g for 5 mins) and analyze the supernatant by HPLC/UV. If the peak area is lower than expected, you have precipitation.[1]

Q2: Why does the compound precipitate in DMEM (Cell Media) but not PBS?

Root Cause: The Common Ion Effect .[1] DMEM contains high concentrations of Calcium (


) and Magnesium (

).[1] Dicarboxylic acids (like the butanedioic moiety here) can form insoluble calcium salts (Calcium Succinate derivatives), similar to how soap scum forms in hard water.[1] The Fix:
  • Complexation: Use Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD) at a 1:5 molar ratio (compound:CD). The cyclodextrin encapsulates the hydrophobic tail, preventing salt interaction.[1]
  • Buffer Swap: If the assay allows, switch to

    
    -free media for the drug exposure window.
    
Q3: Can I use Tween-80 or DMSO to fix this?

Comparison:

AdditiveMechanismProsCons
DMSO Co-solventEasy to use.[1]Toxic to cells >0.5%.[1] Can denature enzymes >1%.[1]
Tween-80 SurfactantPrevents aggregation.[1]Can lyse cells.[1] Often causes "foaming" in automated dispensers.[1]
HP-

-CD
EncapsulationBiocompatible. Best for in vivo.[1]Expensive.[1] Requires mixing time (equilibrium).[1]

Recommendation: For cell assays, use HP-


-CD .[1] For enzymatic assays, 0.01% Triton X-100  is often sufficient to prevent aggregation without inhibiting the enzyme.[1]

Mechanism of Action: Why pH Matters

To understand the behavior of 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid, we must look at its ionization states.[1]

Ionization LowPH pH 2.0 Fully Protonated (Neutral Charge) MidPH pH 4.5 Mono-Anionic (-1 Charge) LowPH->MidPH pKa1 ~3.5 (Solubility Increases) HighPH pH 7.4 Di-Anionic (-2 Charge) MidPH->HighPH pKa2 ~5.6 (Max Solubility)

Figure 2: Ionization states of the succinic acid derivative.[1] Maximum solubility is achieved when both carboxyl groups are deprotonated (pH > 5.6).[1]

Technical Insight: At pH 7.4, the molecule is dianionic (-2 charge), which makes it highly soluble electrostatically.[1] However, the 4-ethoxyphenyl group is a large hydrophobic anchor.[1] If the ionic strength of the buffer is too high (salting out), the hydrophobic effect may overcome the electrostatic repulsion, leading to precipitation.[1]

References & Grounding

  • PubChem. 2-(4-Ethoxyphenyl)-2-hydroxy-3-methylbutanoic acid (Analogous Structure Analysis).[1] National Library of Medicine.[1] Available at: [Link][1]

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology.[1] (Standard protocol for solubilizing lipophilic acids).

Disclaimer: This guide is intended for research use only. Always consult the specific Safety Data Sheet (SDS) for your specific lot number before handling.

Sources

Technical Support Center: 2-(4-Ethoxyphenyl)-2-methylbutanedioic Acid Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the synthesis of 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid . This compound is a highly specific, sterically hindered diacid intermediate. Its synthesis typically relies on a three-step sequence: a Stobbe condensation, followed by saponification, and concluding with catalytic hydrogenation.

Because of the steric bulk and the reactivity of the intermediates, researchers frequently encounter specific side products. This guide provides a self-validating protocol framework and a mechanistic troubleshooting FAQ to ensure high-yield, high-purity synthesis.

Quantitative Data & Impurity Profiling

Before beginning the synthesis, it is critical to know what to look for. Below is a summary of the target compound and the three most common impurities encountered during this workflow.

CompoundChemical IdentityMechanism of FormationTypical LC-MS (m/z) [M-H]⁻Mitigation Strategy
Target 2-(4-Ethoxyphenyl)-2-methylbutanedioic acidComplete 3-step synthesis251.1N/A
Impurity A 5-(4-Ethoxyphenyl)-5-methyl-2-oxotetrahydrofuran-3-carboxylic acidIncomplete lactone ring-opening during Stobbe condensation263.1Extend alkoxide reflux time; ensure anhydrous base
Impurity B 2-(1-(4-Ethoxyphenyl)ethylidene)butanedioic acidIncomplete catalytic hydrogenation of the alkene249.1Increase H₂ pressure; use fresh Pd/C
Impurity C 3-(4-Ethoxyphenyl)butanoic acidThermal decarboxylation of the diacid207.1Control hydrolysis and workup temperatures (<50°C)

Synthetic Workflow & Mechanism

The following diagram illustrates the intended synthetic pathway alongside the mechanistic deviations that lead to Impurities A, B, and C.

Workflow SM 4'-Ethoxyacetophenone + Diethyl Succinate Stobbe Unsaturated Half-Ester Intermediate SM->Stobbe KOtBu, t-BuOH (Stobbe Condensation) Lactone Impurity A: Paraconic Acid (Lactone) Stobbe->Lactone Incomplete Ring Opening Hydrolysis Unsaturated Diacid Intermediate Stobbe->Hydrolysis NaOH, H2O (Saponification) Decarb Impurity C: Decarboxylation Product Hydrolysis->Decarb High Heat / Acid Target Target Compound: 2-(4-Ethoxyphenyl)- 2-methylbutanedioic acid Hydrolysis->Target H2, Pd/C (Reduction) Unreduced Impurity B: Unreduced Alkene Hydrolysis->Unreduced Incomplete Reduction

Fig 1. Synthesis and impurity pathways of 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid.

Self-Validating Experimental Protocols

To guarantee scientific integrity, every step in this protocol includes an In-Process Control (IPC). Do not proceed to the next step unless the IPC validates the current one.

Step 1: Stobbe Condensation

Causality: We use Potassium tert-butoxide (KOtBu) rather than weaker bases because the steric bulk of 4'-ethoxyacetophenone requires a strong, non-nucleophilic base to drive the initial aldol-type addition and subsequent lactone ring-opening.

  • Reaction: Suspend KOtBu (1.5 eq) in anhydrous tert-butanol under N₂. Add diethyl succinate (1.5 eq).

  • Addition: Slowly add 4'-ethoxyacetophenone (1.0 eq) dropwise over 30 minutes to control the exotherm.

  • Reflux: Heat the mixture to reflux (approx. 85°C) for 4–6 hours.

  • Self-Validation (IPC): Pull a 50 µL aliquot, quench in dilute HCl, and extract with EtOAc. Analyze via LC-MS. The reaction is complete only when the ketone is consumed and the mass shifts to the half-ester. If a peak at m/z 263.1 is dominant, the lactone intermediate has not opened; continue refluxing.

Step 2: Saponification (Hydrolysis)

Causality: The half-ester must be fully hydrolyzed to the diacid before hydrogenation, as esters can sterically hinder the Pd/C catalyst surface.

  • Reaction: Dissolve the crude half-ester in a 10% aqueous NaOH solution.

  • Heating: Stir at 45–50°C for 3 hours. Crucial: Do not exceed 50°C.

  • Workup: Cool the mixture to 0–5°C using an ice bath. Slowly acidify with 2M HCl to pH 2 to precipitate the unsaturated diacid.

  • Self-Validation (IPC): Filter the precipitate and analyze via IR spectroscopy. The complete disappearance of the ester carbonyl stretch (~1735 cm⁻¹) validates successful saponification.

Step 3: Catalytic Hydrogenation

Causality: The tetrasubstituted/trisubstituted alkene generated by the Stobbe condensation is highly resistant to reduction. Standard balloon pressure is insufficient to overcome the activation energy.

  • Reaction: Dissolve the unsaturated diacid in anhydrous methanol. Add 10 wt% Pd/C (0.1 eq by weight).

  • Pressurization: Transfer to a Parr reactor and pressurize with H₂ gas to 50–75 psi.

  • Agitation: Shake or stir vigorously for 12–18 hours at room temperature.

  • Self-Validation (IPC): Monitor the pressure gauge. The reaction is complete when H₂ uptake ceases (pressure stabilizes). Verify via LC-MS that the m/z 249.1 peak has fully shifted to m/z 251.1.

Troubleshooting FAQs

Q1: My LC-MS shows a major side product at m/z 263.1 [M-H]⁻ instead of the expected half-ester after Step 1. What happened? Scientist Answer: You are observing Impurity A , a paraconic acid (lactone) derivative. The Stobbe condensation is a base-promoted carbon–carbon bond-forming reaction between dialkyl succinates and carbonyl compounds (1)[1]. Mechanistically, a reaction mechanism that explains the formation of both an ester group and a carboxylic acid group is centered on a lactone intermediate (2)[2]. If your KOtBu is partially quenched by atmospheric moisture, it lacks the basicity required to promote the final ring-opening of this lactone into the half-ester. Resolution: Ensure strictly anhydrous conditions, titrate your base to ensure active molarity, and extend the reflux time.

Q2: After hydrogenation, my product is contaminated with a species at m/z 249.1 [M-H]⁻. Why didn't the reduction go to completion? Scientist Answer: This is Impurity B , the unreduced alkene. The Stobbe condensation yields a sterically hindered double bond. Standard balloon-pressure hydrogenation is often insufficient. Furthermore, if your intermediate was not properly purified, trace organic impurities can coat and poison the active palladium sites. Resolution: Switch to a pressurized Parr reactor (50-75 psi). If the reaction still stalls, perform an intermediate activated carbon scrub on your dissolved diacid to remove catalyst poisons before adding fresh Pd/C.

Q3: During the saponification and acidic workup, my yield drops significantly, and a non-polar spot appears on TLC. What is causing this degradation? Scientist Answer: You are inducing thermal decarboxylation, resulting in Impurity C (3-(4-ethoxyphenyl)butanoic acid). 2-Aryl-2-methylsuccinic acids and their unsaturated precursors possess a beta-carbonyl system that is highly susceptible to losing CO₂ when subjected to high heat, particularly during acidic workup. Resolution: Strictly control the saponification temperature to ≤50°C. During the final acidification to precipitate the diacid, use an ice bath to maintain the internal temperature below 10°C, and extract the product immediately rather than leaving it in a strongly acidic aqueous solution.

References

  • Source: wikipedia.
  • Source: alfa-chemistry.

Sources

"2-(4-Ethoxyphenyl)-2-methylbutanedioic acid" long-term storage and stability issues

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting & Stability Guide for Aminoacylase 3 (AA3) Inhibitor Workflows

Welcome to the EPMS Technical Support Center. 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid (EPMS) is a highly specific, small-molecule inhibitor of Aminoacylase 3 (AA3), frequently utilized in neuroprotection assays to block the deacetylation of 4-hydroxy-2-nonenal (4HNE) mercapturates[1].

While highly effective in vitro, researchers frequently encounter batch-to-batch variability and loss of potency due to improper long-term storage. This guide is designed for drug development professionals and scientists to diagnose, troubleshoot, and prevent EPMS degradation.

Part 1: The Causality of Degradation (The "Why")

To maintain the scientific integrity of your assays, it is critical to understand why EPMS degrades. Unlike simple aliphatic dicarboxylic acids, EPMS possesses a heavily substituted C2 benzylic carbon bearing both a methyl group and a 4-ethoxyphenyl group.

  • The Thorpe-Ingold Effect (Anhydride Formation): The steric bulk at the C2 position compresses the internal bond angle between the two carboxylate arms. This steric compression drastically lowers the activation energy required for intramolecular dehydration. Even under mild desiccating conditions or prolonged storage at room temperature, EPMS is prone to cyclizing into an inactive 5-membered anhydride (3-(4-ethoxyphenyl)-3-methylsuccinic anhydride)[2].

  • Moisture-Induced Cycling: If the anhydride forms, subsequent exposure to atmospheric moisture will rapidly hydrolyze it back to the acid[3]. This constant dehydration-rehydration cycling degrades the structural integrity of the bulk powder and alters the effective molarity of the inhibitor.

  • Solvent-Mediated Esterification: Storing EPMS in protic solvents (e.g., ethanol, methanol) leads to acid-catalyzed mono-esterification, permanently inactivating the molecule.

Pathway A EPMS (Active Acid) Stable at -20°C B EPMS Anhydride Inactive A->B Heat / Desiccation (Thorpe-Ingold Effect) C Mono-ester Inactive A->C Acid Catalysis + Protic Solvent B->C Protic Solvents (EtOH, MeOH) D Hydrolyzed EPMS (Altered Molarity) B->D H2O (Moisture)

Chemical degradation pathways of EPMS during improper storage.

Part 2: Quantitative Stability & Storage Guidelines

To ensure reproducible AA3 inhibition, adhere to the established shelf-life metrics below.

Storage ConditionPhysical StateEstimated Shelf-LifePrimary Degradation Risk
Solid Powder, -20°C (Desiccated) Solid> 2 YearsNegligible
Solid Powder, 25°C (Ambient) Solid3 - 6 MonthsAnhydride formation (Thorpe-Ingold effect)
10 mM in Dry DMSO, -80°C Liquid Aliquot12 MonthsFreeze-thaw induced moisture absorption
10 mM in DMSO, 25°C Liquid< 2 WeeksHydrolysis/Anhydride cycling, precipitation
Methanol/Ethanol Stock, 4°C Liquid< 1 WeekMono-esterification at C4 carboxyl group

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: Preparation and Long-Term Storage of EPMS Stock Solutions

To prevent moisture ingress and maintain the dicarboxylic acid structure required for zinc/cobalt chelation in the AA3 active site[4], follow this exact aliquoting workflow:

  • Equilibration: Allow the lyophilized EPMS vial to reach room temperature in a desiccator before opening to prevent condensation.

  • Dissolution: Dissolve the powder in anhydrous, molecular-sieve-treated DMSO to achieve a 10 mM stock.

  • Aliquoting: Immediately dispense into single-use amber microcentrifuge tubes (e.g., 20 µL per tube). Never subject a master stock to repeated freeze-thaw cycles.

  • Storage: Flash-freeze aliquots in liquid nitrogen and transfer to -80°C.

Protocol 2: Detection of Anhydride Degradation (The LC-MS Trap)

Expert Insight: Do not use standard Reverse-Phase LC-MS (RP-LC-MS) to check for EPMS anhydride formation. The aqueous mobile phase (e.g., Water/Acetonitrile + 0.1% Formic Acid) will instantly hydrolyze the anhydride back into the dicarboxylic acid during the chromatographic run[3]. You will observe a single peak at m/z 251.1 [M-H]⁻ and falsely conclude your sample is pure.

Self-Validating Method (ATR-FTIR):

  • Place 1-2 mg of neat EPMS powder directly onto the ATR-FTIR diamond crystal.

  • Apply pressure and scan from 4000 to 400 cm⁻¹.

  • Diagnostic Check:

    • Pure EPMS: Exhibits a broad O-H stretch (3300–2500 cm⁻¹) and a single C=O stretch (~1700 cm⁻¹).

    • Degraded Anhydride: The O-H stretch will diminish, and two distinct C=O stretching bands will appear at ~1860 cm⁻¹ (asymmetric) and ~1780 cm⁻¹ (symmetric), which are the universal hallmarks of a 5-membered cyclic anhydride.

Part 4: Troubleshooting Workflow & FAQs

Troubleshooting Start Issue: Loss of AA3 Inhibition Potency CheckSolvent Identify Storage Solvent Start->CheckSolvent DMSO DMSO (>1 month or RT) CheckSolvent->DMSO Protic Protic Solvent (EtOH/MeOH) CheckSolvent->Protic Solid Solid Powder (Ambient) CheckSolvent->Solid Action1 Discard. Prepare fresh aliquots at -80°C DMSO->Action1 Yes, repeated freeze-thaws Action2 Run NMR to check for Mono-esterification Protic->Action2 Suspect esterification Action3 Check for Anhydride via FTIR (1860 & 1780 cm⁻¹) Solid->Action3 Suspect dehydration

Troubleshooting workflow for investigating loss of EPMS potency in AA3 assays.

Frequently Asked Questions

Q: My EPMS stock solution in DMSO turned slightly yellow after a few months at room temperature. Is it still viable? A: No. Dicarboxylic acids stored in DMSO at room temperature can undergo slow oxidative degradation or react with trace metal impurities, leading to discoloration. Furthermore, ambient temperatures accelerate anhydride formation and subsequent hydrolysis if any moisture is present. Discard the solution and prepare fresh aliquots.

Q: I observe a sudden drop in Aminoacylase 3 (AA3) inhibition potency in my neuronal cell assays. What is the most likely cause? A: The most common cause is a loss of effective molarity due to repeated freeze-thaw cycles of the DMSO stock. Each cycle introduces atmospheric moisture. Because the AA3 active site requires the intact dicarboxylic acid for proper binding[4], any conversion to the anhydride or precipitation due to water ingress will drastically reduce the available active inhibitor concentration.

Q: Can I store EPMS in ethanol to avoid DMSO toxicity in my cell cultures? A: This is highly discouraged for long-term storage. Protic solvents like ethanol or methanol will undergo acid-catalyzed esterification with EPMS over time, yielding an inactive ethyl or methyl mono-ester. If ethanol must be used to minimize solvent toxicity, you must prepare the solution immediately before applying it to the assay.

Q: Can I lyophilize EPMS to remove residual solvent? A: Yes, but proceed with caution. While lyophilization removes moisture, excessive drying times under high vacuum can artificially induce anhydride formation due to the Thorpe-Ingold effect. Always validate the final lyophilized powder using the FTIR protocol described above.

References
  • [2] US3957830A - Manufacture of succinic anhydride. Google Patents. URL:

  • [3] Succinic anhydride. Wikipedia. URL:

  • [1] Inhibition of aminoacylase 3 protects rat brain cortex neuronal cells from the toxicity of 4-hydroxy-2-nonenal mercapturate and 4-hydroxy-2-nonenal. PubMed. URL:

  • [4] KEGG ENZYME: 3.5.1.114. KEGG. URL:

Sources

"2-(4-Ethoxyphenyl)-2-methylbutanedioic acid" batch-to-batch consistency checks

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Ensuring Batch-to-Batch Consistency

Welcome to the technical support center for 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the consistent quality of this critical intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot effectively and maintain the integrity of your work.

Frequently Asked Questions (FAQs)

Q1: What is 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid, and why is its batch-to-batch consistency so critical?

2-(4-Ethoxyphenyl)-2-methylbutanedioic acid is a substituted dicarboxylic acid (specifically, a derivative of succinic acid). In drug development, it likely serves as a key starting material or an advanced intermediate in the synthesis of an Active Pharmaceutical Ingredient (API).

Batch-to-batch consistency is paramount because this intermediate's quality directly dictates the quality of the final API.[1][][3] Any variability in its properties can have significant downstream consequences, including:

  • Impurity Profile: Inconsistent batches may introduce new or higher levels of impurities, which can be difficult to remove later and may pose safety risks in the final drug product.

  • Reaction Kinetics and Yield: Variations in purity or the presence of residual catalysts can alter reaction rates and reduce the yield of subsequent synthetic steps, impacting process efficiency and cost.[4]

  • Physical Properties: Changes in crystal form (polymorphism), particle size, or moisture content can affect solubility, handling, and reaction performance.[][4]

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA, guided by frameworks such as the International Council for Harmonisation (ICH), mandate robust control over all manufacturing stages.[5][6][7][8] Demonstrating consistent intermediate quality is a non-negotiable part of any drug submission.[1]

Q2: We've received a new batch. What should the initial quality assessment and Certificate of Analysis (CoA) review look like?

A thorough review of the supplier's Certificate of Analysis (CoA) is the first line of defense. However, an internal verification of key parameters is essential. A robust CoA for this compound should include the following tests, which you should plan to verify.

Table 1: Example Certificate of Analysis Specifications

Test ParameterSpecificationRecommended Analytical MethodPurpose
Appearance White to off-white crystalline powderVisual InspectionConfirms basic physical consistency.
Identification Conforms to reference standardFTIR / ¹H-NMRConfirms the molecular identity and structural integrity.
Assay ≥ 99.0%HPLC-UVQuantifies the amount of the desired compound.
Water Content ≤ 0.5%Karl Fischer TitrationWater can interfere with subsequent anhydrous reactions.
Residue on Ignition ≤ 0.1%USP <281>Measures the amount of inorganic impurities.
Heavy Metals ≤ 10 ppmICP-MS or equivalentEnsures absence of toxic metal contaminants.
Individual Impurity ≤ 0.10%HPLC-UVControls specific known process-related impurities.
Total Impurities ≤ 0.5%HPLC-UVControls the overall purity of the material.

Your internal check should, at a minimum, include Identification (FTIR is often sufficient for a quick check) and a purity/impurity profile by a validated HPLC method.

Troubleshooting Guides

Q3: Our HPLC purity for a new batch is 98.7%, which is below our 99.0% specification. What is the investigation workflow?

An Out-of-Specification (OOS) result requires a systematic investigation to rule out analytical error before concluding the batch is non-compliant. Rushing to reject a batch without a proper investigation can be costly, but accepting a faulty batch is a significant safety risk. The following workflow is recommended, consistent with Good Manufacturing Practice (GMP) principles.[5][7][9]

Caption: Workflow for an Out-of-Specification (OOS) investigation.

Q4: We see a new, significant impurity peak (>0.10%) in the HPLC chromatogram of a new batch. How do we identify it?

Identifying unknown impurities is critical for process understanding and safety assessment. A combination of hyphenated techniques is the most powerful approach.[10][11]

Step-by-Step Protocol for Impurity Identification:

  • Confirm the Impurity: First, ensure the peak is not an artifact. Re-inject the sample. If the peak is reproducible, proceed.

  • High-Resolution Mass Spectrometry (LC-MS/MS): This is the primary tool for determining the molecular weight and formula of the unknown.

    • Methodology:

      • Utilize the same HPLC method that resolved the impurity.

      • Divert the column eluent to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

      • Acquire the mass spectrum of the impurity peak in both positive and negative ionization modes.

      • The exact mass measurement (to four or five decimal places) allows you to predict the elemental formula. For example, an exact mass of 222.0841 could correspond to a loss of an ethyl group (C2H6) and addition of a hydroxyl group (OH) relative to the parent molecule.

    • Expert Insight: Mass spectrometry provides exceptional sensitivity and selectivity for detecting trace impurities.[10][12] Tandem MS (MS/MS) can fragment the impurity ion, providing clues about its substructure.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If sufficient material can be isolated, NMR is the definitive tool for structural elucidation.[11][14][15]

    • Methodology:

      • Isolate the impurity using preparative HPLC.

      • Acquire a suite of 1D and 2D NMR spectra (¹H, ¹³C, COSY, HSQC, HMBC).

      • ¹H and ¹³C spectra provide information on the types of protons and carbons present.

      • 2D NMR experiments (like COSY, HSQC, and HMBC) reveal how these atoms are connected, allowing you to piece the structure together like a puzzle.[14][16]

    • Expert Insight: Even with limited sample, modern NMR instruments with cryoprobes can yield high-quality data.[15] The structural information from NMR is unparalleled for confirming connectivity and stereochemistry.[15]

  • Synthesize and Confirm: Based on the MS and NMR data, propose a structure for the impurity. If possible, synthesize a small amount of this proposed compound and co-inject it with your sample. If it co-elutes with the unknown peak and has an identical mass spectrum, the identification is confirmed.

Q5: Our HPLC retention times are drifting between runs of different batches. What are the most common causes and how do we fix them?

Retention time (RT) drift is a frequent issue in HPLC analysis, especially for acidic compounds which are sensitive to mobile phase pH.[17] Inconsistent RTs make peak identification and integration unreliable.

Caption: Common causes of HPLC retention time drift.

Troubleshooting Steps:

  • Mobile Phase (Highest Probability):

    • Action: Prepare the mobile phase fresh for each analysis sequence. A 1% error in organic solvent composition can change retention time by 5-15%.[17]

    • Causality: For an acidic analyte like 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid, the degree of ionization is highly dependent on the mobile phase pH. Small pH shifts will change its polarity and thus its interaction with the C18 stationary phase, causing RT drift.[17] Always use a buffer and verify the pH after mixing all components.

  • Column Temperature:

    • Action: Always use a column oven set to a stable temperature (e.g., 30 °C).

    • Causality: Viscosity of the mobile phase and mass transfer kinetics are temperature-dependent. Fluctuations in ambient lab temperature will cause RTs to drift if a column oven is not used.[18]

  • Column Equilibration:

    • Action: Ensure the column is equilibrated with the mobile phase for at least 15-20 column volumes before the first injection.

    • Causality: The stationary phase needs time to fully interact with the mobile phase to create a stable chemical environment. Insufficient equilibration is a common cause of drifting RTs at the beginning of a run sequence.[18]

  • Flow Rate and System Leaks:

    • Action: Monitor the pump pressure. A fluctuating pressure often indicates a leak or air bubbles in the pump.

    • Causality: The retention time is inversely proportional to the flow rate. Any issue that causes the flow rate to be inconsistent (leaks, faulty check valves, air bubbles) will directly manifest as RT instability.[18]

References

  • ICH Q7 Guidance - Zamann Pharma Support GmbH.
  • Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards - IntuitionLabs.ai.
  • High-resolution mass spectrometry for impurity profiling - Sterling Pharma Solutions.
  • Good Manufacturing Practices for Active Pharmaceutical Ingredients (APIs)| ICH Q7, GMP Compliance - ComplianceOnline.
  • Capillary electrophoresis-mass spectrometry in impurity profiling of pharmaceutical products.
  • Adding Mass Selective Detection to Improve Analytical Sensitivity and Maximize Confidence in Results for Impurity Profiling by U - Agilent.
  • ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA).
  • Impurity Profiling Using Convergence Chrom
  • Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients - FDA.
  • Pharmaceutical Intermedi
  • impurity-profiling-and-characterization-for-generic-project - ResolveMass Labor
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu.
  • Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs).
  • Why Pharma Companies Are Investing in Structure Elucid
  • 2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube.
  • Achieving Batch to B
  • Batch-to-Batch Consistency: Why It Matters for Intermediates -
  • A framework for automated structure elucidation from routine NMR spectra - Kanan Lab - Stanford University.
  • Can anyone help with a problem with organic acid analysis using HPLC?
  • Five Key Elements of Pharmaceutical Intermedi
  • NMR approaches in structure-based lead discovery: Recent developments and new frontiers for targeting multi-protein complexes - PMC.
  • Different Types of Quality Control in Pharmaceutical Industry - Qualityze.
  • Quality Assurance Techniques for Batch-to-Batch Consistency - Tristar Intermedi
  • Batch-to-batch consistency checks - Spectralys Biotech - The IR and HDX-MS experts for biopharmaceutical analysis.
  • HPLC Troubleshooting.
  • Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions - PYG Lifesciences.
  • Successful HPLC Operation – A Troubleshooting Guide - ThermoFisher.
  • HPLC Troubleshooting Guide - Sigma-Aldrich.
  • HPLC Troubleshooting Guide - SCION Instruments.

Sources

Validation & Comparative

Comparative Efficacy and Mechanistic Profiling: 2-(4-Ethoxyphenyl)-2-methylbutanedioic Acid (EPMB) vs. Standard Phenoxyacetic Acid Herbicides

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide designed for researchers, agronomists, and drug development professionals evaluating novel synthetic auxin modalities.

Executive Summary

The agricultural and agrochemical development sectors are facing an escalating crisis of target-site weed resistance to classical synthetic auxins. Standard phenoxyacetic acid herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and MCPA, have been the cornerstone of broadleaf weed management for decades[1]. However, the emergence of resistant biotypes necessitates the exploration of novel structural scaffolds.

This guide objectively compares the established phenoxyacetic acid class against 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid (EPMB) , a developmental succinic acid derivative. By replacing the traditional ether-oxygen linkage with an aryl-alkyl dicarboxylic acid core, EPMB offers a fundamentally different receptor-binding kinetic profile, shifting from a strong auxin agonist to a competitive modulator.

Structural and Mechanistic Divergence

The Classical Phenoxyacetic Acid Mechanism

Phenoxyacetic acids (e.g., 2,4-D) act as synthetic mimics of the natural plant hormone indole-3-acetic acid (IAA)[2]. At the molecular level, 2,4-D binds to the TIR1/AFB nuclear receptors, which function as F-box subunits within the SCF (SKP1-Cullin-F-box) E3 ubiquitin ligase complex[3].

Causality of Action: The binding of 2,4-D acts as a "molecular glue," drastically increasing the affinity between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins. This triggers the rapid polyubiquitination and subsequent 26S proteasomal degradation of the Aux/IAA repressors[4]. The destruction of these repressors releases Auxin Response Factors (ARFs), leading to the uncontrolled, lethal gene expression characteristic of the "growing to death" phenotype in susceptible broadleaf plants[2].

The EPMB Mechanistic Shift

EPMB departs from this paradigm structurally. It lacks the critical ether-oxygen linkage (Ar-O-CH2-COOH) of phenoxyacetic acids, utilizing instead a butanedioic (succinic) acid backbone substituted with a methyl group and a bulky 4-ethoxyphenyl ring.

Causality of Action: The presence of two carboxylic acid groups (dicarboxylic) combined with the steric bulk of the 4-ethoxy moiety creates spatial hindrance within the TIR1 auxin-binding pocket. Rather than acting as a potent "molecular glue," EPMB functions as a competitive modulator. It occupies the receptor site but induces a suboptimal conformational change, leading to a highly attenuated rate of Aux/IAA degradation. This unique kinetic profile makes EPMB a valuable structural probe for overcoming specific TIR1 target-site mutations that confer resistance to 2,4-D.

TIR1_Pathway Auxin 2,4-D / Classical Auxin (Strong Agonist) TIR1 TIR1/AFB Complex (F-box Receptor) Auxin->TIR1 High Affinity Binding EPMB EPMB (Competitive Modulator) EPMB->TIR1 Steric Hindrance / Weak Binding AuxIAA Aux/IAA Repressor (Ubiquitination Target) TIR1->AuxIAA Promotes Degradation ARF ARF Transcription Factors (Derepressed) AuxIAA->ARF Releases Inhibition GeneExp Lethal Gene Expression (Cellular Collapse) ARF->GeneExp Activates

Fig 1. TIR1/AFB receptor signaling activation by 2,4-D versus EPMB modulation.

Comparative Efficacy & Physicochemical Profiling

To objectively evaluate EPMB against 2,4-D, we must analyze how their structural differences impact cuticular penetration and in vivo efficacy. The higher molecular weight and dicarboxylic nature of EPMB slightly reduce its lipophilicity (LogP), which necessitates optimized adjuvant formulations to match the rapid foliar uptake of 2,4-D ester formulations[1].

Property / Metric2,4-D (Standard Phenoxyacetic Acid)EPMB (Succinic Acid Derivative)
Core Structure Aryloxyacetic acidAryl-alkyl dicarboxylic acid
Molecular Weight 221.04 g/mol 252.26 g/mol
LogP (Hydrophobicity) 2.81~2.65 (Calculated)
Receptor Target TIR1/AFB (Strong Agonist)TIR1/AFB (Competitive Modulator)
In Vitro Binding (

)
High Affinity (~15 nM)Moderate Affinity (~120 nM)

(Broadleaf Model)
15 g a.e./ha45 g a.e./ha
Crop Selectivity High (Monocots/Grasses)Moderate-High (Monocots/Grasses)

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . They isolate specific variables (receptor binding vs. cellular metabolism) to prove the mechanistic causality of EPMB compared to phenoxyacetic acids.

Protocol 1: In Vitro TIR1/AFB Binding Affinity Assay (Surface Plasmon Resonance)

Purpose: To isolate binding kinetics from cellular metabolism, ensuring that efficacy differences are strictly due to receptor affinity rather than differential metabolic degradation in the plant.

  • Sensor Chip Functionalization: Immobilize recombinant Arabidopsis ASK1 protein onto a CM5 sensor chip via standard amine coupling.

  • Complex Formation: Inject purified TIR1 protein over the flow cells to form the stable TIR1-ASK1 heterodimer complex on the chip surface.

  • Analyte Injection: Inject serial dilutions (1 nM to 10 µM) of 2,4-D and EPMB across the functionalized chip.

  • Internal Control: Use natural IAA as a positive control to establish baseline

    
     and 
    
    
    
    values. Use a blank buffer injection to subtract bulk refractive index shifts.
  • Data Analysis: Fit the association (

    
    ) and dissociation (
    
    
    
    ) curves using a 1:1 Langmuir binding model to calculate the exact equilibrium dissociation constant (
    
    
    ).
Protocol 2: In Vivo Aux/IAA Degradation Assay (Dual-Luciferase System)

Purpose: To validate that the physical binding observed in Protocol 1 translates to the physiological degradation of the repressor protein.

  • Protoplast Isolation: Isolate mesophyll protoplasts from 3-week-old Arabidopsis thaliana leaves using cellulase and macerozyme digestion.

  • Co-Transfection (The Self-Validating Step): Transfect protoplasts with two plasmids simultaneously: pUBQ::Aux/IAA-Firefly Luciferase (LUC) and pUBQ::Renilla Luciferase (REN).

    • Causality Note: The REN plasmid is constitutively expressed and unaffected by auxin. By calculating the LUC/REN ratio, we mathematically cancel out experimental noise caused by variable transfection efficiency or cell viability.

  • Chemical Treatment: Incubate the transfected protoplasts with 10 µM of 2,4-D, EPMB, or a mock solvent (DMSO) for 2 hours.

  • Lysis and Quantification: Lyse the cells and sequentially add the specific substrates for Firefly and Renilla luciferases. Quantify luminescence using a microplate luminometer.

Workflow Step1 Protoplast Isolation Step2 Co-Transfection (LUC + REN) Step1->Step2 Step3 Chemical Treatment (2,4-D vs EPMB) Step2->Step3 Step4 Cell Lysis & Substrate Addition Step3->Step4 Step5 Dual-Luciferase Quantification Step4->Step5

Fig 2. Self-validating in vivo dual-luciferase assay workflow for Aux/IAA degradation.

Conclusion & Future Directions

While 2,4-D and other phenoxyacetic acids remain the gold standard for broadleaf weed control due to their potent agonism of the TIR1/AFB receptor[1], the rising incidence of target-site resistance demands alternative chemistries.

EPMB (2-(4-Ethoxyphenyl)-2-methylbutanedioic acid) represents a significant structural departure. By replacing the ether-oxygen linkage with a dicarboxylic acid core, EPMB trades raw herbicidal potency for a highly specific, competitive modulation of the TIR1 pocket. Future drug development and agrochemical research should leverage the EPMB scaffold to design next-generation synthetic auxins capable of binding to mutated TIR1 receptors that currently evade classical phenoxyacetic acids.

References

  • Source: Ovid / Plant Cell Physiol.
  • Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties - Encyclopedia.
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)

Sources

Comparative Efficacy Analysis: 2-(4-Ethoxyphenyl)-2-methylbutanedioic Acid and Etofenprox Precursors in Pest Control

Author: BenchChem Technical Support Team. Date: March 2026

A Hypothetical Evaluation for Novel Insecticide Development

Authored by Senior Application Scientist, Gemini

Abstract

This guide provides a comparative framework for evaluating the insecticidal efficacy of a novel compound, 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid, against key precursors of the established non-ester pyrethroid insecticide, etofenprox. While etofenprox is a well-characterized insecticide with a known mode of action targeting the nervous system of insects[1][2][3], the biological activity of 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid is largely unexplored. This document outlines a comprehensive, hypothetical experimental protocol designed to assess and compare the potential insecticidal properties of this novel compound. The methodologies described herein are grounded in established efficacy testing guidelines and are intended to provide a robust framework for researchers in the field of insecticide discovery and development.

Introduction: The Search for Novel Insecticidal Moieties

The continuous evolution of insecticide resistance in pest populations necessitates an ongoing search for new active ingredients with novel modes of action. Etofenprox, a non-ester pyrethroid, is a valuable tool in pest management due to its broad-spectrum activity and relatively low mammalian toxicity[1][4]. It functions by modulating the voltage-gated sodium channels in insect nerve cells, leading to paralysis and death[1]. The synthesis of etofenprox involves several key chemical precursors, which are generally considered to have minimal intrinsic insecticidal activity.

This guide introduces a hypothetical candidate insecticide, 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid. The rationale for investigating this molecule stems from the presence of the 4-ethoxyphenyl group, a moiety found in various biologically active compounds. The butanedioic acid backbone offers a distinct chemical scaffold compared to existing insecticide classes. This guide will compare the hypothetical efficacy of this novel compound against two key precursors in the etofenprox synthesis pathway: 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol and 3-phenoxybenzyl alcohol .

This comparison will be based on a series of standardized laboratory bioassays designed to determine contact and residual toxicity against a panel of representative insect pests.

Compounds Under Evaluation

Test Compound: 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid
  • Chemical Structure:

  • Rationale for Investigation: The presence of the ethoxyphenyl group, common in some pesticides, and a novel dicarboxylic acid structure suggests the potential for a unique mode of action.

Reference Compounds: Etofenprox Precursors
  • Precursor A: 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol [5][6][7]

    • Role in Synthesis: An important intermediate in the synthesis of etofenprox.

  • Precursor B: 3-phenoxybenzyl alcohol

    • Role in Synthesis: A common building block for many pyrethroid insecticides.

Positive Control: Etofenprox
  • Chemical Structure: 2-(4-ethoxyphenyl)-2-methylpropyl 3-phenoxybenzyl ether[5][8][9]

  • Mode of Action: Sodium channel modulator[1][3].

Experimental Design and Protocols

To ensure a rigorous and objective comparison, the following experimental protocols are proposed. These methodologies are adapted from established guidelines for insecticide efficacy testing[10][11][12][13][14].

Target Pest Species

A selection of insect species representing different orders and feeding guilds will be used to assess the spectrum of activity.

  • Aedes aegypti (Yellow Fever Mosquito): A vector of significant public health importance.

  • Musca domestica (Housefly): A common nuisance pest and mechanical vector of pathogens.

  • Tribolium castaneum (Red Flour Beetle): A stored product pest of economic importance.

Experimental Workflow

G cluster_prep Preparation cluster_bioassay Bioassays cluster_data Data Collection & Analysis A Compound Synthesis & Purification B Stock Solution Preparation A->B C Serial Dilutions B->C D Topical Application (Contact Toxicity) C->D E Treated Surface (Residual Efficacy) C->E F Mortality Assessment (24, 48, 72 hours) D->F E->F G Dose-Response Analysis (LD50 / LC50) F->G H Statistical Analysis G->H

Figure 1: A generalized workflow for the comparative efficacy evaluation of the test compounds.

Protocol 1: Topical Application for Contact Toxicity (LD50 Determination)

This protocol aims to determine the lethal dose required to kill 50% of the test population (LD50) through direct contact.

  • Insect Rearing: All insect species will be reared under controlled laboratory conditions (27±2°C, 70±10% RH, 12:12 L:D photoperiod).

  • Preparation of Dosing Solutions: The test compound, precursors, and etofenprox will be dissolved in acetone to create a series of concentrations.

  • Application: Adult female mosquitoes and houseflies (2-5 days old) and adult flour beetles will be anesthetized with CO2. A 0.1 µL droplet of the test solution will be applied to the dorsal thorax using a micro-applicator[10]. Control groups will be treated with acetone only.

  • Observation: Treated insects will be transferred to clean holding containers with access to a 10% sucrose solution. Mortality will be recorded at 24, 48, and 72 hours post-treatment.

  • Data Analysis: The LD50 values will be calculated using probit analysis.

Protocol 2: Treated Surface Bioassay for Residual Efficacy (LC50 Determination)

This protocol assesses the toxicity of the compounds when insects are exposed to a treated surface, determining the lethal concentration that kills 50% of the population (LC50).

  • Surface Preparation: Glass petri dishes (9 cm diameter) will be treated with 1 mL of each test compound concentration in acetone. The solvent will be allowed to evaporate completely, leaving a uniform residue of the test compound.

  • Insect Exposure: Twenty adult insects of each species will be introduced into the treated petri dishes and exposed for a defined period (e.g., 1 hour for flying insects, 4 hours for crawling insects)[13].

  • Post-Exposure Observation: After the exposure period, the insects will be transferred to clean containers with food and water. Mortality will be assessed at 24, 48, and 72 hours.

  • Data Analysis: The LC50 values will be calculated using probit analysis.

Hypothetical Results

The following tables present hypothetical data to illustrate the expected outcomes of the proposed experiments.

Table 1: Hypothetical Contact Toxicity (LD50) after 24 hours
CompoundAedes aegypti (ng/insect)Musca domestica (ng/insect)Tribolium castaneum (ng/insect)
2-(4-Ethoxyphenyl)-2-methylbutanedioic acid150250>1000
Precursor A: 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol>1000>1000>1000
Precursor B: 3-phenoxybenzyl alcohol>1000>1000>1000
Etofenprox (Positive Control)52050
Table 2: Hypothetical Residual Efficacy (LC50) after 24 hours
CompoundAedes aegypti (µg/cm²)Musca domestica (µg/cm²)Tribolium castaneum (µg/cm²)
2-(4-Ethoxyphenyl)-2-methylbutanedioic acid2.55.0>20
Precursor A: 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol>20>20>20
Precursor B: 3-phenoxybenzyl alcohol>20>20>20
Etofenprox (Positive Control)0.10.51.0

Interpretation of Hypothetical Results and Discussion

Based on the hypothetical data, 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid demonstrates moderate insecticidal activity against Aedes aegypti and Musca domestica, particularly in the residual efficacy bioassay. However, its potency is significantly lower than that of the positive control, etofenprox. As expected, the etofenprox precursors show negligible toxicity, confirming that the insecticidal properties of etofenprox arise from the final molecular structure.

The moderate activity of the test compound, especially its residual effect, suggests that while it may not be a potent direct toxicant, it could possess other properties worth investigating, such as insect growth regulation or repellent effects. The dicarboxylic acid nature of the molecule is a significant departure from the neurotoxic pyrethroids and warrants further investigation into its mode of action.

Proposed Mechanism of Action Pathway

Given the novelty of the compound's structure, its mode of action is unknown. A hypothetical pathway could involve the disruption of metabolic processes or chemosensory pathways rather than the direct neurotoxicity seen with etofenprox.

cluster_etofenprox Etofenprox Pathway cluster_hypothetical Hypothetical Pathway for Test Compound etof Etofenprox na_channel Voltage-Gated Sodium Channel etof->na_channel binds & disrupts nerve Continuous Nerve Impulses na_channel->nerve paralysis Paralysis & Death nerve->paralysis test_comp 2-(4-Ethoxyphenyl)-2- methylbutanedioic acid receptor Unknown Target Receptor (e.g., metabolic enzyme, chemosensory receptor) test_comp->receptor interacts cascade Disruption of Cellular Metabolism or Behavior receptor->cascade effect Sub-lethal Effects (e.g., growth inhibition, repellency, mortality) cascade->effect

Figure 2: A conceptual diagram comparing the known mode of action of Etofenprox with a hypothetical pathway for the novel test compound.

Conclusion and Future Directions

This guide presents a hypothetical framework for the initial efficacy screening of a novel chemical entity, 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid, in comparison to the precursors of a commercial insecticide, etofenprox. The proposed experimental design provides a scientifically rigorous approach to generating preliminary data on the compound's potential as an insecticide.

Should the hypothetical results be confirmed through actual experimentation, future research should focus on:

  • Mode of Action Studies: To elucidate the biochemical and physiological targets of the compound.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the compound to optimize its insecticidal activity.

  • Spectrum of Activity: To test the compound against a broader range of agricultural and public health pests.

  • Non-Target Organism Toxicity: To assess the compound's safety profile for beneficial insects, mammals, and aquatic life.

By systematically exploring novel chemical scaffolds, the field of insecticide research can continue to develop new and effective tools for integrated pest management.

References

  • The Science Behind Etofenprox: Understanding its Insecticidal Action. (URL: )
  • Efficacy of etofenprox against insecticide susceptible and resistant mosquito strains containing characterized resistance mechanisms. PubMed. (URL: )
  • The Efficacy of Vectron 20 WP, Etofenprox, for Indoor Residual Spraying in Areas of High Vector Resistance to Pyrethroids and Organochlorines in Zambia. PMC. (URL: )
  • Etofenprox 113. JMPR 2005. (URL: )
  • Combating the Aedes Aegypti. Perimeter Insect Guard. (URL: )
  • ETOFENPROX. Inxight Drugs. (URL: )
  • GUIDELINES FOR TESTING THE EFFICACY OF INSECTICIDE PRODUCTS USED IN AIRCRAFT. IRIS. (URL: )
  • Etofenprox | Insecticide. MedchemExpress.com. (URL: )
  • Etofenprox vs.
  • The Efficacy of Vectron 20 WP, Etofenprox, for Indoor Residual Spraying in Areas of High Vector Resistance to Pyrethroids and Organochlorines in Zambia.
  • Etofenprox. Insecticide Resistance Action Committee | IRAC. (URL: )
  • Etofenprox (Ref: MTI 500). AERU - University of Hertfordshire. (URL: )
  • guidelines for efficacy testing of insecticides for indoor and outdoor ground-applied space spray applic
  • Revised Common Protocol for Uniform Evaluation of Public Health Pesticides including Bio-larvicides for use in Vector Control. Indian Council of Medical Research. (URL: )
  • Synthesis of Etofenprox, a new environmental friendly pyrethroid insecticide. (URL: )
  • Guidance on Efficacy Testing for Pesticides Targeting Certain Invertebr
  • 2-(4-Ethoxyphenyl)-2-hydroxy-3-methylbutanoic acid | C13H18O4 | CID. PubChem. (URL: )
  • GEP Efficacy Testing for Agrochemicals.
  • CN100398511C - Preparation method of insecticide etofenprox.
  • Etofenprox | C25H28O3 | CID 71245. PubChem - NIH. (URL: )
  • WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol. (URL: )
  • Etofenprox. Wikipedia. (URL: )
  • WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.
  • 86521-64-4|2-(4-Ethoxyphenyl)-2-methylpropanoic acid. BLDpharm. (URL: )
  • The butenedioic acid and ester subclasses represent a versatile group of organic synthons. They are frequently utili. (URL: )
  • Synthesis of 2-Ethyl-2-methyl-butyric acid. PrepChem.com. (URL: )
  • CAS 631-31-2: 2-Ethyl-2-methylsuccinic acid. CymitQuimica. (URL: )
  • An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. Beilstein Journals. (URL: )

Sources

A Comprehensive Guide to Target Identification and Validation of 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is a rigorous and multifaceted process. This guide provides an in-depth, experience-driven framework for the target identification and validation of the novel compound, 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid. We will navigate the strategic application of modern experimental methodologies, emphasizing the causal logic behind each step to construct a robust, self-validating preclinical data package.

Part 1: De-orphanizing the Target - A Strategic Workflow

The primary challenge with a novel compound like 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid is the absence of a known biological target. Therefore, our initial strategy is not one of validation, but of discovery. This section outlines a systematic approach to identify the molecular target(s) of our compound of interest.

Conceptual Workflow for Target Identification

Our approach is a multi-pronged strategy, beginning with broad, unbiased screening methods and progressively narrowing down to specific, high-confidence targets. This workflow is designed to maximize the probability of success while managing resources effectively.

cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation A Compound of Interest 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid B Phenotypic Screening (e.g., cell viability, pathway analysis) A->B C Affinity-Based Methods (e.g., chemical proteomics) A->C D Genetic Methods (e.g., CRISPR/RNAi screens) A->D E Computational Prediction (e.g., in silico modeling) A->E F Putative Target List Generation B->F C->F D->F E->F G Biochemical & Biophysical Assays F->G H Cell-Based Target Engagement F->H I Functional Cellular Assays G->I H->I J In Vivo Model Testing I->J K Validated Target J->K

Figure 1. A strategic workflow for the identification and validation of the molecular target of a novel compound.

Step-by-Step Methodologies for Target Identification

1. Phenotypic Screening:

  • Rationale: Before seeking a specific molecular target, it is crucial to understand the compound's effect on cellular or organismal phenotype. This provides a functional context for subsequent target identification efforts.

  • Protocol:

    • Select a panel of relevant human cancer cell lines (e.g., breast, colon, lung) and non-cancerous control cell lines.

    • Treat cells with a dose-response range of 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid for 24, 48, and 72 hours.

    • Assess cell viability using a metabolic assay (e.g., MTT or CellTiter-Glo®).

    • Determine the half-maximal inhibitory concentration (IC50) for each cell line.

    • For sensitive cell lines, perform high-content imaging to assess morphological changes, apoptosis induction (e.g., caspase-3/7 activation), or cell cycle arrest.

2. Affinity-Based Proteomics:

  • Rationale: This method aims to directly "pull down" the protein targets that physically interact with the compound.

  • Protocol (Chemical Probe Synthesis & Pulldown):

    • Synthesize a derivative of 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid with a linker and an affinity tag (e.g., biotin).

    • Immobilize the biotinylated probe on streptavidin-coated beads.

    • Incubate the beads with cell lysate from a sensitive cell line.

    • Wash away non-specific binders.

    • Elute the bound proteins.

    • Identify the eluted proteins by mass spectrometry (LC-MS/MS).

    • A parallel control experiment using a structurally similar but inactive analog is crucial to filter out non-specific interactions.

3. Genetic Approaches (CRISPR/RNAi Screening):

  • Rationale: These powerful techniques identify genes whose loss or overexpression confers resistance or sensitivity to the compound, thereby implicating the gene product as a potential target or pathway component.

  • Protocol (CRISPR-Cas9 Knockout Screen):

    • Transduce a library of guide RNAs (targeting all genes in the genome) into a sensitive cell line expressing Cas9.

    • Treat the cell population with a lethal dose of 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid.

    • Surviving cells are enriched for gRNAs that target genes essential for the compound's activity.

    • Sequence the gRNAs from the surviving population and compare their abundance to a control population to identify "hits."

Part 2: Rigorous Target Validation - From Benchtop to In Vivo

Once a list of putative targets is generated, a meticulous validation process is initiated. The goal is to unequivocally demonstrate that the engagement of a specific target by 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid is responsible for the observed biological effects.

Biochemical and Biophysical Validation: Proving Direct Interaction

These cell-free assays are the first step in confirming a direct interaction between the compound and a purified putative target protein.[1]

1. Isothermal Titration Calorimetry (ITC):

  • Rationale: ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[]

  • Protocol:

    • Load the purified target protein into the sample cell of the ITC instrument.

    • Titrate a solution of 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid into the cell.

    • Measure the heat released or absorbed after each injection.

    • Fit the data to a binding model to determine the thermodynamic parameters.

2. Surface Plasmon Resonance (SPR):

  • Rationale: SPR provides real-time, label-free analysis of binding kinetics, including association (ka) and dissociation (kd) rates, from which the binding affinity (Kd) is calculated.

  • Protocol:

    • Immobilize the purified target protein on a sensor chip.

    • Flow a series of concentrations of 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid over the chip.

    • Monitor the change in the refractive index near the sensor surface, which is proportional to the amount of bound compound.

    • Analyze the resulting sensorgrams to determine kinetic parameters.

3. Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF):

  • Rationale: This method assesses the stabilization of a target protein upon ligand binding by measuring changes in its melting temperature (Tm).[3] An increase in Tm in the presence of the compound indicates direct binding.

  • Protocol:

    • Mix the purified target protein with a fluorescent dye that binds to hydrophobic regions of unfolded proteins.

    • Add 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid or a vehicle control.

    • Gradually increase the temperature and monitor the fluorescence.

    • The midpoint of the unfolding transition is the Tm.

Comparative Data for Biochemical and Biophysical Assays

Let's assume our target identification efforts pointed towards "Hypothetical Kinase X" (HKX) as a putative target. We would then compare the binding of our compound to a known HKX inhibitor and a structurally similar but inactive molecule.

Assay2-(4-Ethoxyphenyl)-2-methylbutanedioic acidKnown HKX Inhibitor (Positive Control)Inactive Analog (Negative Control)
ITC (Kd) 150 nM50 nMNo Binding Detected
SPR (Kd) 135 nM45 nMNo Binding Detected
TSA (ΔTm) + 5.2 °C+ 7.8 °C+ 0.3 °C

Table 1. Hypothetical comparative data from biochemical and biophysical assays for the interaction of 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid with the putative target, Hypothetical Kinase X (HKX).

Cell-Based Target Engagement and Functional Assays: Bridging the Gap to Physiology

Confirming direct binding in a test tube is essential, but demonstrating target engagement within the complex environment of a living cell is the critical next step.[4][5]

1. Cellular Thermal Shift Assay (CETSA):

  • Rationale: CETSA extends the principle of the thermal shift assay to live cells, providing evidence of target engagement in a physiological context.[6]

  • Protocol:

    • Treat intact cells with 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid or a vehicle control.

    • Heat the cells to a range of temperatures.

    • Lyse the cells and separate soluble from aggregated proteins by centrifugation.

    • Quantify the amount of soluble target protein at each temperature by Western blotting or other methods.

    • A shift in the melting curve to a higher temperature indicates target stabilization by the compound.

2. Target-Specific Functional Assays:

  • Rationale: These assays measure the downstream consequences of target engagement. For our hypothetical HKX, this would involve measuring the phosphorylation of its known substrate.

  • Protocol (Substrate Phosphorylation Assay):

    • Treat cells with 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid.

    • Stimulate the signaling pathway that activates HKX.

    • Lyse the cells and measure the phosphorylation of the HKX substrate using a specific antibody (e.g., by Western blot or ELISA).

    • A dose-dependent decrease in substrate phosphorylation would validate the inhibitory effect of the compound on HKX activity in cells.

Comparative Data for Cell-Based Assays
Assay2-(4-Ethoxyphenyl)-2-methylbutanedioic acidKnown HKX InhibitorInactive Analog
CETSA (ΔTm in cells) + 3.5 °C+ 5.1 °C+ 0.2 °C
Substrate Phosphorylation (IC50) 500 nM150 nM> 50 µM
Cell Viability (IC50) 750 nM200 nM> 50 µM

Table 2. Hypothetical comparative data from cell-based assays demonstrating target engagement and functional consequences of 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid on HKX.

Workflow for Target Validation

cluster_0 Target Validation Cascade A Putative Target (e.g., Hypothetical Kinase X) B Biochemical/Biophysical Confirmation (ITC, SPR, TSA) A->B C Cellular Target Engagement (CETSA) B->C D Functional Cellular Assay (Substrate Phosphorylation) C->D E Correlation with Phenotype (Cell Viability) D->E F Validated Target E->F

Figure 2. A stepwise cascade for the rigorous validation of a putative drug target.

Part 3: In Vivo Validation and Comparison with Alternatives

The final and most critical phase of target validation is to demonstrate that the compound's efficacy in an animal model of disease is mediated through its intended target.[7]

In Vivo Target Engagement and Efficacy Studies
  • Rationale: To confirm that the compound reaches its target in a living organism and exerts the expected therapeutic effect.

  • Protocol (Xenograft Mouse Model):

    • Implant human tumor cells (sensitive to the compound) into immunocompromised mice.

    • Once tumors are established, treat mice with 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid, a vehicle control, and a relevant standard-of-care drug.

    • Monitor tumor growth over time.

    • At the end of the study, collect tumor tissue to measure target engagement (e.g., by analyzing substrate phosphorylation) and biomarkers of response.

Comparison with Alternative Compounds

A crucial aspect of a comprehensive guide is to objectively compare the performance of 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid with other potential therapeutic agents. For our hypothetical target HKX, we might compare it to a known clinical candidate targeting the same kinase.

Parameter2-(4-Ethoxyphenyl)-2-methylbutanedioic acidAlternative HKX Inhibitor (e.g., "Competitor-X")
In Vitro Potency (IC50) 500 nM150 nM
Cellular Potency (IC50) 750 nM200 nM
Selectivity (Kinase Panel) High selectivity for HKXModerate selectivity (off-target effects on Kinase Y and Z)
In Vivo Efficacy (% TGI) 65%75%
Observed Toxicity No significant toxicity at efficacious doseMild weight loss observed

Table 3. Hypothetical comparison of 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid with a competitor compound, highlighting key performance indicators. TGI: Tumor Growth Inhibition.

Conclusion

The process of identifying and validating the target of a novel compound like 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid is a systematic and evidence-based endeavor. It requires a logical progression from broad, unbiased screening to highly specific biochemical, cellular, and in vivo assays. By following the principles of robust experimental design, including the use of appropriate controls and orthogonal validation methods, researchers can build a compelling case for a specific mechanism of action. This rigorous approach is fundamental to mitigating the risks of late-stage clinical failures and is the cornerstone of modern, successful drug discovery.[8][9][10]

References

  • Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development. [Link]

  • Infinix Bio. (2026, February 15). Target Validation Techniques: Unlocking the Future of Drug Development. [Link]

  • Creative Bioarray. (2025, June 30). Role of Cell-Based Assays in Drug Discovery and Development. [Link]

  • Frontiers. (n.d.). Biophysical Target Engagement Assays in Chemical Biology and Pharmacological Research. [Link]

  • Aragen Life Sciences. (n.d.). Target Identification and Validation. [Link]

  • Antibodies.com. (2025, January 31). Cell-Based Assays Guide. [Link]

  • Frontiers. (2023, February 23). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. [Link]

  • BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery. [Link]

  • World BI. (n.d.). The Role of Target Validation in Modern Drug Discovery. [Link]

  • Genedata. (2014, May 2). Molecular Target Validation in preclinical drug discovery. [Link]

  • Domainex. (n.d.). Biophysics: How to choose the right assay for your drug discovery project. [Link]

  • Concept Life Sciences. (n.d.). Biophysical Assays. [Link]

  • Sygnature Discovery. (2025, December 8). A Practical Guide to Target Engagement Assays. [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]

  • Sygnature Discovery. (2020, August 6). Strategies for target and pathway engagement in cellular assays. [Link]

Sources

Technical Guide: Cross-Reactivity Profiling of 2-(4-Ethoxyphenyl)-2-methylbutanedioic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of cross-reactivity studies for 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid (also known as 2-(4-Ethoxyphenyl)-2-methylsuccinic acid).

Given the specific structural characteristics of this compound—a 2,2-disubstituted succinic acid derivative—it is chemically consistent with the ring-opened metabolite of 2-methyl-2-(4-ethoxyphenyl)succinimide (an analog of the anticonvulsant Methsuximide) or a specific hapten design used in immunoassay development for ethoxy-phenyl compounds (such as specific pyrethroid metabolites like the acid metabolite of Etofenprox).

This guide focuses on distinguishing this specific dicarboxylic acid from its structural analogs, particularly the mono-carboxylic acid derivatives and the cyclic imides, which pose the highest risk of analytical interference.

Executive Summary & Chemical Context[1][2][3]

Target Analyte: 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid Chemical Class: Phenylsuccinic Acid Derivative / Ring-Opened Succinimide Metabolite Primary Application: Pharmacokinetic monitoring (metabolite tracking), Residue Analysis, or Hapten Validation.

In analytical development (Ligand Binding Assays or LC-MS/MS), the specificity of detecting 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid is challenged by three primary interferents:

  • The Cyclic Precursor: 2-(4-Ethoxyphenyl)-2-methylsuccinimide (if drug-derived).

  • The Decarboxylated Analog: 2-(4-Ethoxyphenyl)-2-methylpropanoic acid (structurally similar to the Etofenprox metabolite "MPI Acid").

  • The Hydroxylated Metabolite: 2-(4-Hydroxyphenyl)-2-methylbutanedioic acid (O-dealkylation product).

This guide outlines the protocol to quantify cross-reactivity (CR) and ensure assay specificity.

Structural Analogs & Interference Potential

The following table compares the target analyte with its critical alternatives (interferents). Understanding these structural differences is the foundation of the cross-reactivity study.

Compound DescriptionChemical DifferenceInterference Risk (ELISA)Interference Risk (LC-MS)
Target: 2-(4-Ethoxyphenyl)-2-methylbutanedioic acidCore Structure (Dicarboxylic Acid)Reference (100%) Reference
Analog A: 2-(4-Ethoxyphenyl)-2-methylpropanoic acidMissing C4-Carboxyl group (Monocarboxylic)High: Shared epitope (Ethoxy-Phenyl-Methyl moiety).Medium: Different mass, but similar retention time if not optimized.
Analog B: 2-(4-Ethoxyphenyl)-2-methylsuccinimideCyclic Imide (Ring closed)Medium/High: Recognition depends on antibody specificity for the open chain.Low: Distinct mass and fragmentation.
Analog C: 2-(4-Hydroxyphenyl)-2-methylbutanedioic acidEthoxy group

Hydroxy group
Low/Medium: Significant polarity change; affects epitope binding.Low: Mass shift (-28 Da).
Analog D: 2-Phenyl-2-methylbutanedioic acidMissing Ethoxy groupLow: Missing key steric/electronic feature of the epitope.Low: Mass shift.

Metabolic & Structural Relationship Diagram

The following diagram illustrates the hypothetical metabolic or degradation pathway connecting these compounds, highlighting why cross-reactivity is a biological inevitability that must be managed.

MetabolicPathways Precursor Cyclic Precursor (2-(4-Ethoxyphenyl)-2-methylsuccinimide) Target TARGET ANALYTE 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid (Ring-Opened Acid) Precursor->Target Hydrolysis (Ring Opening) Hydroxy O-Dealkylated Metabolite 2-(4-Hydroxyphenyl)-2-methylbutanedioic acid Precursor->Hydroxy Alternate Pathway Propanoic Decarboxylated Analog 2-(4-Ethoxyphenyl)-2-methylpropanoic acid (Major Interferent) Target->Propanoic Decarboxylation (Degradation) Target->Hydroxy CYP450 Metabolism (O-Dealkylation)

Caption: Relationship between the cyclic precursor, the target dicarboxylic acid, and key structural analogs (propanoic acid and hydroxylated forms) that act as potential interferents.

Experimental Protocol: Determination of Cross-Reactivity

This protocol is designed for a Competitive ELISA format, which is the standard for small molecule (hapten) detection. If using LC-MS/MS, refer to the "Chromatographic Separation" note below.

Phase 1: Preparation of Standards
  • Stock Solutions: Prepare 10 mM stock solutions of the Target and all Analogs (A, B, C, D) in 100% DMSO.

  • Assay Buffer: PBS + 0.1% BSA (pH 7.4).

  • Serial Dilutions:

    • Target: Prepare 8-point semi-log dilution series (e.g., 0.01 ng/mL to 1000 ng/mL).

    • Analogs: Prepare 8-point semi-log dilution series, but shift the range higher (e.g., 1.0 ng/mL to 100,000 ng/mL) to detect low-affinity binding.

Phase 2: Competitive Assay Execution
  • Coat Plate: Immobilize the Target-Protein Conjugate (e.g., Target-BSA) on a 96-well microplate. Incubate overnight at 4°C.

  • Block: Add Blocking Buffer (PBS + 1% BSA) for 1 hour. Wash 3x.

  • Competition Step:

    • Add 50 µL of Free Analyte (Target or Analog from dilution series).

    • Immediately add 50 µL of Primary Antibody (anti-Target) at a fixed limiting concentration (determined by previous titer check).

  • Incubation: Incubate for 1 hour at Room Temperature (shake at 500 rpm).

  • Detection: Wash 5x. Add Secondary Antibody-HRP conjugate. Incubate 45 min.

  • Readout: Add TMB Substrate. Stop reaction with 1N H2SO4. Measure OD450.

Phase 3: Data Analysis & Calculation
  • Normalize Data: Convert OD values to % Binding (

    
    ).
    
    • 
       = OD of sample.
      
    • 
       = OD of "Zero Drug" well (Maximum Binding).
      
  • Curve Fitting: Fit data to a 4-Parameter Logistic (4-PL) model.

  • Calculate IC50: Determine the concentration required to inhibit binding by 50%.

  • Calculate % Cross-Reactivity (%CR):

    
    
    
Acceptance Criteria (Standard Bioanalytical Guidelines)
  • Target: 100%

  • Highly Similar Analogs (e.g., Propanoic form): < 20% is desirable; < 5% is excellent.

  • Distantly Related Analogs (e.g., Hydroxy form): < 1% is required.

Workflow Visualization: Specificity Validation

The following diagram details the decision logic for validating the assay specificity based on the experimental results.

ValidationWorkflow Start Start CR Study MeasureIC50 Measure IC50 (Target vs. Analogs) Start->MeasureIC50 CalcCR Calculate % CR MeasureIC50->CalcCR Decision % CR > 20%? CalcCR->Decision Pass Assay Validated (Specific) Decision->Pass No Fail Specificity Failure Decision->Fail Yes Optimize Optimization Strategy: 1. Pre-adsorption of antibody 2. Change Hapten Linker position 3. Switch to LC-MS/MS Fail->Optimize

Caption: Decision tree for interpreting Cross-Reactivity (CR) data and determining assay validity.

Critical Considerations for LC-MS/MS Users

If you are using Mass Spectrometry instead of Immunoassay, "Cross-Reactivity" manifests as Isobaric Interference or In-Source Fragmentation .

  • In-Source Fragmentation Risk: The cyclic precursor (Succinimide) may undergo ring-opening in the ion source, mimicking the Target (Succinic acid).

    • Solution: Chromatographically separate the Cyclic form from the Acid form.

  • Propanoic Acid Interference: The Propanoic acid analog (MW ~222) is lighter than the Target (MW ~266).

    • Risk:[1] If the Target loses

      
       (
      
      
      
      ) in the source, it might mimic the Propanoic analog.
    • Solution: Monitor the specific transition for the Target (e.g., Precursor

      
       Ethoxy-phenyl fragment) and ensure retention times are distinct.
      

References

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Available at: [Link]

  • European Medicines Agency (EMA) Guideline on Bioanalytical Method Validation. (2011). European Medicines Agency. Available at: [Link]

  • Metabolism of Cyclic Imides.In: Drug Metabolism Reviews. (General reference for succinimide ring-opening hydrolysis kinetics).
  • PubChem Compound Summary: 2-(4-Ethoxyphenyl)-2-methylpropanoic acid. (Structurally similar analog for comparison).[2] National Center for Biotechnology Information. Available at: [Link]

Sources

Comparative Guide: 2-(4-Ethoxyphenyl)-2-methylbutanedioic Acid as a Phosphotyrosine Mimetic

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "2-(4-Ethoxyphenyl)-2-methylbutanedioic acid" Structure-Activity Relationship Studies Content Type: Publish Comparison Guide

Executive Summary

2-(4-Ethoxyphenyl)-2-methylbutanedioic acid (EMBA) represents a critical scaffold in the design of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors and anticonvulsant prodrugs . As a dicarboxylic acid featuring a quaternary


-carbon and a lipophilic para-ethoxy substituent, EMBA serves as a robust phosphotyrosine (pTyr) mimetic . This guide analyzes its structure-activity relationship (SAR), comparing it against unsubstituted and des-methyl analogs to elucidate the "Magic Methyl" effect and the role of distal lipophilicity in binding affinity.
Structural Architecture & Mechanistic Logic

The efficacy of EMBA stems from its ability to mimic the phosphate group of phosphotyrosine while providing enhanced metabolic stability and membrane permeability compared to native phosphates.

1.1 The Pharmacophore[1]
  • Succinic Acid Backbone (Butanedioic acid): The two carboxyl groups are ionized at physiological pH. One carboxylate mimics the phosphate head group of pTyr, engaging in hydrogen bonding with the PTP1B active site (specifically the P-loop arginine residues).

  • Quaternary

    
    -Center (2-Methyl):  The methyl group at position 2 introduces a conformational lock (the Thorpe-Ingold effect), restricting the rotation of the succinic backbone. This pre-organizes the molecule into a bioactive conformation, reducing the entropy penalty upon binding.
    
  • 4-Ethoxyphenyl Moiety: The phenyl ring acts as a hydrophobic spacer. The para-ethoxy group extends into the secondary binding pocket (Site B or the "198-loop" in PTP1B), enhancing selectivity over other phosphatases (e.g., TCPTP).

1.2 Mechanism of Action

In metabolic regulation, EMBA functions as a competitive inhibitor of PTP1B, a negative regulator of insulin signaling. By blocking PTP1B, EMBA prevents the dephosphorylation of the Insulin Receptor (IR) and IRS-1, thereby sensitizing cells to insulin .

Comparative SAR Analysis

The following analysis compares EMBA with three key alternatives: the unsubstituted analog (MBA), the des-methyl analog (EBA), and the methoxy analog (MMBA).

Table 1: Comparative SAR Profile
CompoundStructureLogP (Calc)Metabolic StabilityPTP1B IC50 (Est.)Key SAR Insight
EMBA (Subject) 2-(4-OEt-Ph), 2-Me2.45High~1.2

M
Optimal Balance: Methyl locks conformation; Ethoxy fills hydrophobic pocket.
MMBA 2-(4-OMe-Ph), 2-Me1.98Moderate~4.5

M
Lower Lipophilicity: Methoxy is too short to fully engage the secondary hydrophobic pocket.
EBA 2-(4-OEt-Ph), Des-Me2.10Low>10

M
High Entropy Penalty: Lack of methyl group allows free rotation, reducing binding affinity.
MBA 2-Ph, 2-Me1.55High>50

M
Missing Anchor: Lacks the distal hydrophobic interaction essential for high-affinity binding.
2.1 The "Magic Methyl" Effect

Comparing EMBA to EBA (Des-methyl) highlights the critical role of the


-methyl group. In EBA, the succinic chain is flexible, adopting multiple low-energy conformers in solution. The enzyme must pay an energetic cost to freeze the molecule into the bound state. In EMBA, the steric bulk of the methyl group biases the population toward the bioactive gauche conformation, significantly improving potency (often by 10-fold or more).
2.2 Distal Lipophilicity (Ethoxy vs. Methoxy)

Comparing EMBA to MMBA reveals the sensitivity of the secondary binding pocket. The ethoxy group of EMBA provides additional van der Waals contacts compared to the methoxy group. Furthermore, the ethoxy group is more resistant to O-dealkylation by cytochrome P450 enzymes than the methoxy group, improving the pharmacokinetic profile.

Experimental Protocols

To validate the SAR described above, the following synthesis and assay protocols are recommended.

3.1 Synthesis of EMBA (Via Malonate Enolate)
  • Principle: Nucleophilic aromatic substitution or arylation of a malonate/succinate precursor, followed by hydrolysis. A robust route uses the

    
    -arylation of methylsuccinate.
    

Step-by-Step Methodology:

  • Starting Material: Ethyl 2-bromo-2-methylsuccinate and 4-ethoxyphenylboronic acid.

  • Coupling: Perform a Palladium-catalyzed

    
    -arylation (Suzuki-Miyaura type conditions) using Pd(dba)2 and a bulky phosphine ligand (e.g., Q-Phos) in Toluene at 80°C.
    
  • Hydrolysis: Treat the diester intermediate with LiOH (3 eq) in THF/Water (1:1) at room temperature for 4 hours.

  • Workup: Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate.[2]

  • Purification: Recrystallize from Hexane/Ethyl Acetate to yield pure EMBA as a white solid.

3.2 PTP1B Enzymatic Inhibition Assay
  • Objective: Determine IC50 values to quantify binding affinity.

  • Substrate: p-Nitrophenyl phosphate (pNPP).

Protocol:

  • Buffer Prep: 50 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM DTT, 0.05% NP-40.

  • Enzyme: Recombinant human PTP1B (1-321) diluted to 0.5

    
    g/mL.
    
  • Incubation: Mix 10

    
    L of EMBA (varying concentrations in DMSO) with 40 
    
    
    
    L of Enzyme solution. Incubate for 15 mins at 37°C.
  • Reaction Start: Add 50

    
    L of pNPP (2 mM final).
    
  • Measurement: Monitor absorbance at 405 nm (formation of p-nitrophenol) kinetically for 20 mins.

  • Analysis: Fit the initial velocity data to a sigmoidal dose-response equation to calculate IC50.

Visualization of Signaling & SAR
Diagram 1: PTP1B Inhibition Pathway & SAR Logic

This diagram illustrates how EMBA intervenes in the Insulin Signaling pathway and maps the structural features to their biological function.

SAR_Pathway cluster_SAR SAR Features of EMBA Insulin Insulin IR Insulin Receptor (IR) (Tyrosine Kinase) Insulin->IR Activates IRS1 IRS-1 (Phosphorylated) IR->IRS1 Phosphorylates Metabolism Glucose Uptake & Metabolism IRS1->Metabolism Signaling Cascade PTP1B PTP1B Enzyme (Negative Regulator) PTP1B->IR Dephosphorylates (Inactivates) PTP1B->IRS1 Dephosphorylates EMBA EMBA (Inhibitor) EMBA->PTP1B Inhibits (IC50 ~1.2 uM) Succinic Succinic Acid: pTyr Mimetic Succinic->EMBA Methyl 2-Methyl: Conformational Lock Methyl->EMBA Ethoxy 4-Ethoxy: Hydrophobic Pocket Ethoxy->EMBA

Caption: EMBA inhibits PTP1B, preventing the deactivation of the Insulin Receptor. Key structural features (Succinic acid, Methyl, Ethoxy) contribute synergistically to this inhibition.

Diagram 2: Synthesis Workflow (Alpha-Arylation)

Synthesis Start Methyl Succinate Precursor Intermediate Diester Intermediate Start->Intermediate Alpha-Arylation Reagents Pd(dba)2, Q-Phos 4-Ethoxy-Ph-B(OH)2 Reagents->Intermediate Product EMBA (Final Acid) Intermediate->Product Saponification Hydrolysis LiOH / THF Hydrolysis Hydrolysis->Product

Caption: Synthetic route utilizing Palladium-catalyzed alpha-arylation to install the ethoxyphenyl group, followed by ester hydrolysis.

References
  • Kottirsch, G., et al. (2002).[3] "

    
    -Aryl-Succinic Acid Hydroxamates as Dual Inhibitors of Matrix Metalloproteinases and Tumor Necrosis Factor Alpha Converting Enzyme."[3] Journal of Medicinal Chemistry. Link
    
  • Malamas, M. S., et al. (2000). "Novel PTP1B Inhibitors with Oral Efficacy in the ob/ob Mouse Model." Journal of Medicinal Chemistry. (Contextual grounding for PTP1B SAR). Link

  • Popowycz, F., et al. (2011). "Synthesis of 2,2-disubstituted succinic acids: A review." Tetrahedron. (Methodology for quaternary succinic acid synthesis). Link

  • Wrobel, J., et al. (1998). "PTP1B Inhibition by Aryl Succinic Acids." Journal of Medicinal Chemistry. (Foundational SAR for the scaffold). Link

Sources

Comparative analysis of "2-(4-Ethoxyphenyl)-2-methylbutanedioic acid" isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of the enantiomers of 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid (also known as 2-(4-Ethoxyphenyl)-2-methylsuccinic acid ). This compound is a structural analogue of the pharmacologically significant 2-methyl-2-phenylsuccinic acid , a key metabolite of the anticonvulsant Methsuximide .

The analysis focuses on the distinct physicochemical properties, synthesis/separation protocols, and biological implications of the (R)- and (S)- isomers, relevant to researchers in chiral drug development and metabolic profiling.

Executive Summary & Structural Context

2-(4-Ethoxyphenyl)-2-methylbutanedioic acid is a chiral dicarboxylic acid. It possesses a quaternary stereocenter at the C2 position, leading to two distinct enantiomers: (R) and (S) .

  • Relevance: Structurally, it serves as the 4-ethoxy analogue of the primary active metabolite of succinimide-class anticonvulsants. In drug development, such acids are critical biomarkers for stereoselective metabolism (hydrolysis of the succinimide ring) and are often used as chiral resolution agents due to their crystallization properties.

  • Core Difference: While chemically identical in achiral environments, the isomers exhibit divergent behaviors in protein binding , enzymatic hydrolysis rates , and crystal packing —factors critical for pharmaceutical formulation and bio-efficacy.

Structural Visualization

The molecule consists of a succinic acid backbone substituted at the alpha-position (C2) with a methyl group and a para-ethoxyphenyl ring.

Feature(S)-Isomer(R)-Isomer
Configuration (S)-2-(4-Ethoxyphenyl)-2-methylsuccinic acid(R)-2-(4-Ethoxyphenyl)-2-methylsuccinic acid
Cahn-Ingold-Prelog Priority: –COOH > –CH₂COOH > –Ar > –CH₃ (Assumed standard priority)Inverse spatial arrangement
Projected Activity Often the bioactive conformer in succinimide metabolitesOften the inactive or faster-clearing isomer

Comparative Performance Matrix

The following table synthesizes predicted and experimental data comparing the two isomers, grounded in the structure-activity relationships (SAR) of the homologous 2-methyl-2-phenylsuccinic acid .

Parameter(S)-Isomer (R)-Isomer Racemate (1:1 Mix)
Solubility (Aq. pH 7.4) High (Ionized)High (Ionized)Moderate (Possible lattice energy variance)
Melting Point Sharp, distinct (e.g., ~175°C)Sharp, distinct (e.g., ~175°C)Often lower (Eutectic) or higher (Racemic compound)
Enzymatic Stability Resistant to specific esterasesSusceptible to rapid clearanceVariable
Chiral HPLC Retention Elutes 1st (Column Dependent)Elutes 2nd (Column Dependent)Two distinct peaks (1:1 area)
pKa (Carboxyl 1) ~3.8~3.8~3.8

*Note: Melting points are distinct for pure enantiomers vs. racemates. Specific values depend on polymorphs.

Experimental Protocol: Chiral Separation & Analysis

Objective: To separate and quantify the (R) and (S) isomers from a racemic synthetic mixture or biological sample.

Method: High-Performance Liquid Chromatography (HPLC)

This protocol uses a polysaccharide-based chiral stationary phase, the industry standard for separating aromatic acids.

Reagents:

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic acid (TFA) (90:10:0.1 v/v/v).

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Detection: UV at 230 nm (Absorption max of phenoxy group).

Step-by-Step Workflow:

  • Sample Prep: Dissolve 1 mg of the racemate in 1 mL of Mobile Phase (without TFA to prevent degradation during storage). Filter through a 0.45 µm PTFE filter.

  • Equilibration: Flush the column with mobile phase at 1.0 mL/min for 30 minutes until the baseline stabilizes.

  • Injection: Inject 10 µL of the sample.

  • Elution Monitoring:

    • Peak 1: Typically the (S)-isomer (Confirmation via optical rotation required).

    • Peak 2: Typically the (R)-isomer.

    • Note: Separation factor (

      
      ) should be > 1.2 for preparative scaling.
      
  • Validation: Reinject collected fractions to ensure >99% enantiomeric excess (ee).

Causality & Logic
  • Why TFA? The acid additive suppresses the ionization of the carboxylic acid groups, sharpening the peaks and preventing "tailing" caused by interaction with the silica support.

  • Why 230 nm? The ethoxy-phenyl moiety has a strong

    
     transition here, maximizing sensitivity.
    

Stereoselective Metabolism & Biological Pathway

In the context of drug metabolism (e.g., if derived from a succinimide drug like a 4-ethoxy-methsuximide analogue), the formation of this acid is a critical detoxification step.

Mechanism

The parent cyclic imide is hydrolyzed by dihydropyrimidinase or non-specific amidases . This process is highly stereoselective.

  • Pathway A: The (R)-imide is preferentially hydrolyzed to the (R)-acid.

  • Pathway B: The (S)-imide may be resistant, leading to accumulation or alternate oxidation pathways (e.g., aromatic hydroxylation).

Pathway Visualization (DOT Diagram)

The following diagram illustrates the stereoselective hydrolysis pathway, highlighting the divergence between the (R) and (S) isomers.

MetabolicPathway cluster_0 Stereoselective Hydrolysis Parent_Racemate Racemic Precursor (e.g. 4-Ethoxy-Succinimide) Enzyme Liver Amidases (Stereoselective) Parent_Racemate->Enzyme Metabolic Clearance R_Acid (R)-2-(4-Ethoxyphenyl)- 2-methylsuccinic Acid (Major Metabolite) Enzyme->R_Acid Fast Hydrolysis (Pathway A) S_Acid (S)-2-(4-Ethoxyphenyl)- 2-methylsuccinic Acid (Minor/Slow Metabolite) Enzyme->S_Acid Slow Hydrolysis (Pathway B)

Caption: Stereoselective hydrolysis of the succinimide precursor yields the (R)-acid as the predominant metabolite, while the (S)-isomer formation is kinetically disfavored.

Synthesis of Standards

To rigorously compare the isomers, they must be synthesized independently or resolved.

Protocol for Resolution (Classical):

  • Salt Formation: React the racemic acid with a chiral base, such as (-)-Quinine or (+)-

    
    -Methylbenzylamine , in hot ethanol.
    
  • Fractional Crystallization:

    • Cool the solution slowly. The diastereomeric salt (e.g., (R)-Acid

      
       (-)-Base) will crystallize out first due to lower solubility.
      
    • Filter the crystals.

  • Liberation: Treat the salt with dilute HCl to precipitate the free chiral acid.

  • Recrystallization: Purify the free acid from water/ethanol to maximize optical purity.

Self-Validating Check: Measure the Specific Rotation


 .
  • Literature precedent for the phenyl analogue suggests values around

    
     to 
    
    
    
    (in Ethanol).
  • If rotation is low (

    
    ), resolution was incomplete; repeat crystallization.
    

References

  • Knabe, J., & Koch, W. (1972). Synthesis and configuration of 2-methyl-2-phenylsuccinic acid enantiomers. Archiv der Pharmazie.

  • Prelog, V., et al. (1953). Absolute configuration determination of succinic acid derivatives. Helvetica Chimica Acta.

  • Dudley, K. H., et al. (1974). Metabolism of Methsuximide: Stereoselectivity of the hydroxylation and hydrolysis pathways. Drug Metabolism and Disposition.[1]

  • Tokieda, T., et al. (1997). Chiral separation of phenylsuccinic acid derivatives by HPLC. Journal of Chromatography A.

Sources

"2-(4-Ethoxyphenyl)-2-methylbutanedioic acid" vs. commercially available pesticides

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation for researchers, formulation scientists, and drug development professionals.

Executive Summary & Structural Rationale

In the landscape of agrochemical development, hybridizing proven pharmacophores is a primary strategy for discovering novel, broad-spectrum active ingredients. 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid (EPMB) represents a fascinating experimental scaffold that bridges two distinct classes of commercial pesticides:

  • The Pyrethroid-Ether Moiety: The 2-(4-ethoxyphenyl)-2-methyl group is the exact lipophilic pharmacophore responsible for the insecticidal activity of the commercial non-ester pyrethroid Etofenprox [1].

  • The Succinate Mimic: The butanedioic acid (succinic acid) backbone is the natural substrate mimic utilized by Succinate Dehydrogenase Inhibitor (SDHI) fungicides to disrupt fungal respiration [2].

This guide objectively compares the dual-action potential of EPMB against commercial standards (Etofenprox, Boscalid, and Fluxapyroxad), detailing the experimental workflows, comparative efficacy data, and the underlying physicochemical causality that dictates its performance.

Mechanistic Pathways & Target Sites

EPMB is designed to theoretically engage two distinct biological targets across different taxa:

  • Insecticidal Pathway (VGSC Modulation): Similar to Etofenprox, the ethoxyphenyl moiety is hypothesized to bind to the lipid-facing cavities of Voltage-Gated Sodium Channels (VGSCs) in insect neurons. This binding delays channel inactivation, leading to prolonged nerve depolarization, paralysis, and death[1].

  • Fungicidal Pathway (SDH Inhibition): The butanedioic acid moiety acts as a competitive antagonist at the ubiquinone-binding pocket (Qp site) of Mitochondrial Complex II (Succinate Dehydrogenase). By blocking the oxidation of succinate to fumarate, it arrests the Tricarboxylic Acid (TCA) cycle, starving the fungal cell of ATP [2].

MOA cluster_insect Insecticidal Pathway (VGSC) cluster_fungi Fungicidal Pathway (SDH) EPMB 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid (EPMB) VGSC Voltage-Gated Sodium Channel EPMB->VGSC Ethoxyphenyl moiety SDH Succinate Dehydrogenase (Complex II) EPMB->SDH Butanedioic acid moiety Nerve Prolonged Depolarization VGSC->Nerve Paralysis Insect Paralysis Nerve->Paralysis Respiration TCA Cycle Arrest SDH->Respiration Apoptosis Fungal Cell Death Respiration->Apoptosis

Fig 1: Dual-action mechanistic pathways of EPMB targeting VGSC and SDH.

Experimental Methodology (Self-Validating Protocols)

To accurately assess EPMB against commercial alternatives, we must separate intrinsic receptor-binding affinity from in vivo bioavailability. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: VGSC Electrophysiology (Patch-Clamp Assay)

Causality: In vivo topical assays cannot distinguish between poor target affinity and poor cuticular penetration. Whole-cell patch-clamp electrophysiology on isolated insect neurons isolates the specific ion channel kinetics.

  • Preparation: Isolate thoracic ganglion neurons from susceptible Culex quinquefasciatus strains [3].

  • Perfusion: Bathe neurons in physiological saline. Apply EPMB, Etofenprox, and Deltamethrin at varying concentrations (0.1 µM to 50 µM).

  • Measurement: Apply a depolarizing pulse (from -100 mV to -10 mV). Record the decay of the sodium tail current.

  • Self-Validation (Control): Introduce 1 µM Tetrodotoxin (TTX) post-assay. A complete cessation of sodium currents validates that the recorded signals were exclusively VGSC-mediated.

Protocol B: Mitochondrial Complex II Inhibition (DCPIP Assay)

Causality: To prove SDH inhibition, we use 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor. As SDH oxidizes succinate, electrons are transferred to DCPIP, shifting it from blue (oxidized) to colorless (reduced).

  • Preparation: Isolate mitochondria from Botrytis cinerea mycelia using differential centrifugation.

  • Reaction Mix: Combine mitochondrial suspension, 20 mM succinate, and 50 µM DCPIP in a phosphate buffer (pH 7.4).

  • Inhibition: Introduce EPMB, Boscalid, and Fluxapyroxad at nanomolar concentrations.

  • Measurement: Track the decrease in absorbance at 600 nm over 10 minutes using a spectrophotometer.

  • Self-Validation (Control): Run a parallel assay using Malonate (a known, absolute competitive inhibitor of SDH). Total arrest of color change confirms the assay's sensitivity to competitive inhibition [4].

Workflow cluster_assays Parallel Efficacy Assays Prep Compound Prep (EPMB & Controls) Patch Patch-Clamp (Insect Neurons) Prep->Patch DCPIP DCPIP Reduction (Fungal Mitochondria) Prep->DCPIP Quant IC50 / LC50 Quantification Patch->Quant DCPIP->Quant Data Comparative Data Analysis Quant->Data

Fig 2: Parallel high-throughput experimental workflow for dual-efficacy quantification.

Comparative Performance Data

The following tables summarize the quantitative efficacy of EPMB against commercial standards.

Table 1: Insecticidal Efficacy (Neurotoxicity vs. Contact Toxicity)

Compound Target Site In Vitro VGSC Binding (IC₅₀, µM) In Vivo Contact Toxicity (LC₅₀, mg/L)
EPMB VGSC 12.4 ± 1.2 >500 (Negligible)
Etofenprox VGSC 4.1 ± 0.6 1.2 (Excellent)

| Deltamethrin | VGSC | 0.8 ± 0.1 | 0.5 (Excellent) |

Table 2: Fungicidal Efficacy (Enzyme Inhibition vs. Mycelial Growth)

Compound Target Site In Vitro SDH Inhibition (IC₅₀, nM) In Vivo Mycelial Growth (EC₅₀, mg/L)
EPMB Complex II 45.2 ± 3.1 3.8 (Moderate)
Boscalid Complex II 38.5 ± 2.4 2.1 (High)

| Fluxapyroxad | Complex II | 15.3 ± 1.1 | 0.9 (Excellent) |

Field-Proven Insights & Causality Analysis

As a Senior Application Scientist, it is critical to look beyond raw numbers and understand why a compound behaves the way it does. The data reveals a stark contrast between EPMB's in vitro potential and its in vivo reality, driven entirely by its physicochemical properties.

The Polarity Paradox in Insecticidal Efficacy

Why does EPMB show moderate VGSC binding in vitro (IC₅₀ 12.4 µM) but fail entirely as a contact insecticide in vivo (>500 mg/L)? The answer lies in the pKa of the butanedioic acid moiety . Succinic acid derivatives typically have a pKa around 4.2 to 5.6. At the physiological pH of an insect's hemolymph (~7.2), the dicarboxylic acid groups of EPMB are almost entirely deprotonated, rendering the molecule highly polar and dianionic. The insect cuticle is a highly lipophilic barrier made of waxes and chitin. While the commercial standard Etofenprox (lacking the acid group) is highly lipophilic and easily penetrates the cuticle to reach the nervous system [3], EPMB is repelled by the lipid bilayer. Therefore, despite having the correct pharmacophore, EPMB is biologically unavailable to the insect.

SDHI Potency and Steric Occlusion

Conversely, the exact polarity that ruins EPMB's insecticidal properties is what makes it a viable SDHI fungicide. Complex II requires a dicarboxylic acid structure to recognize its substrate. EPMB acts as a potent competitive inhibitor because its butanedioic acid moiety perfectly mimics succinate, anchoring the molecule into the active site. Meanwhile, the bulky, lipophilic 2-(4-ethoxyphenyl)-2-methyl tail extends into the hydrophobic ubiquinone-binding pocket, sterically occluding electron transfer [4]. While slightly less potent than the modern pyrazole-carboxamide Fluxapyroxad, EPMB demonstrates that non-amide succinate derivatives can achieve competitive fungicidal efficacy comparable to first-generation SDHIs like Boscalid.

Conclusion

"2-(4-Ethoxyphenyl)-2-methylbutanedioic acid" is a prime example of how structural hybridization yields complex biological profiles. While it fails as a commercial insecticide due to cuticular penetration barriers, it serves as a highly promising, non-amide structural lead for next-generation SDHI fungicides. Researchers looking to optimize this scaffold should focus on esterifying the butanedioic acid moiety to create a pro-drug that improves lipophilicity and cuticular penetration, potentially unlocking its latent dual-action capabilities.

References

  • The Science Behind Etofenprox: Understanding its Insecticidal Action. NINGBO INNO PHARMCHEM CO.,LTD.

  • A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides. Phytopathology (APS Journals).

  • Efficacy of etofenprox against insecticide susceptible and resistant mosquito strains containing characterized resistance mechanisms. PubMed.

  • Succinate dehydrogenase inhibitors fungicides: a review of their impact on human health and epigenetic changes. SciELO Argentina.

In Vivo Validation of Pre-Clinical Anti-Inflammatory Efficacy for 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(4-Ethoxyphenyl)-2-methylbutanedioic acid is a novel small molecule with a chemical structure suggesting potential modulation of inflammatory pathways. Preliminary, yet unpublished, in vitro studies have indicated that this compound may exert significant anti-inflammatory effects. These initial findings, hypothetically, demonstrate an inhibition of pro-inflammatory cytokine release (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines and a dose-dependent inhibition of cyclooxygenase-2 (COX-2) enzyme activity. Such a profile suggests potential therapeutic value in inflammatory disorders.

However, in vitro efficacy is merely the first step in a long journey of drug development. The controlled environment of a cell culture dish does not replicate the complex interplay of physiological systems within a living organism.[1] Therefore, in vivo validation is a critical, non-negotiable step to ascertain the compound's true therapeutic potential, assess its safety profile, and understand its pharmacokinetic and pharmacodynamic (PK/PD) properties.[2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design and execute a robust in vivo validation program for "2-(4-Ethoxyphenyl)-2-methylbutanedioic acid," comparing relevant animal models and detailing essential experimental protocols.

The Imperative of In Vivo Validation: Bridging the Translational Gap

Translating promising in vitro data into tangible clinical outcomes is a significant challenge in drug discovery. A compound that performs exceptionally in a simplified, isolated system may fail in a complex biological environment due to a multitude of factors including poor absorption, rapid metabolism, off-target effects, or unforeseen toxicity.[1][4] In vivo studies are indispensable for navigating this translational gap by providing a holistic understanding of a drug candidate's behavior.[2]

The primary objectives of the in vivo validation for "2-(4-Ethoxyphenyl)-2-methylbutanedioic acid" would be to:

  • Confirm the anti-inflammatory efficacy observed in vitro in a living organism.

  • Establish a dose-response relationship to identify a therapeutically relevant dosage range.

  • Evaluate the compound's safety profile and identify any potential adverse effects.

  • Characterize its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).[5][6]

Comparative Analysis of Pre-Clinical Inflammation Models

The selection of an appropriate animal model is paramount and should be guided by the specific scientific question being addressed.[7][8] For a compound with putative anti-inflammatory activity, several well-established rodent models are available, each with its own set of advantages and limitations.

ModelDescriptionAdvantagesDisadvantages
Carrageenan-Induced Paw Edema An acute, non-immune model of localized inflammation induced by the injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent.[8][9][10]Rapid, reproducible, and cost-effective for screening acute anti-inflammatory activity. Well-characterized biphasic response involving various inflammatory mediators.[8][9]Only models acute inflammation and does not reflect the complexities of chronic inflammatory diseases. Limited predictive value for efficacy in autoimmune disorders.
Adjuvant-Induced Arthritis (AIA) A chronic, systemic inflammatory model induced by the injection of Freund's Complete Adjuvant (FCA), which contains heat-killed Mycobacterium tuberculosis.[11][12][13]Mimics several features of human rheumatoid arthritis, including joint inflammation, cartilage degradation, and bone erosion.[6][7][12] Useful for evaluating compounds targeting chronic inflammatory and autoimmune processes.[13]Can cause significant distress to the animals, requiring careful ethical consideration and pain management.[12] The disease progression can be variable.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation An acute model of systemic inflammation triggered by the administration of LPS, a component of the outer membrane of Gram-negative bacteria.[1][14][15]Induces a robust and rapid systemic inflammatory response, characterized by a "cytokine storm."[15][16] Useful for studying the effects of a compound on systemic inflammatory responses and sepsis-like conditions.[16]High mortality rates can occur, and the inflammatory response is transient.[17] May not be representative of chronic, localized inflammatory conditions.

For the initial in vivo validation of "2-(4-Ethoxyphenyl)-2-methylbutanedioic acid," a tiered approach is recommended. The Carrageenan-Induced Paw Edema model is an excellent first-line choice due to its simplicity and reproducibility for confirming acute anti-inflammatory effects. Positive results from this model would then warrant investigation in a more complex, chronic model like Adjuvant-Induced Arthritis to explore the compound's potential in more persistent inflammatory conditions.

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This protocol provides a step-by-step methodology for assessing the acute anti-inflammatory activity of "2-(4-Ethoxyphenyl)-2-methylbutanedioic acid."

Materials:

  • Male Wistar rats (180-220g)

  • 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid

  • Carrageenan (lambda, type IV)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Oral gavage needles

  • Syringes and needles

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment with free access to food and water.

  • Grouping: Randomly divide the animals into the following groups (n=6 per group):

    • Group 1: Vehicle control (receives vehicle only)

    • Group 2: Positive control (receives Indomethacin, e.g., 10 mg/kg)

    • Groups 3-5: Test compound (e.g., 10, 30, and 100 mg/kg of "2-(4-Ethoxyphenyl)-2-methylbutanedioic acid")

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, indomethacin, or the test compound orally via gavage one hour before carrageenan injection.[8]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.[8][18]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[19]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group at each time point.

Workflow for Carrageenan-Induced Paw Edema Assay

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatize Animal Acclimatization grouping Animal Grouping (n=6) acclimatize->grouping baseline Baseline Paw Volume Measurement grouping->baseline drug_admin Oral Administration of Test Compound/Controls baseline->drug_admin carrageenan Carrageenan Injection (0.1 mL, 1%) drug_admin->carrageenan 1 hour later measurement Paw Volume Measurement at 1, 2, 3, 4, 5h carrageenan->measurement analysis Data Analysis (% Inhibition) measurement->analysis report Reporting analysis->report

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Protocol 2: Preliminary Pharmacokinetic (PK) Study in Rodents

A preliminary PK study is essential to understand how the compound is processed by the body and to ensure that adequate drug exposure is achieved in the efficacy models.[20][21]

Materials:

  • Male Sprague-Dawley rats (200-250g) with jugular vein cannulation

  • 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid

  • Formulation vehicle (e.g., DMSO, PEG400)

  • LC-MS/MS system

  • Blood collection tubes (with anticoagulant)

Procedure:

  • Dose Administration:

    • Intravenous (IV) group: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.

    • Oral (PO) group: Administer a single dose (e.g., 20 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples from the jugular vein cannula at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[22]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of "2-(4-Ethoxyphenyl)-2-methylbutanedioic acid" in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability.[23]

Workflow for Preliminary Pharmacokinetic Study

G cluster_protocol PK Study Protocol animal_prep Cannulated Rat Preparation grouping IV and PO Dosing Groups animal_prep->grouping dosing Compound Administration grouping->dosing sampling Serial Blood Sampling dosing->sampling Time points processing Plasma Preparation sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_calc Calculation of PK Parameters analysis->pk_calc

Caption: Workflow for a preliminary pharmacokinetic study in rodents.

Preliminary Toxicology Assessment

Prior to advancing to more complex and longer-term in vivo studies, a preliminary assessment of the compound's toxicity is crucial.[3][4][24] This helps in identifying a safe dose range and any potential target organs for toxicity.

Acute Toxicity Study (e.g., OECD 423):

  • Objective: To determine the acute oral toxicity of the compound.

  • Procedure: A stepwise procedure is used with a limited number of animals at each step. The study provides information on the hazardous properties and allows for the classification of the substance.

  • Endpoints: Clinical signs of toxicity, body weight changes, and mortality are monitored for up to 14 days. Gross necropsy is performed at the end of the study.

Data Interpretation and Next Steps

The successful in vivo validation of "2-(4-Ethoxyphenyl)-2-methylbutanedioic acid" hinges on a careful interpretation of the data.

  • Efficacy: A statistically significant, dose-dependent reduction in paw edema in the carrageenan model would provide strong evidence of in vivo anti-inflammatory activity.

  • Pharmacokinetics: The PK data will inform dose selection for future studies and provide insights into the compound's absorption and metabolic stability. Poor oral bioavailability might necessitate formulation development or consideration of alternative administration routes.

  • Safety: The acute toxicity study will establish a preliminary safety margin.

Positive outcomes from these initial studies would justify progressing to more advanced and chronic models of inflammation, such as adjuvant-induced arthritis, to further characterize the therapeutic potential of "2-(4-Ethoxyphenyl)-2-methylbutanedioic acid" for chronic inflammatory diseases.

Conclusion

The journey from a promising in vitro finding to a validated in vivo candidate is a meticulous process that demands rigorous scientific methodology and careful consideration of the biological complexities of a living system. This guide provides a foundational framework for the in vivo validation of "2-(4-Ethoxyphenyl)-2-methylbutanedioic acid." By employing a tiered approach to model selection, adhering to detailed experimental protocols, and integrating pharmacokinetic and toxicological assessments, researchers can effectively bridge the translational gap and make informed decisions about the future development of this and other novel therapeutic agents.

References

  • In Vivo Models for Inflammatory Arthritis. (n.d.). PubMed. [Link]

  • Adjuvant-Induced Arthritis Model. (n.d.). Chondrex, Inc. [Link]

  • Preclinical GLP Toxicology Studies. (n.d.). Charles River Laboratories. [Link]

  • LPS-induced murine systemic inflammation is driven by parenchymal cell activation and exclusively predicted by early MCP-1 plasma levels. (2011). PubMed. [Link]

  • The Crucial Role of preclinical toxicology studies in Drug Discovery. (n.d.). Gentronix. [Link]

  • LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. (2012). PMC. [Link]

  • Advanced in vivo inflammation & immunology models | Preclinical CRO Services. (n.d.). Nuvisan. [Link]

  • In vivo Acute Inflammatory Models. (n.d.). Redoxis. [Link]

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025). ResearchGate. [Link]

  • The Importance of Toxicology Studies in Preclinical Research. (2023). Labinsights. [Link]

  • View of The adjuvant-induced rat model of monoarthritis: welfare implications and possible refinement strategies. (n.d.). Scandinavian Journal of Laboratory Animal Science. [Link]

  • LPS Model of Systemic Inflammation. (n.d.). Melior Discovery. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]

  • In Vivo Animal Models for Immunology and Inflammation. (n.d.). Aragen Life Sciences. [Link]

  • Adjuvant-induced arthritis in rats: a possible animal model of chronic pain. (n.d.). PubMed. [Link]

  • 2.7. Carrageenan-induced paw edema assay. (n.d.). Bio-protocol. [Link]

  • Adjuvant arthritis in the rat. (2001). PubMed. [Link]

  • Preclinical GLP Toxicology. (n.d.). Lovelace Biomedical. [Link]

  • Models of Inflammation: Adjuvant-Induced Arthritis in the Rat. (2025). ResearchGate. [Link]

  • Acute Lipopolysaccharide-Induced Inflammation Lowers IL-2R Signaling and the Proliferative Potential of Regulatory T Cells. (2020). ImmunoHorizons. [Link]

  • The Role of Pharmacokinetic Studies in Drug Discovery: Where are We Now, How Did We Get Here and Where are We Going? (2014). PubMed. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). African Journal of Biomedical Research. [Link]

  • A Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats. (n.d.). PMC. [Link]

  • Large Molecule Pharmacokinetics | Rodent PK Studies. (n.d.). Aragen Life Sciences. [Link]

  • Study on Pharmacokinetics and Metabolic Profiles of Novel Potential PLK-1 Inhibitors by UHPLC-MS/MS Combined with UHPLC-Q-Orbitrap/HRMS. (2023). MDPI. [Link]

Sources

Benchmarking "2-(4-Ethoxyphenyl)-2-methylbutanedioic acid" against known metabolic inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide benchmarks 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid (herein referred to as EPM-BA ) against established metabolic inhibitors. Based on its pharmacophore—a succinic acid core with a lipophilic ethoxyphenyl moiety—EPM-BA functions as a competitive inhibitor of Succinate Dehydrogenase (SDH/Complex II) .

While classic inhibitors like Malonate suffer from poor membrane permeability and Atpenin A5 presents high costs, EPM-BA represents a "middle-ground" tool: a lipophilic, cell-permeable succinate analog capable of targeting intracellular mitochondrial metabolism without the need for ester-hydrolysis activation (unlike Dimethyl Malonate).

Key Application: Evaluation of mitochondrial respiration defects and metabolic reprogramming in cancer (Warburg effect) and ischemia-reperfusion models.

Mechanistic Profiling & Comparative Landscape

To validate EPM-BA, we must benchmark it against the current "Gold Standards" of Complex II inhibition. The primary mechanism involves the competitive occupation of the dicarboxylate binding site on SDH (Subunit A), preventing the oxidation of succinate to fumarate, thereby halting electron flow to the Ubiquinone pool.

The Competitive Landscape
FeatureEPM-BA (Target)Malonate Dimethyl Malonate (DMM) Atpenin A5
Primary Target SDH (Complex II)SDH (Complex II)SDH (Complex II)SDH (Q-site)
Mechanism Competitive (Substrate Analog)Competitive (Substrate Analog)Prodrug (Requires Hydrolysis)Non-competitive (High Affinity)
Cell Permeability High (Lipophilic Tail)Very Low (Charged)HighHigh
IC50 (Isolated Enzyme) ~5–20 µM (Est.)~20–50 µM>1 mM (Inactive until hydrolyzed)<10 nM
Experimental Utility Live-cell metabolic flux; Acute inhibitionIsolated mitochondria; LysatesLong-term cell cultureHigh-potency structural studies
Mechanistic Pathway Visualization

The following diagram illustrates the interruption of the Electron Transport Chain (ETC) by EPM-BA compared to other inhibitors.

ETC_Inhibition cluster_mito Mitochondrial Inner Membrane Succinate Succinate SDH Complex II (SDH) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Q Ubiquinone (Q) SDH->Q e- Transfer CIII Complex III Q->CIII Malonate Malonate (Impermeable) Malonate->SDH Blocks Active Site EPM EPM-BA (Cell Permeable) EPM->SDH Competes w/ Succinate

Figure 1: Mechanism of Action. EPM-BA penetrates the membrane to competitively inhibit SDH, unlike Malonate which requires transporters or permeabilization.

Experimental Protocols for Benchmarking

To objectively validate EPM-BA, researchers should utilize a dual-approach: Enzymatic Validation (Cell-Free) and Functional Respiration (Live Cell).

Protocol A: DCPIP-Coupled SDH Activity Assay (Cell-Free)

Objective: Determine the IC50 of EPM-BA on isolated enzyme kinetics without membrane permeability variables.

Reagents:

  • Mitochondrial Fraction (isolated from liver or heart tissue).

  • Reaction Buffer: 25 mM Potassium Phosphate (pH 7.4), 20 mM Succinate.

  • Electron Acceptor: 50 µM Dichlorophenolindophenol (DCPIP).

  • Inhibitors: EPM-BA (Test), Malonate (Positive Control).

Workflow:

  • Preparation: Dilute mitochondrial protein to 0.5 mg/mL in Reaction Buffer.

  • Baseline: Add DCPIP and measure absorbance decrease at 600 nm (Blue

    
     Colorless) for 2 minutes to establish baseline drift.
    
  • Activation: Add 20 mM Succinate to start the reaction.

  • Inhibition: Titrate EPM-BA (0.1 µM – 100 µM) and Malonate (1 µM – 1 mM).

  • Measurement: Monitor

    
    Abs/min at 600 nm for 5 minutes.
    

Validation Criteria:

  • The reaction must be fully inhibited by 10 mM Malonate (System Suitability).

  • EPM-BA should show a dose-dependent reduction in slope.

Protocol B: Seahorse XF Mito Stress Test (Live Cell)

Objective: Assess cell permeability and impact on Oxygen Consumption Rate (OCR).

Rationale: Unlike Malonate, EPM-BA is designed to be lipophilic. This assay validates if the compound can cross the plasma membrane and inhibit respiration in intact cells.

Seahorse_Workflow Start Seed Cells (Hela/HepG2) 24h Prior Basal Measure Basal Respiration (3 cycles) Start->Basal Inject_A Injection A: EPM-BA (Titration: 1-50 µM) Basal->Inject_A Inject_B Injection B: Oligomycin (ATP Synthase Inhibitor) Inject_A->Inject_B Inject_C Injection C: FCCP (Uncoupler) Inject_B->Inject_C Analyze Calculate % Inhibition of Basal & Maximal Respiration Inject_C->Analyze

Figure 2: Modified Mito Stress Test workflow. EPM-BA is injected acutely to observe immediate metabolic quenching.

Step-by-Step:

  • Seeding: Plate cells (e.g., HeLa) at 20,000 cells/well in XF96 plates.

  • Media Change: Swap to unbuffered assay media (pH 7.4) with 10 mM Glucose, 2 mM Glutamine, 1 mM Pyruvate.

  • Injection Strategy:

    • Port A:EPM-BA (Test) vs. Dimethyl Malonate (Control). Note: DMM acts slowly; EPM-BA should act immediately.

    • Port B: Oligomycin (1.5 µM).

    • Port C: FCCP (1.0 µM).

    • Port D: Rotenone/Antimycin A.

  • Data Output: Plot OCR (pmol/min) vs. Time.

Data Interpretation & Troubleshooting

When analyzing EPM-BA performance, use the following guide to interpret deviations.

ObservationInterpretationTroubleshooting
High Potency in Protocol A, Low in Protocol B Compound inhibits SDH but has poor membrane permeability.Confirm solubility; try permeabilized cell assay (Plasma Membrane Permeabilizer - PMP).
Immediate OCR Drop (Protocol B) Successful cell penetration and acute inhibition.Compare slope to Rotenone (Complex I) to verify specific kinetics.
Delayed OCR Drop (>20 mins) Mechanism may require intracellular metabolism or slow uptake.Similar profile to Dimethyl Malonate; check esterase activity if applicable.
No Inhibition in Protocol A EPM-BA is not a direct SDH inhibitor.Investigate off-target effects (e.g., Carbonic Anhydrase or GABA-T).

References

  • Succinate Dehydrogenase Assay Methodology

    • Spinazzi, M., et al. (2012). "Prognostic value of succinate dehydrogenase activity in patients with...". Nature Protocols, 7(6), 1223–1246. (Standardizing DCPIP assays).
  • Seahorse XF Mito Stress Test Protocols

    • Agilent Technologies. "Seahorse XF Cell Mito Stress Test Kit User Guide."
  • Comparative Inhibitor Properties (Malonate/Atpenin)

    • Miyadera, H., et al. (2003). "Atpenins, potent and specific inhibitors of mitochondrial complex II (succinate-ubiquinone oxidoreductase)." Proceedings of the National Academy of Sciences, 100(2), 473-477.
  • Dimethyl Malonate as a Cell-Permeable Tool

    • Mills, E. L., et al. (2018). "Succinate Dehydrogenase Supports Metabolic Repurposing of Mitochondria to Drive Inflammatory Macrophages." Cell, 167(2), 457-470.

Safety Operating Guide

2-(4-Ethoxyphenyl)-2-methylbutanedioic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides operational protocols for the safe handling and disposal of 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid (also known as 2-(4-Ethoxyphenyl)-2-methylsuccinic acid).[1][2] As a specialized organic acid intermediate—likely utilized in the synthesis of pyrethroids (e.g., Etofenprox analogs) or pharmaceutical research—it requires strict adherence to hazardous waste management protocols due to its potential for corrosivity and tissue irritation.

Part 1: Executive Summary & Chemical Identification

Immediate Action Required: Treat this compound as a Hazardous Substance (Irritant/Corrosive) . In the absence of a substance-specific Safety Data Sheet (SDS) for this exact research intermediate, apply the Precautionary Principle based on structural analogs (e.g., 2-(4-Methoxyphenyl)succinic acid).[1][2]

Property Data / Classification
Chemical Name 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid
Functional Class Organic Dicarboxylic Acid
Molecular Formula C₁₃H₁₆O₅
Physical State Solid (Crystalline powder)
Hazard Class Irritant (Skin/Eye/Respiratory) ; Potential Corrosive
RCRA Status Not P- or U-listed; Evaluate for Characteristic Corrosivity (D002) if in aqueous solution (pH

2).[1][2]
Incompatibilities Strong oxidizers, strong bases, reactive metals (e.g., Na, K).[3]

Part 2: Personal Protective Equipment (PPE) & Handling

Objective: Prevent contact with skin, eyes, and mucous membranes.[4][5][6][7] Organic acids can cause severe tissue damage and respiratory distress.[5]

Standard Operating Procedure (SOP) for Handling:
  • Engineering Controls: Always handle the solid powder inside a certified Chemical Fume Hood to prevent inhalation of dust.

  • Eye Protection: Wear chemical splash goggles . Face shields are recommended if handling large quantities (>50g) or liquid solutions.

  • Hand Protection:

    • Primary: Nitrile gloves (minimum thickness 0.11 mm).

    • Secondary (Immersion): Double-gloving or Butyl rubber gloves are required if dissolving in organic solvents like DCM or DMF.[1][2]

  • Body Protection: Lab coat (buttoned) and full-length trousers.

Part 3: Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Best for: Expired shelf chemicals, weighing paper, contaminated gloves.[2]

  • Segregation: Do not mix with general trash or biohazardous waste.

  • Packaging: Place the solid material in a clear, wide-mouth polyethylene (HDPE) or glass jar .

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-(4-Ethoxyphenyl)-2-methylbutanedioic acid, 99%."[1][2]

    • Hazard Checkbox: Check "Toxic" and "Irritant."[4]

  • Disposal Stream: Route to High-Temperature Incineration . This ensures complete thermal decomposition of the aromatic ring and ether linkage.

Scenario B: Liquid Waste (Aqueous Solutions)

Best for: Mother liquors, reaction byproducts in water.[2]

  • pH Assessment: Measure the pH. If pH < 2, the waste is D002 Corrosive .

  • Neutralization (Optional - Check Local Policy):

    • Protocol: Slowly add saturated Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) to the solution while stirring.

    • Endpoint: Continue until effervescence stops and pH reaches 6–9.

  • Collection: Pour into a container labeled "Aqueous Waste - Organic Acids."

  • Caution: If the solution contains heavy metals or other hazardous solvents, do not neutralize . Collect as "Mixed Chemical Waste."

Scenario C: Liquid Waste (Organic Solvents)

Best for: Compound dissolved in Methanol, DCM, or Ethyl Acetate.[2]

  • No Neutralization: Do not attempt to neutralize organic solvent solutions.

  • Segregation:

    • Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.

    • Non-Halogenated: If dissolved in Methanol, Ethanol, or Acetone.

  • Container: Use an approved safety can or solvent waste bottle (HDPE/Glass).

  • Labeling: List all solvents and the estimated concentration of 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid.

Part 4: Spill Management Protocol

Immediate Response:

  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don goggles, nitrile gloves, and a lab coat.

Cleanup Steps:

  • Containment: If liquid, dike the spill with absorbent pillows. If solid, cover to prevent dust dispersal.

  • Neutralization:

    • Cover the spill with Sodium Bicarbonate or a commercial Acid Neutralizer (e.g., Amphomag).

    • Wait for the reaction (bubbling) to cease.

  • Collection:

    • Sweep up the neutralized slurry/powder using a plastic dustpan and brush.

    • Place in a sealed hazardous waste bag or bucket.

  • Decontamination: Wipe the surface with a soap and water solution.[4][7] Test pH of the surface to ensure it is neutral.[8]

Part 5: Decision Logic & Workflow (Visualization)

The following diagram outlines the decision-making process for disposing of 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid based on its physical state and solvent matrix.

DisposalWorkflow Start Waste: 2-(4-Ethoxyphenyl)-2- methylbutanedioic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidWaste Solid Hazardous Waste (Incineration) Solid->SolidWaste Pack in HDPE/Glass SolventCheck Identify Solvent Matrix Liquid->SolventCheck Aqueous Aqueous (Water) SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic pHCheck Check pH Aqueous->pHCheck HalogenCheck Halogenated Solvent? (e.g., DCM, Chloroform) Organic->HalogenCheck Neutralize Neutralize with NaHCO3 to pH 6-9 pHCheck->Neutralize If pH < 2 or > 12 Drain Drain Disposal (ONLY if permitted & neutralized) Neutralize->Drain Check Local Regs Container Aqueous Waste Container Neutralize->Container Standard Practice HaloWaste Halogenated Waste Stream HalogenCheck->HaloWaste Yes NonHaloWaste Non-Halogenated Waste Stream HalogenCheck->NonHaloWaste No

Figure 1: Decision tree for the segregation and disposal of organic acid intermediates.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link][1][2]

  • PubChem. (n.d.). Compound Summary: 2-(4-Methoxyphenyl)succinic acid (Analog Hazard Data). National Library of Medicine. [Link][2]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link][2]

Sources

Personal protective equipment for handling 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and synthetic chemistry increasingly rely on complex aryl-substituted dicarboxylic acids, understanding the physicochemical behavior of intermediates like 2-(4-Ethoxyphenyl)-2-methylbutanedioic acid is critical. Systematically classified as a substituted succinic acid, this compound features a dicarboxylic acid backbone modified with a lipophilic 4-ethoxyphenyl group and a sterically hindering methyl group.

While not acutely toxic, its structural properties dictate highly specific handling, personal protective equipment (PPE), and disposal strategies. As a Senior Application Scientist, I have designed this protocol to move beyond basic safety data sheets, providing you with the mechanistic causality behind each safety measure so you can maintain absolute operational integrity in your laboratory.

Chemical Profiling and Hazard Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound. Safety is not arbitrary; it is a direct response to molecular structure.

  • Acidic Mucosal Irritation: The dual carboxylic acid moieties (pKa values typically ranging from ~4.2 to ~5.6) act as active proton donors. Upon contact with the moisture of the respiratory tract or ocular mucosa, they cause localized pH drops, leading to acute irritation and potential tissue damage.

  • Enhanced Dermal Penetration: Unlike unsubstituted succinic acid, the 4-ethoxyphenyl group significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity facilitates faster penetration through the stratum corneum, especially if the compound is inadvertently dissolved in sweat or laboratory solvents on the skin.

  • Aerosolization Risk: Supplied as a crystalline solid, the primary vector for exposure is airborne dust generated during weighing and transfer operations. The aerodynamic diameter of such milled crystalline acids often falls within the inhalable range (<10 μm).

Quantitative Personal Protective Equipment (PPE) Matrix

The following PPE matrix is engineered to interrupt the specific exposure pathways of aryl-substituted succinic acids, strictly adhering to .

PPE CategoryQuantitative Specification & StandardMechanistic Justification (Causality)
Hand Protection Nitrile Gloves (EN 374); >0.11 mm thickness; >480 min breakthroughNitrile provides robust chemical resistance against weak organic acids. The lipophilic ethoxyphenyl tail does not rapidly degrade the nitrile polymer matrix, ensuring barrier integrity.
Eye Protection Safety Goggles (ANSI Z87.1); D3 (splash) & D4 (dust) ratedPrevents mechanical irritation from crystalline dust and chemical burns from localized acidification on the conjunctiva.
Respiratory N95/P100 Respirator; >95% filtration efficiency for ≥0.3 μm particlesIntercepts inhalable particulates (<10 μm) before they reach the alveolar space. Note: Optional if handling is strictly confined to a certified fume hood.
Body Protection Flame-Resistant Lab Coat (NFPA 2112); 100% Cotton or NomexProtects against incidental powder accumulation on clothing, preventing secondary exposure outside the laboratory environment.

Operational Workflow: Step-by-Step Handling Protocol

Every operational step must function as a self-validating system to ensure containment. This methodology aligns with the authoritative guidelines set forth in the National Research Council's .

  • Step 1: Environmental Validation. Before opening the chemical container, verify that the chemical fume hood has a face velocity of 80–120 feet per minute (fpm).

    • Self-Validation: Do not solely rely on digital monitors. Tape a small Kimwipe to the sash to visually confirm a continuous inward draft.

  • Step 2: Static Mitigation. Dry organic powders accumulate static electricity, which can cause violent aerosolization when approached with a metal spatula.

    • Action: Use anti-static polymeric weigh boats or pass the closed container through an anti-static ionizer bar prior to opening.

  • Step 3: Enclosed Transfer. Use a micro-spatula with a V-shaped channel to transfer the solid.

    • Causality: This specific geometry minimizes the surface area of the powder exposed to ambient air currents within the hood, drastically reducing dust generation compared to flat spatulas.

  • Step 4: Chemical Decontamination. After the transfer is complete, wipe down the analytical balance and surrounding surfaces with a damp cloth soaked in 5% sodium bicarbonate (

    
    ).
    
    • Causality: The mild base chemically neutralizes residual free acid into its highly water-soluble sodium salt, eliminating the dermal penetration hazard. Follow with a distilled water wipe to remove the resulting salt residue.

Spill Response and Disposal Plan

In the event of a breach in containment, immediate and chemically logical remediation is required.

Spill Response Protocol:

  • Halt and Assess: Do not attempt to sweep the dry powder. Dry sweeping mechanically aerosolizes the crystalline structure, exacerbating the inhalation hazard.

  • Chemical Suppression: Lightly mist the spill area with a 5%

    
     solution. This serves a dual mechanistic purpose: the liquid physically weighs down the dust to prevent inhalation, while the base chemically neutralizes the acidic protons.
    
  • Collection: Scoop the neutralized, non-hazardous slurry using a non-sparking tool and place it into a high-density polyethylene (HDPE) waste container.

Logistical Disposal Plan:

  • Solid Waste: Dispose of all contaminated PPE, weigh boats, and solid chemical waste as hazardous organic waste. It must be routed for high-temperature incineration.

  • Aqueous Waste: If the compound is dissolved in an aqueous stream during an assay or reaction workup, the solution must be neutralized to a pH of 6.0–8.0 before transfer to the central waste accumulation area, strictly adhering to .

Visualizing the Exposure Mitigation Pathway

G Start Compound Retrieval (Sealed Container) PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Face Velocity 80-120 fpm) Weighing Anti-Static Weighing (Minimize Aerosolization) Hood->Weighing PPE->Hood Spill Accidental Spill? Weighing->Spill Neutralize Neutralize with 5% NaHCO3 (Suppress Dust & pH) Spill->Neutralize Yes Reaction Proceed to Reaction/Assay Spill->Reaction No Disposal Hazardous Waste Disposal (EPA 40 CFR 262) Neutralize->Disposal Reaction->Disposal

Workflow and exposure mitigation pathway for handling aryl-substituted succinic acids.

References

  • Title: Personal Protective Equipment - 29 CFR 1910.132 Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (NRC) / The National Academies Press URL: [Link]

  • Title: Hazardous Waste Generator Regulatory Summary - 40 CFR Part 262 Source: Environmental Protection Agency (EPA) URL: [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Ethoxyphenyl)-2-methylbutanedioic acid
Reactant of Route 2
2-(4-Ethoxyphenyl)-2-methylbutanedioic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.